molecular formula C10H15ClN6 B562873 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride CAS No. 680622-68-8

1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride

Cat. No.: B562873
CAS No.: 680622-68-8
M. Wt: 254.722
InChI Key: LFEKOSLZZLUSLY-UHFFFAOYSA-M
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Description

1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride is a useful research compound. Its molecular formula is C10H15ClN6 and its molecular weight is 254.722. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(1-methylpyrrolidin-1-ium-1-yl)-7H-purin-2-amine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N6.ClH/c1-16(4-2-3-5-16)9-7-8(13-6-12-7)14-10(11)15-9;/h6H,2-5H2,1H3,(H3,11,12,13,14,15);1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEKOSLZZLUSLY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1)C2=NC(=NC3=C2NC=N3)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661782
Record name 1-(2-Amino-7H-purin-6-yl)-1-methylpyrrolidin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680622-68-8
Record name 1-(2-Amino-7H-purin-6-yl)-1-methylpyrrolidin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

The core of this proposed synthesis involves the nucleophilic substitution of a halogenated purine precursor with a tertiary amine, a reaction that leverages the inherent reactivity of both moieties to form the target quaternary ammonium salt.

Proposed Synthetic Strategy: A Mechanistic Overview

The most direct and logical approach to the synthesis of 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride is through the reaction of 2-amino-6-chloropurine with 1-methylpyrrolidine. This reaction is anticipated to proceed via a nucleophilic aromatic substitution (SNAr) mechanism, a cornerstone of heterocyclic chemistry.

In this proposed pathway, the lone pair of electrons on the nitrogen atom of 1-methylpyrrolidine acts as a nucleophile, attacking the electron-deficient C6 position of the 2-amino-6-chloropurine ring. The chlorine atom at this position is a good leaving group, facilitating the substitution. The reaction results in the direct formation of the C-N bond and the creation of the positively charged quaternary pyrrolidinium cation, with the displaced chloride ion serving as the counter-ion.

This one-step synthesis is advantageous due to its atom economy and operational simplicity. However, careful control of reaction conditions is paramount to ensure high yield and purity, as side reactions, such as alkylation at other nitrogen atoms on the purine ring (N7 or N9), are possible.[1][2][3]

Visualizing the Synthetic Pathway

The following diagram illustrates the proposed one-step synthesis.

Synthesis_Pathway Reactant1 2-Amino-6-chloropurine (CAS: 10310-21-1) Product This compound (CAS: 680622-68-8) Reactant1->Product Solvent (e.g., DMF) Heat (Δ) Reactant2 1-Methylpyrrolidine Reactant2->Product

Sources

1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride

Forward

This document provides a detailed technical guide on the chemical properties of this compound. It is important to note that this compound is not extensively documented in peer-reviewed scientific literature. Therefore, this guide has been constructed by integrating foundational chemical principles with data from closely related structural analogs, namely purine derivatives and pyrrolidinium salts. The methodologies and expected properties described herein are based on established analytical and chemical practices for the characterization of novel heterocyclic compounds. This guide is intended for researchers, scientists, and professionals in drug development who require a robust framework for understanding and evaluating this molecule.

Introduction to the Molecule

This compound is a synthetic organic compound featuring a purine core, structurally analogous to endogenous purines like adenine and guanine, which are fundamental components of nucleic acids.[1] The molecule is distinguished by a quaternary ammonium cation, specifically a 1-methyl-pyrrolidinium group, attached to the C6 position of the purine ring. This cationic feature, paired with a chloride anion, suggests high polarity and potential for unique biological interactions.

The purine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous analogs developed as anticancer, antiviral, and immunosuppressive agents.[2][3][4] These analogs typically function by interfering with nucleic acid synthesis and metabolism.[3][4] The addition of the pyrrolidinium moiety introduces a permanent positive charge and increased steric bulk, which can significantly influence the molecule's solubility, stability, and interaction with biological targets. Pyrrolidinium salts are known for their thermal stability and are often used in the synthesis of ionic liquids.[5][6]

Table 1: Compound Identification

Identifier Value Source
IUPAC Name 6-(1-methylpyrrolidin-1-ium-1-yl)-7H-purin-2-amine chloride [7]
CAS Number 680622-68-8 [7][8]
Molecular Formula C₁₀H₁₅ClN₆ [7][8]
Molecular Weight 254.72 g/mol [7][8]

| Canonical SMILES | C[N+]1(CCCC1)C2=NC(N)=NC3=C2NC=N3.[Cl-] | PubChem |

Physicochemical Properties (Predicted)

Direct experimental data for this specific molecule is scarce. The following properties are predicted based on its constituent chemical moieties.

PropertyPredicted Value / CharacteristicRationale
Physical State White to off-white crystalline solidBased on similar purine salts and quaternary ammonium chlorides.
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents.The ionic nature of the quaternary ammonium chloride salt dominates solubility. Pyrrolidinium salts generally show good solubility in polar solvents.[9]
Melting Point Expected to be high (>200 °C), likely with decomposition.Pyrrolidinium salts often exhibit high melting temperatures and good thermal stability.[9]
pKa The 2-amino group is basic. The purine ring nitrogens have varying pKa values, with protonation affecting aromaticity and tautomeric forms.The quaternary nitrogen is non-basic. The primary site of protonation/deprotonation under physiological pH would be the purine ring nitrogens and the exocyclic amino group.
Hygroscopicity Likely to be hygroscopic.Quaternary ammonium salts, especially chlorides, readily absorb moisture from the air.

Structural Characterization and Analytical Methodologies

A comprehensive characterization of any new chemical entity is critical to confirm its identity, purity, and structure.[10][11] The following section outlines the standard analytical protocols that would be employed for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating molecular structure.[12] For this compound, both ¹H and ¹³C NMR would be essential.

Expert Insight: The choice of solvent is critical. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable choices due to the compound's polarity. DMSO-d₆ has the advantage of not exchanging with the N-H protons of the purine ring, allowing for their observation.[13]

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[14]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Expected Resonances:

      • A singlet for the C8-H proton of the purine ring (typically δ 8.0-9.0 ppm).[13][15]

      • A broad singlet for the exocyclic amino (-NH₂) protons.

      • A broad singlet for the purine N-H proton.

      • Multiplets for the pyrrolidinium ring protons (-CH₂-).

      • A singlet for the methyl (-CH₃) protons on the pyrrolidinium nitrogen.[15][16]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Resonances: Distinct signals for each unique carbon atom in the purine and pyrrolidinium rings. The chemical shifts will be indicative of their electronic environment.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling relationships within the pyrrolidinium ring.

    • HSQC/HMQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations, which is crucial for confirming the connectivity between the pyrrolidinium ring and the C6 position of the purine core.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, further confirming its identity.[17]

Expert Insight: Electrospray Ionization (ESI) in positive ion mode is the ideal technique for this compound due to its pre-charged cationic nature.[18][19] High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, should be used to obtain an accurate mass measurement, which can confirm the elemental composition.[19][20]

Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Infuse the sample into an ESI-HRMS system.

  • Data Acquisition:

    • Operate in positive ion mode.

    • Scan a relevant mass range (e.g., m/z 100-500).

  • Data Analysis:

    • The primary ion observed will be the cation [C₁₀H₁₅N₆]⁺, corresponding to the molecular weight of the organic structure minus the chloride counter-ion.

    • The measured m/z should be compared to the theoretical exact mass for [C₁₀H₁₅N₆]⁺ (219.1358). A mass accuracy of <5 ppm provides high confidence in the elemental formula.

    • Tandem MS (MS/MS) can be performed to induce fragmentation, providing further structural information. Expected fragments would arise from the cleavage of the pyrrolidinium ring or the purine core.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of a compound and for quantification.[21]

Expert Insight: A stability-indicating HPLC method is essential for drug development. This involves developing a method that can separate the intact compound from any potential degradation products.[22] Reversed-phase chromatography is a common choice for purine analogs.[21][23]

Protocol: Purity Assessment by RP-HPLC

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[24]

  • Mobile Phase:

    • A gradient elution is typically required for complex samples.

    • Mobile Phase A: Water with an additive like 0.1% formic acid or an ammonium formate buffer to improve peak shape.[18][25]

    • Mobile Phase B: Acetonitrile or methanol.

  • Gradient Program: A linear gradient from ~5% B to ~95% B over 15-20 minutes.

  • Detection: A photodiode array (PDA) detector is ideal, as it can capture the UV spectrum of the analyte. Purine systems have a characteristic UV absorbance maximum around 260 nm.[21]

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_detection Detection & Analysis Prep Dissolve sample in Mobile Phase A Injector Injector Prep->Injector Column C18 Column Injector->Column Injection Detector PDA Detector (λ = 260 nm) Column->Detector Pump Gradient Pump (A: H2O+FA, B: ACN) Pump->Column Data Chromatogram (Purity Assessment) Detector->Data

Caption: HPLC workflow for purity analysis.

Chemical Stability Assessment

Understanding a molecule's stability is paramount for determining its shelf-life and storage conditions.[26] Forced degradation studies are intentionally rigorous experiments designed to identify potential degradation pathways.[22][27]

Expert Insight: The goal of forced degradation is to achieve 10-30% degradation of the active substance.[28] This ensures that degradation products are formed at a sufficient concentration for detection and characterization without completely destroying the parent molecule. The previously developed stability-indicating HPLC method is used to analyze the stressed samples.

Protocol: Forced Degradation Study

  • Prepare Stock Solutions: Create solutions of the compound in a suitable solvent.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Treat with 0.1 M HCl at elevated temperature (e.g., 60-80°C).

    • Base Hydrolysis: Treat with 0.1 M NaOH at room or elevated temperature. The quaternary ammonium group may show some instability to strong bases (e.g., Hofmann elimination), although this is less common with saturated rings like pyrrolidinium. Purine rings can also be susceptible to cleavage under harsh basic conditions.

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature. The purine ring, particularly the imidazole portion, is susceptible to oxidation.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C).

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light, as specified in ICH guidelines.

  • Time Points: Sample at various time points (e.g., 2, 6, 12, 24 hours) until the target degradation is achieved.

  • Analysis:

    • Neutralize acidic/basic samples before injection.

    • Analyze all samples using the stability-indicating HPLC-PDA method.

    • Use LC-MS to identify the mass of any major degradation products.

Caption: Forced degradation study workflow.

Potential Biological Activity and Relevance

The biological activity of this compound has not been reported. However, its structure as a purine analog suggests several potential mechanisms of action.

  • Antimetabolite Activity: Many purine analogs interfere with the synthesis of DNA and RNA by inhibiting key enzymes in the purine metabolic pathway or by being incorporated into nucleic acids, leading to chain termination or dysfunction.[2][4]

  • Enzyme Inhibition: The compound could act as an inhibitor for enzymes that utilize purines as substrates, such as kinases or polymerases.[29]

  • Receptor Modulation: Purinergic receptors, which are involved in a wide array of physiological processes, could be potential targets.

The permanent positive charge of the pyrrolidinium group could influence cell permeability and target binding. While the charge may hinder passive diffusion across cell membranes, it could also facilitate strong ionic interactions with negatively charged pockets in target proteins or nucleic acids. In vitro assays, such as cytotoxicity screening against cancer cell lines or specific enzyme inhibition assays, would be the first step in exploring its biological potential.[30][31][32]

Conclusion

This compound is a unique molecule combining the pharmacologically relevant purine scaffold with a cationic pyrrolidinium group. While direct experimental data is limited, this guide provides a comprehensive framework for its characterization and evaluation based on established chemical principles and data from analogous structures. The detailed protocols for structural elucidation, purity assessment, and stability testing offer a clear path for researchers to rigorously investigate this compound. Its potential as a biologically active agent warrants further exploration, building upon the rich history of purine analogs in medicine.

References

  • High-Resolution Mass Spectrometry Screening of Quaternary Ammonium Compounds (QACs) in Dust from Homes and Various Microenvironments in South China. Environmental Science & Technology.
  • Identification of quaternary ammonium compounds by plasma desorption mass spectrometry. Journal of the American Society for Mass Spectrometry.
  • Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods.
  • LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine. PubMed Central.
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  • Forced Degradation Studies: Regulatory Considerations and Implementation.
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Sources

A Technical Guide to Elucidating the Mechanism of Action of 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride (hereafter referred to as Compound Y) is a novel small molecule with a chemical structure featuring two distinct, pharmacologically relevant moieties: a guanine-like purine core and a cationic N-methyl-pyrrolidinium group. While the compound is cataloged, its biological activity and mechanism of action (MoA) remain uncharacterized in public-domain literature[1][2]. This guide presents a structured, hypothesis-driven research program designed to comprehensively elucidate the MoA of Compound Y. By leveraging structural analysis and established pharmacological principles, we propose three primary mechanistic hypotheses. This document provides the detailed experimental workflows, from initial target screening to in-depth cellular pathway analysis, required to systematically investigate these hypotheses. The overarching goal is to define the compound's primary molecular target(s), characterize its effects on downstream signaling pathways, and build a robust foundation for future drug development efforts.

Introduction and Structural Analysis

The rational investigation into a novel compound's MoA begins with a thorough analysis of its chemical structure. Compound Y is composed of a purine ring system, analogous to the endogenous nucleobase guanine, and a pyrrolidinium cation. This unique combination suggests several potential, and not mutually exclusive, biological activities.

  • The Purine Core: The 2-amino-purine scaffold is a well-established pharmacophore. Purine analogs are known to function as antimetabolites that interfere with nucleic acid synthesis, as modulators of purinergic receptors, or as inhibitors of key enzymes in metabolic pathways[3][4][5][6]. Specifically, guanine analogs can inhibit enzymes like guanine deaminase or be processed by kinases, leading to antiviral or antineoplastic effects[][8][9].

  • The N-methyl-pyrrolidinium Moiety: This cationic group is structurally reminiscent of the key functional group in nicotine. The pyrrolidinium ring is crucial for the interaction of many ligands with nicotinic acetylcholine receptors (nAChRs)[10][11][12][13]. Its presence in Compound Y strongly suggests that nAChRs should be considered a primary target class for investigation.

Based on this analysis, we formulate three primary hypotheses for the mechanism of action of Compound Y:

  • Hypothesis 1: Compound Y acts as a modulator of purinergic signaling pathways.

  • Hypothesis 2: Compound Y interacts with and modulates nicotinic acetylcholine receptors.

  • Hypothesis 3: Compound Y functions as an antimetabolite, disrupting nucleic acid synthesis or related enzymatic processes.

The following sections detail a phased experimental approach to systematically test these hypotheses.

Proposed Experimental Workflow for Target Identification

A logical, multi-stage workflow is essential to efficiently identify the molecular target of a novel compound. Our proposed workflow begins with broad, high-throughput screening to identify a general class of targets, followed by more focused assays to pinpoint the specific target and validate its engagement.

G cluster_0 Phase 1: Broad Target Screening cluster_1 Phase 2: Target Validation & Deconvolution cluster_2 Phase 3: Mechanistic Characterization A Compound Y B Phenotypic Screening (e.g., Cell Viability Panel) A->B C Broad Ligand Binding Panel (e.g., Eurofins SafetyScreen44™) A->C D Target Class Identification B->D Identify affected cell lines C->D Identify primary binding targets E Hypothesis-Driven Assays (nAChR, Purinergic, Kinase) D->E F Affinity Chromatography / Pulldown D->F If no clear hit from panel G Validated Molecular Target E->G F->G H In Vitro Activity Assays (IC50 / EC50 Determination) G->H I Cellular Pathway Analysis (Western Blot, qPCR) G->I J Mechanism of Action Elucidated H->J I->J G cluster_0 CompoundY Compound Y nAChR α4β2 nAChR CompoundY->nAChR Binds & Activates Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Depolarization Membrane Depolarization nAChR->Depolarization Membrane Cell Membrane ERK_Phospho p-ERK1/2 Ca_Influx->ERK_Phospho VDCC Voltage-Gated Ca²⁺ Channels Depolarization->VDCC Opens VDCC->Ca_Influx Enhances CREB_Phospho p-CREB (Ser133) Gene_Expression Gene Expression (e.g., c-fos) CREB_Phospho->Gene_Expression Induces ERK_Phospho->CREB_Phospho

Caption: Hypothetical pathway of nAChR agonism by Compound Y in a neuron.

Protocol: Western Blotting for Pathway Activation
  • Objective: To verify the activation of downstream signaling proteins predicted by the hypothesized pathway.

  • Methodology:

    • Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells, which express α4β2 nAChRs).

    • Treat cells with Compound Y at its EC50 concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Lyse the cells and quantify total protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane using SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key signaling nodes: phospho-ERK1/2, total-ERK1/2, phospho-CREB, and a loading control (e.g., β-actin).

    • Apply HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate.

  • Causality and Interpretation: A time-dependent increase in the ratio of phosphorylated to total ERK and CREB following treatment with Compound Y would provide strong evidence that it activates this specific MAPK/CREB signaling cascade, confirming the predicted downstream effects of nAChR agonism.[14]

Data Summary and Interpretation

All quantitative data from the proposed experiments should be compiled for clear comparison and interpretation.

Assay TypeTarget/Cell LineParameter MeasuredHypothetical Result for Compound YImplication
Cell Viability SH-SY5Y (neuroblastoma)GI505.2 µMSuggests activity in neuronal cells.
Binding Panel α4β2 nAChR% Inhibition @ 10 µM92%Strong evidence for direct binding.
Binding Panel A1 Adenosine Receptor% Inhibition @ 10 µM15%Likely off-target or no interaction.
Functional Assay α4β2 nAChREC50 (agonist)1.5 µMConfirms functional agonist activity.
Enzyme Inhibition GuanaseIC50> 100 µMRules out potent guanase inhibition.
Western Blot SH-SY5Yp-ERK Fold Increase4.5-fold at 15 minConfirms pathway activation.

Conclusion and Future Directions

This technical guide outlines a rigorous, phased strategy for the de novo elucidation of the mechanism of action for this compound. By systematically evaluating evidence for several structurally-informed hypotheses, this research plan enables the efficient identification and validation of the compound's molecular target and its cellular consequences.

Future work would involve secondary validation through techniques like siRNA knockdown of the target, comprehensive profiling against all nAChR subtypes to determine selectivity, and initiation of in vivo studies to assess pharmacokinetic properties and efficacy in relevant disease models.

References

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  • PubMed. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Available at: [Link]

  • Li Petri, G., et al. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • PubMed. (n.d.). Metabolism and action of purine nucleoside analogs. Available at: [Link]

  • PubMed Central. (n.d.). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Available at: [Link]

  • Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Available at: [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Available at: [Link]

  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

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  • Massive Bio. (2026). Purine Nucleoside Analog. Available at: [Link]

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  • AIR Unimi. (n.d.). Pyrrolidinyl benzofurans and benzodioxanes: selective α4β2 nicotinic acetylcholine receptor ligands with different activity pr. Available at: [Link]

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  • PubMed Central. (2010). Novel Riboswitch Ligand Analogs as Selective Inhibitors of Guanine-Related Metabolic Pathways. Available at: [Link]

  • PubMed. (2022). Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries. Available at: [Link]

  • PubMed Central. (n.d.). A Novel Transition State Analogue Inhibitor of Guanase Based on Azepinomycin Ring Structure: Synthesis and Biochemical Assessment of Enzyme Inhibition. Available at: [Link]

  • PubMed Central. (n.d.). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Available at: [Link]

  • PubChem. (n.d.). 1-(2-Amino-7H-purin-6-yl)-1-methylpyrrolidinium Chloride. Available at: [Link]

Sources

A Methodological Framework for the In Vitro Biological Characterization of 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Abstract 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride is a novel synthetic compound featuring a disubstituted purine core linked to a quaternary N-methylpyrrolidinium cation. While direct biological data for this specific molecule is not present in the public domain, its structural motifs suggest significant potential for biological activity. The 2-aminopurine scaffold is a well-established pharmacophore present in numerous kinase inhibitors and compounds that interact with nucleic acid processing enzymes. The N-methylpyrrolidinium moiety is a feature found in molecules targeting cholinergic systems. This guide presents a structured, hypothesis-driven framework for the comprehensive in vitro characterization of this compound. We provide detailed, field-proven protocols for a tiered screening approach, beginning with broad cytotoxicity assessment and progressing to specific, mechanistic assays targeting kinases and cholinesterases. This document serves as a roadmap for researchers in drug discovery and chemical biology to systematically elucidate the bioactivity profile of this and structurally related novel chemical entities.

Introduction and Rationale

The rational design of small molecule therapeutics often relies on combining known pharmacophores to explore new chemical space and biological activities. The structure of this compound presents a compelling case for investigation, merging two biologically relevant scaffolds.

Structural and Mechanistic Hypotheses
  • The Purine Core: The 2-aminopurine core is an analog of the natural purines, adenine and guanine. This structural mimicry makes it a privileged scaffold for targeting ATP-binding sites in enzymes, most notably protein kinases. A vast number of approved and investigational drugs, such as the cyclin-dependent kinase (CDK) inhibitor Roscovitine, are purine derivatives. Therefore, a primary hypothesis is that the target compound may function as a competitive inhibitor of one or more protein kinases.

  • The N-methylpyrrolidinium Moiety: The positively charged quaternary amine of the pyrrolidinium group is a key structural feature in various compounds known to interact with neurotransmitter receptors and enzymes. For instance, it shares features with the quaternary ammonium group in acetylcholine, the natural substrate for acetylcholinesterase (AChE). This suggests a secondary hypothesis that the compound could exhibit inhibitory activity against AChE or other components of the cholinergic system.

This whitepaper outlines a logical, multi-tiered workflow to systematically test these hypotheses using established in vitro assays.

Prerequisite Physicochemical Characterization

Before commencing any biological evaluation, the identity, purity, and solubility of the test compound must be rigorously established. This non-negotiable step ensures the reproducibility and validity of all subsequent data.

  • Identity and Purity Confirmation: The chemical structure should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). Purity must be assessed by High-Performance Liquid Chromatography (HPLC), with a minimum purity standard of >95% required for biological screening.

  • Solubility Determination: The compound's solubility must be quantified in relevant solvents, primarily Dimethyl Sulfoxide (DMSO) for stock solutions, and in aqueous biological buffers (e.g., Phosphate-Buffered Saline (PBS), cell culture media) to understand its behavior in assay conditions. Poor solubility can lead to compound precipitation and false-positive or false-negative results.

Tier 1 Screening: Antiproliferative and Cytotoxic Activity

The initial step in characterizing a novel compound is to assess its general effect on cell viability and proliferation. This provides a broad indication of bioactivity and establishes a working concentration range for subsequent mechanistic assays.

Protocol: Resazurin-Based Cell Viability Assay

This protocol describes a robust and sensitive method to measure cell viability based on the reduction of resazurin (a blue, non-fluorescent dye) to the highly fluorescent resorufin by metabolically active cells.

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF7 - breast, HCT116 - colon)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom black plates

  • Multichannel pipette, fluorescence plate reader

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Perform a serial dilution of the 10 mM stock solution to prepare working concentrations. A typical 8-point dose-response curve might range from 100 µM to 0.1 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity. Include "vehicle control" (DMSO only) and "no cell" (media only) wells.

  • Cell Dosing: Add 1 µL of the serially diluted compound or vehicle control to the appropriate wells.

  • Incubation: Return the plate to the incubator and incubate for 72 hours.

  • Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for another 2-4 hours, or until a color change is apparent in the vehicle control wells.

  • Fluorescence Measurement: Read the plate on a fluorescence plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence from the "no cell" control wells.

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Hypothetical Cytotoxicity Screening
Cell LineTissue of OriginIC₅₀ (µM)
A549Lung Carcinoma> 100
MCF7Breast Adenocarcinoma45.2
HCT116Colorectal Carcinoma21.8
JurkatT-cell Leukemia5.1

This table illustrates how to present the IC₅₀ values derived from the primary screening.

Tier 2 Screening: Hypothesis-Driven Mechanistic Assays

Based on the structural alerts, two primary hypotheses will be investigated: kinase inhibition and cholinesterase inhibition.

Kinase Inhibition Profiling

The purine scaffold is a classic ATP-competitive kinase inhibitor pharmacophore. An initial screen against a panel of kinases is a logical next step, especially if the compound shows antiproliferative activity.

The workflow begins with a broad panel screen at a single high concentration (e.g., 10 µM) to identify potential "hits." Any kinase showing significant inhibition (e.g., >50%) is then selected for full dose-response analysis to determine the IC₅₀ value.

The ADP-Glo™ assay is a robust, luminescence-based method for measuring kinase activity.[1] It quantifies the amount of ADP produced in a kinase reaction, where the light output is directly proportional to kinase activity.[2][3] The assay is performed in two steps: first, the kinase reaction is terminated and remaining ATP is depleted; second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a stable, "glow-type" luminescent signal.[2][4]

Materials:

  • Recombinant human kinase (e.g., CDK2/CycA, SRC, etc.)

  • Specific peptide substrate for the selected kinase

  • Kinase reaction buffer (specific to each kinase, often provided with the enzyme)

  • Ultra-Pure ATP

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 384-well assay plates

  • Luminometer

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well plate, prepare a 5 µL kinase reaction.

    • Add 2 µL of kinase in reaction buffer.

    • Add 1 µL of the test compound at various concentrations (or vehicle control).

    • Add 2 µL of a mix containing the peptide substrate and ATP (concentrations must be optimized for each kinase, typically at or near the Kₘ for ATP).

  • Kinase Reaction Incubation: Mix the plate gently and incubate at 30°C for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.[2]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and provides the luciferase/luciferin needed to generate a luminescent signal.[3] Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Read the plate on a luminometer. The signal is stable for over 3 hours.[2]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle (DMSO) control. Plot percent inhibition versus log concentration and fit to a four-parameter logistic model to determine the IC₅₀ value.

Caption: Tiered workflow for in vitro characterization.

Conclusion and Future Directions

This document provides a comprehensive, scientifically-grounded methodological framework for the initial in vitro characterization of this compound. By following a tiered approach—beginning with broad phenotypic screening and progressing to specific, hypothesis-driven biochemical assays—researchers can efficiently and robustly define the compound's primary biological activities. Positive hits in any of the Tier 2 assays would warrant further investigation, including selectivity profiling against a wider range of related enzymes, determination of the mode of inhibition (e.g., competitive, non-competitive), and validation of activity in cell-based target engagement assays. This structured approach ensures that resources are directed effectively and provides a solid foundation for any subsequent preclinical development efforts.

References

  • Drug Target Review. (2018, November 14). Promega's ADP-Glo™ assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). ADP-Glo kinase assay. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2015, February 27). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Identifying Protein Targets of 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Target identification is a critical and often rate-limiting step in drug discovery and chemical biology. Understanding the precise molecular interactions of a bioactive small molecule is paramount for mechanism of action (MoA) studies, lead optimization, and predicting potential toxicity. This guide provides a comprehensive, multi-pronged strategy for the robust identification and validation of protein targets for the novel purine analogue, 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride. The purine scaffold is a privileged structure known to interact with a wide range of protein classes, particularly ATP-binding proteins such as kinases. This guide is designed for researchers, scientists, and drug development professionals, offering a narrative built on field-proven insights. We will detail an integrated workflow combining state-of-the-art affinity-based proteomics, cellular target engagement assays, and genetic screening methods, culminating in rigorous biophysical validation. Each protocol is presented as a self-validating system, emphasizing orthogonal approaches to ensure the highest degree of scientific confidence in the final identified targets.

Introduction: The Challenge of Target Deconvolution

The journey from a promising bioactive compound to a well-understood therapeutic candidate hinges on one fundamental question: what does it bind to in the cell? For this compound, a compound with CAS number 680622-68-8, there is limited publicly available data on its biological activity.[1][2] Its structure, featuring a purine core, suggests a potential interaction with nucleotide-binding proteins. However, without empirical evidence, this remains an educated hypothesis.

The primary challenge in target identification is distinguishing specific, biologically relevant interactions from a vast background of non-specific binding events within the complex cellular proteome. A successful strategy, therefore, cannot rely on a single methodology. It requires the convergence of evidence from multiple, independent techniques.[3] This guide outlines such a strategy, designed to move from a broad list of potential interactors to a validated, high-confidence set of protein targets.

An Integrated Strategy for Target Identification

Our approach is built on three pillars: (I) Capturing the binding partners, (II) Confirming engagement in a native cellular environment, and (III) Validating the interaction with high precision. This workflow ensures that hits are not artifacts of a single experimental system but are robust and reproducible.

G cluster_0 Pillar I: Target Capture cluster_1 Pillar II: Cellular Target Engagement cluster_2 Pillar III: Biophysical Validation Probe_Synthesis Chemical Probe Synthesis AP_MS Affinity Purification-Mass Spectrometry (AP-MS) Probe_Synthesis->AP_MS CETSA Cellular Thermal Shift Assay (CETSA) AP_MS->CETSA CRISPR_Screen CRISPR-Cas9 Screening SPR Surface Plasmon Resonance (SPR) CRISPR_Screen->SPR ITC Isothermal Titration Calorimetry (ITC) Validated_Targets Validated_Targets ITC->Validated_Targets High-Confidence Validated Targets

Caption: Integrated workflow for protein target identification.

Pillar I: Affinity-Based Proteomics for Target Capture

The most direct method to identify binding partners is to use the small molecule as "bait" to "fish" for its targets from a complex protein mixture. This is achieved through affinity-based protein profiling, a powerful technique for target discovery.[4]

Causality: Why Affinity-Based Methods First?

Affinity purification coupled with mass spectrometry (AP-MS) provides a direct physical snapshot of the proteins that interact with the compound.[5] This method is often the first step because it can capture a broad range of potential binders, including low-affinity or transient interactors, providing a rich dataset for hypothesis generation. The key is to design a chemical probe that retains the biological activity of the parent compound.[6]

Experimental Protocol: Chemical Probe Synthesis

The initial step involves a structure-activity relationship (SAR) study to identify a non-essential position on this compound where a linker can be attached without disrupting its biological activity.[6]

  • SAR Analysis: Synthesize several analogues of the parent compound with modifications at different positions. Test their activity in a relevant cell-based assay (e.g., cell viability) to identify sites that are tolerant to substitution.

  • Linker Attachment: Choose a flexible linker (e.g., polyethylene glycol - PEG) to minimize steric hindrance.

  • Tag Conjugation: Covalently attach an affinity tag, such as biotin, to the linker. Biotin's high affinity for streptavidin makes it ideal for pull-down experiments.[5]

  • Activity Confirmation: Validate that the final biotinylated probe retains the biological activity of the parent compound.

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

This protocol uses the synthesized probe to isolate target proteins from a cell lysate.

  • Cell Culture and Lysis: Grow a relevant human cell line (e.g., HEK293T or a cancer cell line if anticancer effects are suspected) and prepare a native cell lysate using a mild, non-denaturing lysis buffer.

  • Probe Incubation: Incubate the cell lysate with the biotinylated probe. As a crucial negative control, also incubate a parallel lysate with free biotin and another with an inactive structural analogue of the probe.

  • Affinity Capture: Add streptavidin-coated magnetic beads to the lysates to capture the biotinylated probe and any bound proteins.

  • Washing: Perform a series of stringent washes to remove non-specific protein binders. This step is critical for reducing background noise.

  • Elution: Elute the bound proteins from the beads.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

Data Presentation: Hypothetical AP-MS Results

Quantitative proteomics, such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture), can be used to differentiate true binders from background.[7]

Protein ID (Gene)Fold Enrichment (Probe vs. Control)p-valueCellular CompartmentPutative Function
P00533 (EGFR)25.3<0.001Plasma MembraneTyrosine Kinase
P04626 (MYC)15.8<0.005NucleusTranscription Factor
Q09472 (AURKB)12.1<0.005Cytosol, NucleusSerine/Threonine Kinase
P31749 (AKT1)8.5<0.01CytosolSerine/Threonine Kinase
P62258 (HSP90AA1)45.2<0.001CytosolChaperone

Pillar II: Confirming Target Engagement in a Cellular Context

While AP-MS identifies physical interactions, it does not confirm that these interactions occur in living cells or that they are responsible for the compound's biological effect. Orthogonal methods are required to bridge this gap.

Cellular Thermal Shift Assay (CETSA)

Causality: CETSA is a powerful method to verify direct target engagement in intact cells or cell lysates.[8][9][10] The principle is that when a small molecule binds to its target protein, it stabilizes the protein's structure, leading to an increase in its melting temperature.[11] This label-free technique provides strong evidence of a direct physical interaction in a physiological context.[9][10]

G cluster_0 CETSA Workflow Treat Treat cells/lysate with compound or vehicle Heat Heat aliquots to a range of temperatures Treat->Heat Lyse Lyse cells & separate soluble/aggregated fractions Heat->Lyse Quantify Quantify soluble protein (e.g., Western Blot, MS) Lyse->Quantify Plot Plot melting curve Quantify->Plot

Sources

literature review on pyrrolidinium-based purine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Pyrrolidinium-Based Purine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Executive Summary

Purine analogues represent a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to their privileged heterocyclic structure.[1][2] The functionalization of the purine scaffold offers a versatile platform for developing targeted therapies. This guide focuses on a specific, promising class of these compounds: pyrrolidinium-based purine derivatives. The incorporation of the pyrrolidine ring, a five-membered nitrogen heterocycle, introduces critical three-dimensional features and stereochemical complexity, allowing for a more nuanced exploration of pharmacophore space.[3][4] This document provides a comprehensive overview for researchers and drug development professionals, detailing the synthetic strategies, diverse biological activities, and structure-activity relationships (SAR) of these hybrid molecules. We will delve into their potential as kinase inhibitors, adenosine receptor modulators, and anticancer agents, supported by detailed experimental protocols and mechanistic insights to guide future research and development in this exciting field.

Introduction: The Strategic Fusion of Purine and Pyrrolidine Scaffolds

The purine ring system is a fundamental component of essential biomolecules, including DNA, RNA, and ATP. This inherent biological relevance has made purine derivatives a highly successful class of drugs, with applications ranging from antiviral and immunosuppressive agents to anticancer therapies.[1][2][5] Their ability to mimic endogenous ligands allows them to interact with a wide array of biological targets, most notably protein kinases and G protein-coupled receptors (GPCRs) like adenosine receptors.[1][6]

The pyrrolidine scaffold offers distinct advantages in drug design. Its non-planar, saturated structure provides access to three-dimensional chemical space that is often underexplored by flat, aromatic systems.[3] This "pseudorotation" of the pyrrolidine ring, along with the potential for multiple stereocenters, allows for precise spatial orientation of substituents, leading to improved target selectivity and potency.[3]

The conjugation of a pyrrolidine moiety to a purine core creates a novel chemical entity with significant therapeutic potential. This combination leverages the biological pre-validation of the purine scaffold with the favorable physicochemical and stereochemical properties of the pyrrolidine ring. The resulting derivatives have shown promise in a variety of therapeutic areas, which this guide will explore in detail.

Synthetic Strategies for Pyrrolidinium-Based Purine Derivatives

The synthesis of these hybrid molecules typically involves the coupling of a pre-functionalized purine with a suitable pyrrolidine derivative. The choice of synthetic route depends on the desired substitution pattern and stereochemistry.

Key Synthetic Approach: Mitsunobu Coupling

A widely employed and efficient method for forming the crucial C-N bond between the pyrrolidine ring and the purine base is the Mitsunobu reaction.[7] This reaction allows for the coupling of a nucleophilic purine (often at the N9 position) with a secondary alcohol on the pyrrolidine ring under mild conditions, typically proceeding with an inversion of stereochemistry at the alcohol carbon.

Rationale: The Mitsunobu reaction is advantageous due to its reliability and stereochemical control. Using an optically pure pyrrolidinol precursor allows for the synthesis of a specific stereoisomer of the final product, which is critical for evaluating structure-activity relationships.

General Synthetic Workflow

The synthesis can be conceptualized as a multi-stage process, starting from commercially available precursors like hydroxyproline.

G cluster_0 Pyrrolidine Precursor Synthesis cluster_1 Purine Moiety cluster_2 Coupling and Final Product start cis/trans-4-Hydroxyproline p1 Protection of Amine & Carboxylic Acid start->p1 p2 Reduction to Alcohol (Prolinol) p1->p2 p3 Protection of Hydroxyl Group p2->p3 coupling Mitsunobu Coupling (DEAD, PPh3) p3->coupling purine 6-Chloropurine or 2-Amino-6-chloropurine purine->coupling deprotection Global Deprotection coupling->deprotection final Target Pyrrolidinium-Based Purine Derivative deprotection->final

Caption: General workflow for synthesizing pyrrolidinium-based purine derivatives.

Detailed Experimental Protocol: Synthesis of a 4-Purinylpyrrolidine Nucleoside Analogue

This protocol is adapted from a general procedure for coupling a purine base to a pyrrolidinol intermediate.[7]

  • Intermediate Preparation: Begin with a stereochemically defined N-protected 4-hydroxy-prolinol derivative. The choice of protecting groups (e.g., Boc for the amine) is critical for compatibility with subsequent reaction conditions.

  • Mitsunobu Reaction Setup: In an inert atmosphere (e.g., under Argon), dissolve the protected pyrrolidinol intermediate (1.0 eq.), the desired purine base (e.g., 6-chloropurine, 1.2 eq.), and triphenylphosphine (PPh3, 1.5 eq.) in a suitable anhydrous solvent such as THF.

  • Reaction Initiation: Cool the solution to 0°C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 15-20 minutes. The appearance of a characteristic orange/red color and subsequent fading may indicate reaction progress.

    • Causality: DEAD activates the PPh3, which then forms a phosphonium salt with the pyrrolidinol's hydroxyl group, converting it into a good leaving group. The purine anion then displaces it in an SN2 reaction, leading to the desired product with inverted stereochemistry.

  • Monitoring and Workup: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, quench the reaction by adding a small amount of water.

  • Purification of Coupled Product: Concentrate the mixture under reduced pressure. The crude product is then purified using column chromatography (silica gel) with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the coupled, protected product.

  • Deprotection: The protecting groups are removed under standard conditions. For example, a Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Final Purification: The final deprotected compound is purified, often by recrystallization or reverse-phase HPLC, to yield the target pyrrolidinium-based purine derivative. Each step requires characterization (NMR, Mass Spectrometry) to confirm the structure.

Biological Activity and Therapeutic Targets

Pyrrolidinium-based purine derivatives have been investigated for their activity against several key therapeutic targets, primarily in oncology and inflammatory diseases.

Kinase Inhibition

Protein kinases are a major class of drug targets in cancer therapy.[1][2] The purine scaffold is an excellent starting point for kinase inhibitor design as it mimics the adenine ring of ATP, the natural substrate for kinases.[8] The addition of the pyrrolidine ring allows for the exploration of specific pockets within the kinase active site to enhance potency and selectivity.

  • Targets: These derivatives have been designed and evaluated as inhibitors of oncogenic kinases such as Bcr-Abl, Bruton's tyrosine kinase (BTK), and FLT3-ITD, which are implicated in various leukemias.[9] Other studies have focused on the PI3K/mTOR pathway, which is frequently dysregulated in cancer.[10]

  • Mechanism: They act as ATP-competitive inhibitors, binding to the ATP pocket in the kinase domain and preventing the phosphorylation of downstream substrates, thereby blocking signal transduction pathways essential for cancer cell proliferation and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Pyrrolidinyl Purine Derivative Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/mTOR signaling pathway by a dual inhibitor.

Adenosine Receptor Modulation

Adenosine receptors (A1, A2A, A2B, A3) are GPCRs that regulate a wide range of physiological processes.[6] Their modulation is a therapeutic strategy for cardiovascular, inflammatory, and neurodegenerative diseases, as well as cancer.[11][12]

  • Activity: Pyrrolidinium-based purine derivatives have been developed as both antagonists and agonists for various adenosine receptor subtypes.[11][13] For example, specific substitutions on the purine and the N6-position can confer high affinity and selectivity for the A3 adenosine receptor, which is overexpressed in many tumor types.[12]

  • Therapeutic Rationale: A3AR antagonists are being explored for their potential in cancer therapy.[12] The development of highly selective ligands is crucial to minimize off-target effects, as the different adenosine receptor subtypes can have opposing physiological roles.[6]

Anticancer and Antiviral Activity

Beyond specific kinase or receptor targets, many derivatives have been screened for broad cytotoxic activity against cancer cell lines and for antiviral properties.

  • Anticancer Screening: Compounds are often evaluated against panels of cancer cells, such as MCF-7 (breast) and HeLa (cervical), to determine their general anti-proliferative effects.[3] Some purine-pyrrolidine hybrids have demonstrated IC50 values in the micromolar range.[3]

  • Antiviral Evaluation: While some early analogues showed limited activity against viruses like HIV or Herpes Simplex Virus, this remains an area of potential exploration.[7] One adenine-based analogue was found to be a substrate for adenosine deaminase, an enzyme involved in purine metabolism, indicating interaction with biological systems relevant to antiviral drug design.[7]

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing lead compounds into clinical candidates. For pyrrolidinium-based purine derivatives, this involves analyzing how modifications to both heterocyclic systems and their linker affect biological activity.

SAR cluster_SAR Key SAR Observations SAR_img R1 R1 (C2 Position): - Substitution (e.g., Cl, NH2) modulates kinase selectivity and adenosine receptor affinity. R2 R2 (C6 Position): - Large aromatic or heteroaromatic groups can enhance kinase inhibitory activity. - N-substitution is critical for adenosine receptor activity. R3 R3 (Pyrrolidine Substituents): - Stereochemistry (cis/trans) is crucial for target binding and biological activity. - Hydrophobic/hydrophilic balance affects cell permeability. N_Linker N9 Linker: - The pyrrolidine ring provides a 3D vector for exploring pockets inaccessible to planar molecules.

Caption: Key structure-activity relationship points for pyrrolidinium-based purine derivatives.

SAR Data Summary Table
Scaffold PositionModificationObserved Effect on ActivityReference
Purine C2 Introduction of an amino groupCan alter selectivity between different kinases.[9]
Purine C6 Substitution with aryl piperazineOften leads to potent kinase inhibition (e.g., Bcr-Abl).[9]
Purine N9 Attachment of pyrrolidineIntroduces 3D structure, improves drug-like properties.[3][4]
Pyrrolidine C4 Stereochemistry (cis vs. trans)Can dramatically alter binding affinity and efficacy. A cis-CF3 group was shown to favor a specific conformation beneficial for GRP40 agonism.[3]
Pyrrolidine Ring Modifications to substituentsAffects potency and selectivity; S-phenyl moieties at certain positions can be essential for inhibitory activity against specific enzymes.[14][15]

Key Biological Assay Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a common method for evaluating the inhibitory activity of a compound against a specific protein kinase.

  • Materials: Recombinant purified kinase, corresponding substrate peptide, ATP, kinase assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Compound Preparation: Perform serial dilutions of the test compounds in DMSO to create a range of concentrations for IC50 determination. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

    • Trustworthiness: Including a known inhibitor as a positive control (e.g., Staurosporine for broad-spectrum, or a specific inhibitor like Imatinib for Bcr-Abl) and DMSO alone as a negative (vehicle) control is essential for validating the assay results.

  • Reaction Setup: In a 384-well plate, add 5 µL of kinase solution (in assay buffer) to each well. Add 2.5 µL of the diluted test compound or control.

  • Incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction: Add 2.5 µL of a solution containing the substrate peptide and ATP to each well to initiate the reaction. The final ATP concentration should be at or near its Km value for the specific kinase to ensure competitive binding can be accurately measured.

  • Reaction and Termination: Incubate the plate at 30°C for 1 hour. Stop the reaction by adding 5 µL of the ADP-Glo™ Reagent, which simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP.

  • Signal Generation: Incubate for 40 minutes at room temperature. Then, add 10 µL of the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Acquisition: Incubate for another 30-60 minutes and measure the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP formed and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Future Perspectives and Conclusion

Pyrrolidinium-based purine derivatives represent a highly versatile and promising class of molecules in drug discovery. The fusion of a biologically validated purine core with a stereochemically rich pyrrolidine scaffold provides a powerful strategy for developing potent and selective inhibitors of key therapeutic targets. While significant progress has been made, particularly in the area of kinase inhibition for cancer therapy, several challenges and opportunities remain.

Future efforts should focus on:

  • Improving Selectivity: Fine-tuning the pyrrolidine substituents to achieve greater selectivity among kinase family members or adenosine receptor subtypes to minimize off-target toxicity.

  • Exploring New Targets: Expanding the application of this scaffold to other target classes, such as epigenetic enzymes or protein-protein interaction modulators.

  • Pharmacokinetic Optimization: Enhancing the drug-like properties (solubility, metabolic stability, oral bioavailability) of lead compounds through medicinal chemistry efforts.

References

  • Vince, R., & Peterson, M. L. (1991). Synthesis and biological evaluation of 4-purinylpyrrolidine nucleosides. Journal of Medicinal Chemistry, 34(1), 401–406.
  • ResearchGate. (n.d.). Some examples of purine derivatives reported as TKIs inhibitors.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4948.
  • Barlaam, B., et al. (2014). Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR. Bioorganic & Medicinal Chemistry Letters, 24(5), 1327–1332.
  • Jacobson, K. A., & Gao, Z. G. (2006). Purine Derivatives as Ligands for A3 Adenosine Receptors. Current Topics in Medicinal Chemistry, 6(13), 1395–1413.
  • Leclerc, S., et al. (2001). Structure-activity relationships and inhibitory effects of various purine derivatives on the in vitro growth of Plasmodium falciparum. Biochemical Pharmacology, 62(4), 481–488.
  • Kaur, M., et al. (2015). Purine Analogues as Kinase Inhibitors: A Review. Recent Patents on Anti-Cancer Drug Discovery, 10(3), 308–341.
  • Abdel-Aal, E. A., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review.
  • Bhat, A., Singh, I., & Tandon, R. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 245, 114917.
  • Taipei Medical University. (2015). Purine analogues as kinase inhibitors: A review. Recent Patents on Anti-Cancer Drug Discovery, 10(3), 308-341.
  • Lemmens, C. A., et al. (2013). Novel Mps1 Kinase Inhibitors: From Purine to Pyrrolopyrimidine and Quinazoline Leads. ACS Medicinal Chemistry Letters, 4(12), 1148–1152.
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  • Ramirez, M. S., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antibiotics, 13(7), 672.
  • Schmitt, S. M., et al. (2017). Pyrrolopyrimidine derivatives and purine analogs as novel activators of Multidrug Resistance-associated Protein 1 (MRP1, ABCC1). Biochimica et Biophysica Acta (BBA) - Biomembranes, 1859(1), 69–79.
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Navigating the Spectroscopic Landscape of a Bicalutamide Impurity: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Purity in Pharmaceutical Development

In the rigorous world of pharmaceutical development, the characterization of impurities is not merely a regulatory hurdle but a scientific necessity. Understanding the structure and properties of these minor components is paramount to ensuring the safety, efficacy, and quality of the final drug product. This guide provides an in-depth analysis of the spectroscopic characteristics of a notable impurity of the antiandrogen drug, Bicalutamide. While the provided CAS number 680622-68-8 is officially assigned to 1-(2-Amino-7H-purin-6-yl)-1-methylpyrrolidinium chloride, this document will focus on a structurally significant Bicalutamide impurity, N-(4-cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanamide , which has been identified with the CAS number 2512198-58-0 . This guide will delve into the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, offering a theoretical framework to aid in its identification and characterization.

The Molecular Architecture: A Structural Overview

A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data. The compound in focus, a derivative of Bicalutamide, possesses a complex and functionally rich architecture.

cluster_amide Amide Moiety cluster_trifluoromethylphenyl 4-Cyano-3-(trifluoromethyl)phenyl Group cluster_propanamide_backbone Propanamide Backbone cluster_fluorophenylsulfonyl 4-Fluorophenylsulfonyl Group N N C=O C=O N->C=O Aryl_C1 C N->Aryl_C1 C_alpha C=O->C_alpha Aryl_C2 C Aryl_C1->Aryl_C2 Aryl_C3 C Aryl_C2->Aryl_C3 Aryl_C4 C Aryl_C3->Aryl_C4 CF3 CF3 Aryl_C3->CF3 Aryl_C5 C Aryl_C4->Aryl_C5 CN C≡N Aryl_C4->CN Aryl_C6 C Aryl_C5->Aryl_C6 Aryl_C6->Aryl_C1 C_beta CβH2 C_alpha->C_beta C_gamma_CH3 Cγ(CH3) C_alpha->C_gamma_CH3 OH OH C_alpha->OH S S C_beta->S O1 =O S->O1 O2 =O S->O2 Aryl_S_C1 C S->Aryl_S_C1 Aryl_S_C2 C Aryl_S_C1->Aryl_S_C2 Aryl_S_C3 C Aryl_S_C2->Aryl_S_C3 Aryl_S_C4 C Aryl_S_C3->Aryl_S_C4 Aryl_S_C5 C Aryl_S_C4->Aryl_S_C5 F F Aryl_S_C4->F Aryl_S_C6 C Aryl_S_C5->Aryl_S_C6 Aryl_S_C6->Aryl_S_C1

Figure 1: Molecular structure of N-(4-cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanamide.

The key structural features include:

  • A central propanamide backbone with a chiral quaternary carbon.

  • A 4-cyano-3-(trifluoromethyl)phenyl group attached to the amide nitrogen.

  • A hydroxyl group and a methyl group on the chiral center.

  • A (4-fluorophenyl)sulfonyl moiety linked to the propanamide backbone.

These features will give rise to a distinct spectroscopic signature.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is anticipated to reveal a series of distinct signals corresponding to the unique proton environments within the molecule. The following table summarizes the predicted chemical shifts (in ppm, relative to TMS), multiplicities, and assignments. These predictions are based on established chemical shift principles and comparison with structurally related compounds like Bicalutamide.

Predicted Chemical Shift (ppm)MultiplicityNumber of ProtonsAssignmentRationale
~10.5Singlet1HAmide N-H The amide proton is expected to be significantly deshielded due to the electron-withdrawing nature of the adjacent carbonyl and aromatic ring, and potential hydrogen bonding.
8.2 - 8.0Multiplet3HAromatic H on the cyano-trifluoromethyl-phenyl ringThese protons are in an electron-deficient aromatic system, leading to downfield chemical shifts. The specific splitting pattern will depend on their coupling constants.
8.0 - 7.8Multiplet2HAromatic H ortho to the sulfonyl group on the fluorophenyl ringThe strong electron-withdrawing sulfonyl group will deshield these protons, shifting them downfield. They will appear as a doublet of doublets due to coupling with the adjacent protons and the fluorine atom.
7.4 - 7.2Multiplet2HAromatic H meta to the sulfonyl group on the fluorophenyl ringThese protons are less affected by the sulfonyl group and will appear more upfield. They will also show coupling to the adjacent protons and the fluorine atom.
~5.5Singlet1HHydroxyl OH The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. In a non-protic solvent, it is expected to be a broad singlet.
3.8 - 3.6AB quartet or two doublets2HMethylene CH₂ adjacent to the sulfonyl groupThese diastereotopic protons are adjacent to a chiral center and will exhibit complex splitting patterns.
~1.6Singlet3HMethyl CH₃ on the chiral centerThis methyl group is attached to a quaternary carbon and will appear as a singlet.

Experimental Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -NH and -OH).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Predicted ¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides complementary information on the carbon framework of the molecule. Due to the lower natural abundance of ¹³C, these experiments typically require longer acquisition times.

Predicted Chemical Shift (ppm)AssignmentRationale
~170Amide C =OThe carbonyl carbon of the amide is expected in this downfield region.
140 - 120Aromatic C A complex set of signals is expected for the carbons of both aromatic rings. The carbons attached to the electron-withdrawing groups (CN, CF₃, SO₂) and fluorine will have distinct chemical shifts.
~122 (quartet)C F₃The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
~115C NThe nitrile carbon is expected in this region.
~75Quaternary C -OHThe chiral quaternary carbon attached to the hydroxyl and methyl groups.
~60Methylene C H₂The methylene carbon adjacent to the sulfonyl group.
~25Methyl C H₃The methyl carbon attached to the chiral center.

Predicted Mass Spectrometry Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected at m/z 431.06. Subsequent fragmentation (MS/MS) would likely proceed through cleavage of the most labile bonds.

M [M+H]⁺ m/z 431.06 F1 Fragment 1 m/z 255.04 [C₉H₅F₃N₂O]⁺ M->F1 Cleavage of C-C bond adjacent to carbonyl F2 Fragment 2 m/z 176.02 [C₇H₇FO₂S]⁺ M->F2 Cleavage of C-S bond F4 Fragment 4 m/z 185.03 [C₈H₄F₃N₂]⁺ F1->F4 -C(CH₃)(OH)C=O F3 Fragment 3 m/z 159.00 [C₆H₄FO₂S]⁺ F2->F3 -OH

Figure 2: Predicted ESI-MS/MS fragmentation pathway for N-(4-cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanamide.

Key Fragmentation Pathways:

  • Formation of the Acylium Ion (m/z 255.04): A primary fragmentation pathway is the cleavage of the Cα-Cβ bond, leading to the formation of a stable acylium ion containing the 4-cyano-3-(trifluoromethyl)phenyl amide moiety.

  • Formation of the Sulfonyl-containing Fragment (m/z 176.02): Cleavage of the Cβ-S bond can result in a fragment containing the (4-fluorophenyl)sulfonylmethyl group.

  • Further Fragmentation: The initial fragment ions can undergo further neutral losses. For example, the fragment at m/z 176.02 could lose a hydroxyl radical to form an ion at m/z 159.00. The fragment at m/z 255.04 could undergo a more complex rearrangement and fragmentation to yield an ion at m/z 185.03, corresponding to the protonated 4-amino-2-(trifluoromethyl)benzonitrile. This latter fragment is a known ion in the mass spectrum of Bicalutamide.[1]

Experimental Protocol for MS Data Acquisition:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to promote protonation.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.

  • MS Acquisition: Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule.

  • MS/MS Acquisition: Perform tandem mass spectrometry (MS/MS) on the precursor ion (m/z 431.06) to obtain the fragmentation pattern. This can be achieved through collision-induced dissociation (CID).

Conclusion: A Roadmap for Characterization

This technical guide provides a comprehensive, albeit theoretical, spectroscopic roadmap for the characterization of N-(4-cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanamide. The predicted NMR and MS data, along with the outlined experimental protocols, offer a robust framework for researchers and drug development professionals to confidently identify and structurally elucidate this Bicalutamide impurity. By synthesizing theoretical predictions with practical experimental guidance, this document aims to empower scientists in their critical mission to ensure the purity and safety of pharmaceutical products.

References

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Harnessing the Purine Scaffold: A Technical Guide to the Therapeutic Potential of Novel Purine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Building Blocks

Purines, the fundamental heterocyclic compounds forming the backbone of DNA and RNA, are central to the very processes of life.[1] Their roles extend beyond genetic information, encompassing cellular energy transfer, signaling, and metabolism.[2] It is precisely this ubiquity that makes the purine metabolic pathway a compelling target for therapeutic intervention. By designing synthetic analogs—molecules that mimic natural purines—we can create powerful antimetabolites that selectively disrupt pathological processes.[3][4] These agents function by being mistakenly incorporated into cellular machinery, leading to the inhibition of nucleic acid synthesis or the blockade of key metabolic enzymes, making them particularly effective against the rapidly dividing cells characteristic of cancer and viral infections.[2][4][5]

This guide provides a technical deep-dive into the landscape of novel purine analogs. We will move beyond established agents to explore innovative mechanisms, detail the rigorous experimental methodologies required for their validation, and chart the future course of this dynamic field of drug discovery.

Section 1: Mechanistic Diversification in Novel Purine Analogs

The therapeutic power of purine analogs stems from their ability to exploit the cell's own metabolic pathways. Upon cellular uptake, they are often phosphorylated into their active triphosphate forms, which then exert cytotoxic effects.[2][4] However, the specific mechanism of action defines their therapeutic window and clinical application. We can broadly categorize these mechanisms into two major classes.

Chain Terminators & DNA Synthesis Inhibitors

This classic approach involves the analog being incorporated into nascent DNA or RNA strands. The structural alteration in the analog, compared to its natural counterpart, prevents further chain elongation by DNA polymerase, triggering cell cycle arrest and apoptosis.[4][6]

  • Cladribine (2-chlorodeoxyadenosine): A deoxyadenosine analog, Cladribine is notably resistant to degradation by adenosine deaminase (ADA), allowing it to accumulate within lymphocytes.[4][7] Its selective toxicity is attributed to the high levels of deoxycytidine kinase (DCK) required for its activation and low levels of 5'-nucleotidase in these cells.[6][8] This dual property makes it highly effective in treating hematological malignancies like hairy cell leukemia and certain autoimmune conditions such as multiple sclerosis by depleting B and T cell populations.[9][10][11]

  • Nelarabine: This compound is a water-soluble prodrug of its active metabolite, arabinosylguanine (ara-G).[12][13] Following its conversion, it is phosphorylated to ara-GTP, which competitively inhibits DNA synthesis, leading to apoptosis.[13] Nelarabine has demonstrated significant efficacy in T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma (T-LBL), particularly in relapsed or refractory cases, leading to its FDA approval for these indications.[14][15][16][17]

Targeted Enzyme Inhibition: A Paradigm of Precision

A more recent and highly promising strategy involves designing purine analogs that act as potent and specific inhibitors of key enzymes within the purine salvage pathway. This approach offers the potential for a more refined therapeutic effect with a potentially wider safety margin.

  • Purine Nucleoside Phosphorylase (PNP) Inhibitors: The enzyme PNP is critical for the purine salvage pathway, catalyzing the phosphorolysis of nucleosides.[18] A genetic deficiency in PNP leads to a profound T-cell immunodeficiency, an observation that provided a clear rationale for developing PNP inhibitors as targeted therapies for T-cell mediated diseases.[18][19]

    • Forodesine (Immucillin H): Forodesine is a rationally designed, transition-state analog that potently inhibits PNP.[20][21] This inhibition leads to an accumulation of the PNP substrate, deoxyguanosine (dGuo).[22][23] Inside target cells, dGuo is phosphorylated to deoxyguanosine triphosphate (dGTP), which disrupts DNA synthesis and induces apoptosis, showing remarkable selectivity for T-cells.[20][23][24] Forodesine has shown clinical promise in T-cell malignancies and has been approved in Japan for relapsed/refractory peripheral T-cell lymphoma.[20][21]

The mechanism by which Forodesine induces apoptosis in T-cells is a prime example of targeted therapeutic design. The workflow is initiated by the specific inhibition of the PNP enzyme, leading to a cytotoxic accumulation of dGTP.

PNP_Inhibition cluster_Extracellular Extracellular Space cluster_Intracellular T-Cell Cytoplasm forodesine Forodesine PNP PNP Enzyme forodesine->PNP Inhibits dGuo_ext Deoxyguanosine (dGuo) dGuo_ext->PNP Blocked Conversion dGuo_int dGuo Accumulation dGuo_ext->dGuo_int Transport dGTP dGTP Accumulation (via Kinases) dGuo_int->dGTP RNR Ribonucleotide Reductase dGTP->RNR Inhibits DNA_Synth DNA Synthesis dGTP->DNA_Synth Inhibits Apoptosis Apoptosis DNA_Synth->Apoptosis Induces

Caption: Mechanism of Forodesine-induced T-cell apoptosis via PNP inhibition.

Section 2: Therapeutic Applications and In-Development Analogs

The diverse mechanisms of purine analogs have led to their application across a spectrum of diseases, from oncology to autoimmune and infectious diseases.[1][3]

Purine Analog Primary Mechanism Key Therapeutic Areas Status/Examples
Cladribine DNA Synthesis InhibitionHairy Cell Leukemia, Multiple SclerosisFDA Approved[4][9]
Nelarabine DNA Synthesis InhibitionT-Cell Acute Lymphoblastic Leukemia (T-ALL)FDA Approved[16][25]
Forodesine Purine Nucleoside Phosphorylase (PNP) InhibitionT-Cell MalignanciesApproved in Japan[20][21]
Acyclic Analogs Antiviral (DNA Polymerase Inhibition)Herpes Simplex Virus (HSV), Cytomegalovirus (CMV)Acyclovir, Ganciclovir[6][26]
Novel PNP Inhibitors PNP InhibitionT-Cell Malignancies, Pathogenic InfectionsPreclinical (e.g., 9-deazahypoxanthine derivatives)[27][28]
JAK3 Inhibitors Janus Kinase (JAK) InhibitionAutoimmune Diseases (e.g., Rheumatoid Arthritis)Tofacitinib (structurally related)[29][30]
KRAS G12D Inhibitors Direct KRAS G12D InhibitionPancreatic, Colorectal CancerPreclinical (e.g., PU1-1)[31]

Novel Research Directions: Current research is focused on enhancing specificity and overcoming resistance. This includes the development of PNP inhibitors with high selectivity for pathogenic enzymes (e.g., from Mycobacterium tuberculosis) over the human equivalent, potentially offering targeted antimicrobial therapy.[27][28] Additionally, purine and pyrimidine scaffolds are being used to design inhibitors for challenging oncology targets like KRAS G12D.[31] Other research explores the anti-inflammatory potential of purine analogs by targeting pathways like the NLRP3 inflammasome and IL-1β release.[32][33]

Section 3: Core Experimental Protocols for Analog Validation

The translation of a novel purine analog from chemical synthesis to a therapeutic candidate requires a rigorous, multi-stage evaluation process. The following protocols represent a self-validating system, where each stage provides the necessary data to justify progression to the next.

This diagram illustrates the logical progression from initial in vitro screening to conclusive in vivo efficacy studies, a critical pathway in drug development.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation synthesis Compound Synthesis enzyme_assay Enzyme Inhibition Assay (IC50) synthesis->enzyme_assay cell_assay Cell-Based Cytotoxicity Assay (CC50) enzyme_assay->cell_assay selectivity Selectivity Panel (e.g., Cancer vs. Normal Cells) cell_assay->selectivity pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) selectivity->pk_pd efficacy Disease Model Efficacy Study pk_pd->efficacy tox Toxicology Studies efficacy->tox

Caption: Standard workflow for the preclinical evaluation of novel purine analogs.

Protocol: In Vitro Enzyme Inhibition Assay (PNP Example)

Causality: The primary validation for an enzyme inhibitor is to quantify its direct interaction with the purified target, independent of cellular complexity. This assay determines the half-maximal inhibitory concentration (IC50), a key metric of potency.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test purine analog (e.g., 10 mM in DMSO).

    • Dilute recombinant human PNP enzyme to a working concentration (e.g., 50 nM) in assay buffer (e.g., 50 mM potassium phosphate, pH 7.4).

    • Prepare a solution of the PNP substrate, inosine (e.g., 200 µM), in assay buffer.

  • Assay Plate Setup:

    • In a 96-well UV-transparent plate, add 2 µL of the test compound dilutions (spanning a range from 1 nM to 100 µM). Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Add 100 µL of the PNP enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 100 µL of the inosine substrate solution to all wells.

    • Immediately place the plate in a spectrophotometer pre-set to 25°C.

    • Monitor the increase in absorbance at 293 nm, which corresponds to the formation of uric acid from the coupled reaction with xanthine oxidase (a common detection method). Record readings every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration.

    • Normalize the velocities to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[27][28]

Protocol: In Vitro Cell-Based Cytotoxicity Assay

Causality: This assay validates that the compound's activity on a purified target translates to a functional effect—cell death—in a relevant cellular context. It also establishes the cytotoxic concentration 50 (CC50) and allows for selectivity assessment between different cell types (e.g., cancerous vs. healthy).[27][31]

Methodology:

  • Cell Culture and Seeding:

    • Culture T-lymphoblastic leukemia cells (e.g., CCRF-CEM) and a non-T-cell line (e.g., HeLa S3) in appropriate media.

    • Harvest cells during their logarithmic growth phase and seed them into 96-well plates at a density of 3,000-5,000 cells/well. Incubate overnight to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the test purine analog in culture medium, starting from a high concentration (e.g., 10 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle-only (DMSO) controls.

  • Incubation and Viability Assessment:

    • Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

    • After incubation, add 10 µL of a cell viability reagent (e.g., WST-1 or MTS) to each well.

    • Incubate for an additional 2-4 hours, or until a color change is apparent.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the data, setting the vehicle-treated cells as 100% viable.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and calculate the CC50 value using non-linear regression.[31][34]

Protocol: In Vivo Xenograft Model for Antitumor Efficacy

Causality: The ultimate preclinical validation is to demonstrate that the compound is effective in a living organism, accounting for factors like absorption, distribution, metabolism, and excretion (ADME). An animal model provides this integrated biological system to test for a meaningful therapeutic outcome.[31][35]

Methodology:

  • Animal Model and Tumor Implantation:

    • Use immunocompromised mice (e.g., female CDF1 or NOD/SCID, 6-8 weeks old).

    • Inject a suspension of cancer cells (e.g., 1x10^6 L1210 leukemia cells) subcutaneously into the right flank of each mouse.[35]

  • Tumor Growth and Group Randomization:

    • Monitor the mice daily for tumor growth.

    • When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the animals into treatment and control groups (n=8-10 per group).

  • Treatment Administration:

    • Administer the test purine analog via a clinically relevant route (e.g., oral gavage or intravenous injection) at a predetermined dose and schedule (e.g., 30 mg/kg, daily for 14 days).

    • The control group should receive the vehicle on the same schedule.

  • Efficacy Monitoring and Endpoints:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor animal body weight and general health as indicators of toxicity.

    • The primary endpoint is typically tumor growth inhibition. A secondary endpoint can be survival. Euthanize animals when tumors reach a predetermined maximum size or if signs of excessive toxicity appear.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the percent tumor growth inhibition (%TGI) at the end of the study.

    • Perform statistical analysis (e.g., ANOVA or t-test) to determine if the difference between the treated and control groups is significant.[31]

Section 4: Future Perspectives and Challenges

The field of purine analog development is poised for significant advancement, driven by a deeper understanding of molecular biology and improved drug design technologies. The primary challenges remain the circumvention of drug resistance and the mitigation of off-target toxicities.[5] Future research will likely focus on:

  • Combination Therapies: Combining purine analogs with other cytotoxic agents or targeted monoclonal antibodies to achieve synergistic effects and overcome resistance.[20]

  • Biomarker-Driven Patient Selection: Identifying genetic or metabolic markers that predict a patient's response to a specific purine analog, enabling personalized medicine.

  • Novel Delivery Systems: Developing nanoparticle or prodrug strategies to improve the therapeutic index by targeting drug delivery specifically to cancer cells or tissues.

  • Expanding Indications: Investigating the utility of novel purine analogs, particularly enzyme inhibitors, in a wider range of autoimmune, inflammatory, and infectious diseases.[19][27]

By building on a strong mechanistic foundation and employing rigorous, self-validating experimental workflows, the scientific community can continue to unlock the immense therapeutic potential held within the versatile purine scaffold.

References

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  • Gandhi, V., & Plunkett, W. (2007). Purine nucleoside phosphorylase inhibition as a novel therapeutic approach for B-cell lymphoid malignancies. Seminars in Oncology, 34(6 Suppl 5), S29-34. [Link]

  • Abida, W., & Kelsen, D. (2009). Forodesine: review of preclinical and clinical data. Future Oncology, 5(8), 1085-1092. [Link]

  • Arranon (Nelarabine) for Lymphoma. (n.d.). MyLymphomaTeam. Retrieved January 21, 2026, from [Link]

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  • Skácel, J., et al. (2023). Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. Journal of Medicinal Chemistry, 66(10), 6725-6749. [Link]

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An In-depth Technical Guide to 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Title], Senior Application Scientist

Introduction:

Purine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including nucleobases and therapeutic agents.[1][2][3] This guide focuses on a specific synthetic purine derivative, 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride, a molecule of interest for its potential as a novel therapeutic agent. The introduction of a positively charged pyrrolidinium moiety to the purine core presents an intriguing modification that could significantly influence its biological activity and pharmacokinetic properties. This document provides a comprehensive overview of a proposed synthetic route, detailed characterization methodologies, and a discussion of its potential biological significance for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and interpretation of biological data.

PropertyValueSource
Molecular Formula C₁₀H₁₅ClN₆PubChem[4]
Molecular Weight 254.72 g/mol PubChem[4]
CAS Number 680622-68-8PubChem[4]
IUPAC Name 6-(1-methylpyrrolidin-1-ium-1-yl)-7H-purin-2-amine chloridePubChem[4]
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in water and polar organic solvents (predicted)General knowledge

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a nucleophilic aromatic substitution reaction, a common method for the functionalization of purine rings. The proposed synthetic workflow is outlined below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2-amino-6-chloropurine 2-Amino-6-chloropurine ReactionVessel Nucleophilic Aromatic Substitution 2-amino-6-chloropurine->ReactionVessel N-methylpyrrolidine N-Methylpyrrolidine N-methylpyrrolidine->ReactionVessel Product This compound ReactionVessel->Product Purification

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-chloropurine (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Addition of Reagent: To the stirred solution, add N-methylpyrrolidine (1.2 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, being a salt, may precipitate out of the solution. If so, collect the precipitate by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the final product as a crystalline solid.

Structural and Purity Characterization

A battery of analytical techniques is essential to confirm the identity, structure, and purity of the synthesized compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence of protons in different chemical environments, including the purine ring, the pyrrolidinium ring, and the methyl group. The chemical shifts and coupling patterns will be indicative of the final structure.

    • ¹³C NMR: To identify all carbon atoms in the molecule, providing further structural confirmation.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the cation, which should correspond to the calculated exact mass of C₁₀H₁₅N₆⁺.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as N-H stretches from the amino group and C=N and C=C stretches from the purine ring.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A single sharp peak in the chromatogram would indicate a high degree of purity.[5]

  • Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress and preliminary purity assessment.

Experimental Protocol: Characterization
  • NMR Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) and acquire ¹H and ¹³C NMR spectra.

  • MS Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol) for HRMS analysis.

  • IR Sample Preparation: Prepare a KBr pellet or a thin film of the compound for IR analysis.

  • HPLC Method:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the purine ring (typically around 260 nm).

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound is publicly available, its structural features suggest several potential avenues for biological activity. Purine analogs are known to interact with a wide range of biological targets.[1]

The introduction of a permanent positive charge via the N-methylpyrrolidinium group could lead to novel interactions with biological macromolecules, such as enzymes and receptors, that possess negatively charged pockets.

Potential_Biological_Activity cluster_compound Compound cluster_targets Potential Biological Targets cluster_outcomes Potential Therapeutic Outcomes Compound 1-(2-Amino-7H-purin-6-YL)- 1-methyl-pyrrolidinium chloride Kinases Kinase Inhibition Compound->Kinases GPCRs GPCR Modulation Compound->GPCRs NucleicAcids Nucleic Acid Intercalation Compound->NucleicAcids Anticancer Anticancer Activity Kinases->Anticancer CNS_Disorders CNS Disorder Treatment GPCRs->CNS_Disorders NucleicAcids->Anticancer Antiviral Antiviral Activity NucleicAcids->Antiviral

Caption: Potential biological targets and therapeutic outcomes.

Potential Mechanisms of Action:
  • Kinase Inhibition: Many purine derivatives are known to be kinase inhibitors. The 2-amino-6-substituted purine scaffold is a common feature in many potent and selective kinase inhibitors.

  • G-Protein Coupled Receptor (GPCR) Modulation: Adenosine receptors, a class of GPCRs, are naturally activated by a purine (adenosine). This compound could potentially act as an agonist or antagonist at these receptors.

  • Nucleic Acid Interactions: The planar purine ring and the positive charge could facilitate intercalation into DNA or RNA, potentially leading to antiviral or anticancer effects.

Future Directions

The synthesis and characterization of this compound open up several avenues for future research.

  • Biological Screening: The compound should be screened against a panel of kinases, GPCRs, and other relevant biological targets to identify its primary mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogs with modifications to the pyrrolidinium ring and the purine core would help in elucidating the SAR and optimizing the biological activity.

  • In Vivo Studies: If promising in vitro activity is observed, the compound should be evaluated in animal models of relevant diseases to assess its efficacy and pharmacokinetic properties.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and potential biological evaluation of this compound. While specific experimental data for this compound is scarce in the public domain, the proposed methodologies are based on well-established principles of synthetic and analytical chemistry. The unique structural features of this molecule make it a compelling candidate for further investigation in the quest for novel therapeutic agents.

References

  • Felton, J. S. (n.d.). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed.
  • PubChem. (n.d.). 1-(2-Amino-7H-purin-6-yl)-1-methylpyrrolidinium Chloride.
  • ResearchGate. (n.d.). Structure of purine derivatives.
  • Microbe Notes. (2023, August 3). Purine- Structure, Types, Derivatives, Modification, Effects.
  • ResearchGate. (n.d.). Chemical structures of purine and its derivatives, i.e., adenine, guanine, hypoxanthine, xantine, theobromine, caffeine, uric acid, and isoguanine.

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A Technical Guide to the Pharmacokinetics of Purine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the pharmacokinetic principles governing purine derivatives, a critical class of compounds with broad therapeutic applications. From anticancer agents to bronchodilators, understanding their absorption, distribution, metabolism, and excretion (ADME) is paramount for optimizing efficacy and ensuring safety. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices and analytical methodologies, offering a trusted resource for professionals in drug development.

Introduction: The Ubiquitous Purine Scaffold

The purine ring system is one of the most vital heterocyclic scaffolds in nature, forming the backbone of essential biomolecules like DNA, RNA, and ATP.[1] Its inherent biological relevance has made purine derivatives a cornerstone of medicinal chemistry.[2][3] These compounds function as therapeutic agents by mimicking endogenous purines, thereby acting as substrates or inhibitors for enzymes involved in critical metabolic pathways.[4]

Key therapeutic classes of purine derivatives include:

  • Antineoplastic Agents: Analogs like 6-mercaptopurine and fludarabine interfere with nucleic acid synthesis in rapidly dividing cancer cells.[5][6]

  • Antiviral Agents: Acyclovir and ganciclovir are selectively activated in virus-infected cells to inhibit viral DNA replication.

  • Immunosuppressants: Azathioprine, a prodrug of 6-mercaptopurine, modulates the immune system and is used in organ transplantation and autoimmune diseases.[7]

  • Xanthine Oxidase Inhibitors: Allopurinol and febuxostat reduce the production of uric acid, forming the primary treatment for gout.[8]

  • Methylxanthines: Compounds like theophylline and caffeine act as bronchodilators and central nervous system stimulants, respectively.[9]

The pharmacokinetic behavior of these derivatives is highly variable and dictates their clinical utility. Factors such as route of administration, formulation, and patient-specific variables like genetics and co-morbidities can significantly alter their concentration-time profiles and, consequently, their therapeutic and toxicological effects.[10]

Absorption: The Gateway to Systemic Circulation

The journey of a purine derivative begins with its absorption into the bloodstream. The primary route of administration for many of these drugs is oral, making gastrointestinal absorption a critical determinant of bioavailability.

Mechanisms of Absorption: Purine derivatives are typically absorbed from the stomach and small intestine. Their structural similarity to endogenous nucleosides allows them to hijack specific transport proteins. For example, the antiviral drug ribavirin is absorbed via the human concentrative nucleoside transporter 2 (hCNT2).[11] This reliance on specific transporters can lead to significant drug-food interactions. Studies have shown that a high-purine meal can decrease the absorption of ribavirin, likely due to competitive inhibition at the transporter level.[11]

Factors Influencing Absorption:

  • Formulation: Rapid-release tablets and liquid solutions of drugs like theophylline are well-absorbed.[10][12] However, the bioavailability of controlled-release preparations can be more variable and is often influenced by food intake.[10]

  • Physicochemical Properties: The inherent solubility and lipophilicity of the purine derivative play a crucial role.

  • Gastrointestinal Environment: pH, gastric emptying time, and the presence of food can all modulate the rate and extent of absorption.[13]

Distribution: Reaching the Target Site

Once absorbed, a drug must be distributed throughout the body to reach its site of action. This process is governed by the drug's affinity for plasma proteins and its ability to penetrate various tissues.

  • Plasma Protein Binding: The extent of binding to proteins like albumin affects the concentration of free, pharmacologically active drug. Theophylline, for instance, is approximately 40% bound to plasma proteins.[10]

  • Volume of Distribution (Vd): This parameter reflects the extent to which a drug distributes into body tissues. Theophylline distributes rapidly into fat-free tissues and body water but poorly into body fat.[9][10] Allopurinol is distributed to all tissues equally, with the exception of the brain.[14]

  • Tissue Penetration: Many purine derivatives must cross cellular membranes to exert their effects. Theophylline freely passes across the placenta, into breast milk, and into the cerebrospinal fluid.[10]

Metabolism: Biotransformation and Clearance

Metabolism is the process by which the body chemically modifies drugs, typically rendering them more water-soluble for easier excretion. The liver is the primary site of metabolism for most purine derivatives.[15] This process is complex, often involving a cascade of enzymatic reactions that can produce both active and inactive metabolites.

Key Metabolic Enzymes:

  • Xanthine Oxidase (XO): This enzyme is a central player in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[8][16] It is the target for gout medications like allopurinol. Allopurinol itself is a substrate for XO, which metabolizes it into the active metabolite oxypurinol; both compounds then inhibit the enzyme.[14][17] XO is also responsible for the breakdown of the antineoplastic agent 6-mercaptopurine into an inactive product.[5] This creates a critical drug-drug interaction: co-administration of allopurinol drastically reduces 6-mercaptopurine catabolism, necessitating a significant dose reduction (by ~75%) of the anticancer drug to avoid severe toxicity.[5]

  • Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is responsible for the metabolism of a vast number of drugs. For purine derivatives, CYP1A2 is particularly important. It is the primary enzyme responsible for the N-demethylation of theophylline and the metabolism of caffeine.[18] The activity of CYP1A2 is highly variable among individuals due to genetic polymorphisms and can be induced by factors like smoking, which increases the clearance of theophylline.[10][18] Conversely, drugs that inhibit CYP1A2, such as the antibiotic ciprofloxacin, can impair theophylline metabolism and lead to toxicity.[18]

Metabolic Pathway of Theophylline

The metabolism of theophylline illustrates the complexity of purine derivative biotransformation. Approximately 90% of a theophylline dose is metabolized in the liver.[18] The primary routes are 8-hydroxylation to 1,3-dimethyluric acid (the major metabolite) and N-demethylation to 1-methylxanthine and 3-methylxanthine.[18][19] The active metabolite of allopurinol, oxypurinol, has a much longer half-life (18-30 hours) than the parent drug (1-3 hours).[14]

Theophylline_Metabolism cluster_cyp CYP-Mediated Pathways cluster_xo Xanthine Oxidase Pathway Theophylline Theophylline (Parent Drug) CYP1A2 CYP1A2 Theophylline->CYP1A2 N-demethylation (8-24%) CYP2E1 CYP2E1 Theophylline->CYP2E1 8-hydroxylation (~60-80%) Metabolite1X 1-Methylxanthine (Inactive) CYP1A2->Metabolite1X Metabolite3X 3-Methylxanthine (Active, Minor) CYP1A2->Metabolite3X Metabolite13U 1,3-Dimethyluric Acid (Major, Inactive) CYP2E1->Metabolite13U XDH Xanthine Oxidase (XDH) Metabolite1U 1-Methyluric Acid (Inactive) XDH->Metabolite1U Metabolite1X->XDH

Caption: Major metabolic pathways of Theophylline in the liver.

Excretion: Eliminating the Drug from the Body

The final step in the pharmacokinetic process is excretion, which permanently removes the drug and its metabolites from the body.

Renal Excretion: The kidneys are the primary route of elimination for most purine derivatives and their metabolites.[4][15] Uric acid, the end product of endogenous purine metabolism, is primarily excreted by the kidneys, with about two-thirds of it being removed via this route.[20][21][22] The remaining one-third is secreted into the gut.[20][21] Renal excretion involves filtration, secretion, and reabsorption processes that can be influenced by transporter proteins.[23] For example, the ABCG2 transporter plays a significant role in the renal excretion of uric acid.[22]

  • Theophylline: Only about 10-15% of a theophylline dose is excreted unchanged in the urine of adults.[9][10] The majority is excreted as metabolites like 1,3-dimethyluric acid and 1-methyluric acid.[19]

  • Allopurinol: The parent drug has a short half-life and is metabolized to oxypurinol, which is then primarily excreted renally.[17] Both allopurinol and oxypurinol are dialyzable, an important consideration for patients with renal failure.[17]

Methodologies for Pharmacokinetic Analysis

Accurately quantifying purine derivatives and their metabolites in biological matrices is essential for pharmacokinetic studies. The complexity of these matrices (e.g., plasma, urine) and the often low concentrations of analytes demand highly sensitive and specific analytical methods.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): HPLC and UHPLC are the cornerstone techniques for this purpose.[24][25] These methods separate compounds based on their physicochemical properties as they pass through a chromatography column.

  • Detection: Photodiode Array (PDA) detectors are often used, which can identify compounds by comparing their retention times and UV spectral profiles to known standards.[24][26]

  • Mass Spectrometry (MS): Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides the highest level of sensitivity and specificity.[27] This technique can simultaneously quantify multiple purine metabolites in a single, rapid analysis, making it ideal for comprehensive pharmacokinetic profiling.[27]

Protocol: Quantification of a Purine Derivative in Plasma using UHPLC-MS/MS

This protocol provides a validated, trustworthy workflow for determining the concentration of a target purine derivative (e.g., theophylline) in plasma samples. The inclusion of an internal standard (IS) is critical for correcting variations in sample processing and instrument response.

Step 1: Sample Preparation (Protein Precipitation)

  • Causality: Plasma is rich in proteins that interfere with chromatographic analysis and can damage the UHPLC column. Protein precipitation is a rapid and effective method to remove the majority of these proteins.

  • Thaw plasma samples and an IS stock solution on ice.

  • In a clean microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the IS solution (e.g., a stable isotope-labeled version of the analyte) at a known concentration.

  • Add 150 µL of ice-cold acetonitrile (or methanol) containing 0.1% formic acid to precipitate the proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for analysis.

Step 2: UHPLC-MS/MS Analysis

  • Causality: Reverse-phase chromatography separates compounds based on hydrophobicity. The gradient elution ensures that both polar and non-polar compounds are eluted efficiently. Tandem MS provides specificity by monitoring a specific precursor-to-product ion transition for both the analyte and the IS.

  • UHPLC System: A system capable of high-pressure gradient elution.

  • Column: A reverse-phase column (e.g., C18, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient might run from 5% B to 95% B over 5-7 minutes.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in positive mode is common for purine derivatives.

  • MRM Transitions: Program the instrument to monitor at least two specific transitions for the analyte and one for the IS.

Step 3: Data Processing and Validation

  • Causality: A calibration curve is essential for quantification. By plotting the ratio of the analyte peak area to the IS peak area against known concentrations, the concentration in unknown samples can be accurately determined.

  • Prepare a calibration curve by spiking blank plasma with known concentrations of the analyte.

  • Process the calibration standards and study samples using the same method.

  • Integrate the peak areas for the analyte and the IS.

  • Calculate the Peak Area Ratio (Analyte Area / IS Area).

  • Generate a linear regression curve (Concentration vs. Peak Area Ratio). The curve must have an R² value > 0.99 for acceptance.

  • Calculate the concentration of the analyte in the study samples using the regression equation.

  • Include Quality Control (QC) samples at low, medium, and high concentrations to ensure the accuracy and precision of the analytical run.

PK_Analysis_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Collection Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (IS) Collection->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UHPLC UHPLC Separation (C18 Column) Supernatant->UHPLC MSMS Tandem MS Detection (MRM Mode) UHPLC->MSMS Integration Peak Area Integration (Analyte & IS) MSMS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Calibration Plot Calibration Curve (Conc. vs Ratio) Ratio->Calibration Quantify Quantify Unknowns Calibration->Quantify

Caption: Workflow for pharmacokinetic analysis using UHPLC-MS/MS.

Pharmacokinetic Parameters of Select Purine Derivatives

The following table summarizes key pharmacokinetic parameters for several clinically important purine derivatives, providing a comparative overview. These values can vary significantly based on patient factors such as age, renal/hepatic function, and co-medications.

DrugBioavailability (%)Tmax (hours)Half-life (t½) (hours)Plasma Protein Binding (%)Primary MetabolismPrimary Excretion
Theophylline >90% (oral solution)[10]1-25-8[9]~40%[10]Hepatic (CYP1A2, CYP2E1)[10][18]Renal (as metabolites)[10]
Allopurinol 80-90%[14]1.5-4.5[14]1-3 (Oxypurinol: 18-30)[14]MinimalHepatic (to Oxypurinol)[14]Renal (Oxypurinol)[17]
Caffeine ~100%0.5-23-5~35%Hepatic (CYP1A2)Renal (as metabolites)
6-Mercaptopurine Variable (16-50%)0.5-1.5~1.5Minimal[5]Hepatic (Xanthine Oxidase)[5]Renal (as metabolites)

Conclusion and Future Directions

The study of the pharmacokinetics of purine derivatives is a dynamic field. A thorough understanding of their ADME properties is fundamental to their safe and effective use. Future research will likely focus on the impact of pharmacogenomics on individual responses to these drugs, the development of novel derivatives with improved pharmacokinetic profiles, and a deeper understanding of the complex interplay of drug transporters in their disposition. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to continue advancing our knowledge of this indispensable class of therapeutic agents.

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  • Pharmacokinetic drug-drug interactions: A detailed review. National Journal of Pharmaceutical Sciences. [Link]

  • Metabolic Interactions of Purine Derivatives with Human ABC Transporter ABCG2: Genetic Testing to Assess Gout Risk. PMC - NIH. [Link]

  • Purine derivatives as potent anticancer agents: a comprehensive review. RSC Medicinal Chemistry. [Link]

  • Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery. Current Medicinal Chemistry. [Link]

  • Synthetic Routes and Pharmacological Activities of Purine Derivatives: A Review. Current Organic Chemistry. [Link]

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Methodological & Application

Application Notes and Protocols for the Cellular Application of Novel Purine Derivatives: A Framework for 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The following document provides a detailed framework and general protocols for the use of the novel purine derivative, 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride, in a cell culture setting. It is critical to note that as of the date of this publication, there is a significant lack of peer-reviewed literature detailing the specific biological activity, mechanism of action, or established protocols for this particular compound. Therefore, the information presented herein is based on established methodologies for characterizing novel chemical entities in cell biology research. The provided protocols are intended to serve as a starting point for a comprehensive investigation and will require optimization by the end-user.

Introduction to this compound

This compound is a purine derivative with the chemical formula C10H15ClN6 and a molecular weight of 254.72 g/mol [1][2]. Its structure suggests potential interactions with cellular pathways regulated by purinergic signaling or as a potential modulator of enzymes that utilize purines as substrates. Purine derivatives are a broad class of molecules with diverse biological activities, including roles as anticancer agents and modulators of cellular metabolism[3][4][5]. Given the novelty of this compound, a systematic approach is required to determine its bioactivity, cytotoxicity, and optimal working conditions for in vitro studies.

Compound Properties:

PropertyValueSource
CAS Number 680622-68-8[1][6]
Molecular Formula C10H15ClN6[1][6]
Molecular Weight 254.72 g/mol [1][2]
Physical Form White to yellow solid
Storage +4°C

Initial Characterization and Reagent Preparation

The first step in utilizing any new compound in cell culture is to determine its solubility and prepare sterile, accurate stock solutions.

Solubility Testing

Rationale: The solubility of a compound dictates how it can be prepared for administration to cell cultures. Poor solubility can lead to precipitation in culture media, resulting in inaccurate dosing and potential for non-specific cellular stress.

Protocol:

  • Prepare small, known amounts of this compound in separate microcentrifuge tubes.

  • To each tube, add a precise volume of a potential solvent (e.g., sterile water, DMSO, or ethanol) to achieve a high concentration (e.g., 10 mM, 50 mM).

  • Vortex thoroughly for 2-5 minutes.

  • Visually inspect for any undissolved particulate matter. If particulates are present, the compound is not fully dissolved at that concentration.

  • If the compound dissolves, it can be serially diluted to determine the saturation point.

Preparation of Stock Solutions

Rationale: A concentrated, sterile stock solution allows for accurate and repeatable dilutions into cell culture media. DMSO is a common solvent for novel compounds, but its concentration in the final culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Protocol:

  • Based on solubility testing, weigh out a precise amount of this compound.

  • Add the appropriate volume of a sterile solvent (e.g., cell culture grade DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be necessary.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Determining the Optimal Working Concentration

A critical step for any new compound is to determine the concentration range that elicits a biological effect without causing widespread, non-specific cell death. A dose-response experiment, often referred to as a "kill curve," is essential for this.

Rationale: Different cell types exhibit varying sensitivities to chemical compounds. A kill curve establishes the optimal concentration for selection or for observing a specific biological effect, as well as the concentration at which the compound becomes toxic.[7]

Protocol: Dose-Response (Kill Curve) Assay

  • Cell Seeding: Plate the cell line of interest in a 24-well or 96-well plate at a density that allows for several days of growth. Allow cells to adhere overnight.

  • Compound Dilution: Prepare a series of dilutions of the this compound stock solution in complete culture medium. A broad range is recommended for the initial experiment (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM). Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the compound.

  • Incubation and Observation: Incubate the cells for a relevant period (e.g., 24, 48, and 72 hours). Visually inspect the cells daily using a microscope for signs of toxicity such as rounding, detachment, or lysis.

  • Viability Assessment: After the incubation period, assess cell viability. This can be done qualitatively by microscopy or quantitatively using assays such as the MTT or CCK-8 assay.

G cluster_prep Preparation cluster_treat Treatment cluster_assess Assessment seed Seed cells in multi-well plate adhere Allow cells to adhere overnight seed->adhere treat Treat cells with varying concentrations adhere->treat dilute Prepare serial dilutions of compound dilute->treat incubate Incubate for 24-72 hours treat->incubate observe Daily microscopic observation incubate->observe viability Quantitative viability assay (MTT) observe->viability data_analysis data_analysis viability->data_analysis Determine optimal concentration range

Figure 1: Workflow for determining the optimal working concentration of a novel compound.

Assessing Cytotoxicity: The MTT Assay

To quantitatively measure the cytotoxic effects of this compound, the MTT assay is a standard colorimetric method.

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Mitochondrial reductases in viable cells convert the yellow MTT salt into purple formazan crystals, providing a quantitative measure of cell viability.[8]

Detailed Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound, as determined from the initial dose-response experiment. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

G cluster_key MTT Assay Principle start Seed and treat cells in 96-well plate incubate Incubate for defined period (e.g., 48h) start->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4h (formazan formation) add_mtt->incubate_mtt solubilize Remove medium, add solubilizing agent incubate_mtt->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate analyze Calculate % viability and determine IC50 read_plate->analyze A Viable Cell (Mitochondrial Reductase) B Yellow MTT A->B reduces C Purple Formazan B->C

Sources

Determining the Potency of Novel Purine Analogs: A Protocol for IC50 Determination of 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist's Foreword

The discovery of novel bioactive molecules is the cornerstone of therapeutic advancement. Purine analogs, in particular, represent a rich chemical space, frequently serving as scaffolds for inhibitors of key cellular enzymes like kinases. The compound 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride, with its characteristic purine core, is a candidate for biological activity screening. The primary metric for quantifying the potency of a potential inhibitor is the half-maximal inhibitory concentration (IC50). This value represents the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.

This application note provides a comprehensive, two-pronged strategy for the initial characterization and IC50 determination of this novel purine derivative. We will first outline a robust cell-based assay to assess its general cytotoxic or anti-proliferative effects. Following this, we will detail a targeted in-vitro enzymatic assay, pertinent to the purine analog class, to determine its specific inhibitory activity against a representative kinase. This dual approach ensures a thorough initial assessment, guiding further drug development efforts.

Part 1: Initial Potency Screening via Cell-Based Cytotoxicity Assay

Scientific Rationale: Before investigating a specific molecular target, it is crucial to understand the compound's effect on whole cells. A cytotoxicity assay provides a global view of the compound's ability to interfere with cell viability, which could be due to various mechanisms including the inhibition of critical enzymes, induction of apoptosis, or disruption of other cellular processes. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for a quantitative assessment of cytotoxicity.[1]

Experimental Protocol: MTT Assay for IC50 Determination

This protocol is designed for adherent cells (e.g., HeLa, A549) cultured in 96-well plates.

Materials:

  • This compound (MW: 254.72 g/mol )[2]

  • Adherent cancer cell line (e.g., HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT reagent (5 mg/mL in PBS)[3]

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[4]

  • Compound Preparation and Dosing:

    • Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

    • Perform a serial dilution of the stock solution in culture medium to obtain a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0 µM).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle-only wells as a negative control (100% viability) and wells with a known cytotoxic agent as a positive control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Assay:

    • After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.[5]

    • Incubate for another 2-4 hours at 37°C until a purple precipitate is visible.[4]

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[4]

Data Presentation: Hypothetical Cytotoxicity Data
Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100
0.11.2297.6
0.31.1592.0
10.9878.4
30.6552.0
100.3124.8
300.1512.0
1000.108.0
Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compound Add Compound Dilutions to Wells incubate_24h->add_compound prep_compound Prepare Serial Dilutions of Compound prep_compound->add_compound incubate_48h Incubate 48-72h add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate 2-4h add_mtt->incubate_4h dissolve Dissolve Formazan in DMSO incubate_4h->dissolve read_plate Read Absorbance at 570 nm dissolve->read_plate Kinase_Assay_Workflow cluster_reaction Kinase Reaction Setup cluster_detection Luminescence Detection add_inhibitor Add Inhibitor Dilutions add_kinase_sub Add Kinase + Substrate add_inhibitor->add_kinase_sub pre_incubate Pre-incubate 10 min add_kinase_sub->pre_incubate add_atp Initiate with ATP pre_incubate->add_atp incubate_reaction Incubate 60 min at 30°C add_atp->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate 40 min add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate 30 min add_detection->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence

Caption: Workflow for an in-vitro luminescence-based kinase inhibition assay.

Part 3: Data Analysis and IC50 Calculation

Scientific Integrity & Logic: The determination of an IC50 value is not merely a single point on a graph; it is the inflection point of a dose-response curve. Accurate calculation requires fitting the experimental data to a non-linear regression model. [6]The most common model is the four-parameter logistic (4PL) equation. [7] Procedure:

  • Data Normalization:

    • For the MTT assay, normalize the data by setting the absorbance of the vehicle control as 100% viability and the background (media only) as 0% viability.

    • For the kinase assay, set the luminescence of the "no inhibitor" control as 0% inhibition and a control with a known potent inhibitor (or no enzyme) as 100% inhibition.

  • Dose-Response Curve Generation:

    • Plot the normalized response (% Viability or % Inhibition) against the logarithm of the inhibitor concentration. [7]

  • Non-linear Regression:

    • Use a statistical software package (e.g., GraphPad Prism, R) to fit the data to a sigmoidal dose-response (variable slope) model, also known as the 4PL equation.

    • The equation is typically of the form: Y = Bottom + (Top-Bottom)/(1 + 10^((LogIC50-X)*HillSlope))

    • The software will calculate the best-fit values for the parameters, including the LogIC50.

  • IC50 Determination:

    • The IC50 is the concentration (X) at which the response (Y) is halfway between the top and bottom plateaus of the curve. [8]The software will directly provide this value.

Trustworthiness and Self-Validation:

  • Replicates: Each concentration should be tested in triplicate to ensure the reproducibility of the results.

  • Controls: Appropriate positive and negative controls are essential to validate the assay performance.

  • Curve Fitting: The quality of the curve fit should be assessed (e.g., by examining the R-squared value). A good fit is crucial for a reliable IC50. [9]* Guidelines for Reportable IC50: Ensure that the data includes at least two points on the top and bottom plateaus of the sigmoidal curve for a reliable IC50 calculation. [10]

References

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Harter, K. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Amino-7H-purin-6-yl)-1-methylpyrrolidinium Chloride. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • ResearchGate. (n.d.). What are the various assays which can be used to calculate IC50 of a drug?. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. Retrieved from [Link]

  • Srinivasan, B., & Lloyd, D. G. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Towards Data Science. (2021, January 6). Drug dose-response data analysis. Retrieved from [Link]

Sources

Application Note: Protocol for the Solubilization of 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride for In Vitro Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the dissolution, handling, and storage of 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride (CAS: 680622-68-8) for use in a range of biological assays. Due to the compound's specific chemical structure, which combines a moderately hydrophobic purine core with a charged pyrrolidinium chloride salt, a systematic approach is required to ensure complete solubilization, stability, and reproducibility of experimental results. This guide outlines the rationale for solvent selection, provides step-by-step protocols for preparing high-concentration stock solutions and aqueous working solutions, and details best practices for quality control and storage.

Introduction and Physicochemical Rationale

This compound is a purine analog. The core structure, a derivative of guanine, is known for its low aqueous solubility due to intermolecular hydrogen bonding and the planar, aromatic nature of the fused ring system.[1][2] However, the molecule is modified with a 1-methyl-pyrrolidinium chloride moiety. This quaternary ammonium salt structure is designed to improve aqueous solubility compared to the parent purine base.[3] Despite this, the overall solubility in purely aqueous buffers may be limited, making a combined solvent approach necessary for achieving high-concentration stock solutions.

The primary challenge in preparing this compound for bioassays is to achieve complete dissolution at a high concentration (for a stock solution) and then to dilute it into an aqueous medium (e.g., cell culture media or assay buffer) without precipitation, which could lead to inaccurate and unreliable bioassay data.[4] The recommended primary solvent is Dimethyl Sulfoxide (DMSO), a highly polar aprotic solvent capable of disrupting the crystal lattice and solvating both the polar and non-polar regions of the molecule.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 6-(1-methylpyrrolidin-1-ium-1-yl)-7H-purin-2-amine chloride[6]
CAS Number 680622-68-8[6][7]
Molecular Formula C₁₀H₁₅ClN₆[6][8]
Molecular Weight 254.72 g/mol [6][7]

Recommended Dissolution Protocol: Primary Stock Solution

The following protocol describes the preparation of a high-concentration primary stock solution, typically in the range of 10-50 mM, using DMSO. This approach is standard for many small molecules used in drug discovery and cell-based assays.[5][9]

Materials:

  • This compound (solid powder)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber or opaque polypropylene microcentrifuge tubes

  • Calibrated precision balance

  • Vortex mixer

  • Bath sonicator

Protocol:

  • Pre-Weighing Preparation: Before opening, bring the vial of the compound to room temperature for at least 20-30 minutes to prevent condensation of moisture onto the powder.

  • Weighing: On a calibrated analytical balance, accurately weigh the desired amount of the compound. It is advisable to perform this in a chemical fume hood. For small quantities (<10 mg), it is best practice to dissolve the entire contents of the manufacturer's vial to avoid weighing errors.[10]

  • Solvent Addition: Transfer the weighed powder to a sterile microcentrifuge tube. Using a calibrated micropipette, add the calculated volume of DMSO to achieve the target concentration.

    • Calculation Example (for 10 mM stock):

      • Amount to weigh: 1 mg (1 x 10⁻³ g)

      • Molecular Weight (MW): 254.72 g/mol

      • Volume of DMSO = (Mass / MW) / Concentration = (1x10⁻³ g / 254.72 g/mol ) / 0.010 mol/L = 0.0003926 L = 392.6 µL

  • Dissolution: Tightly cap the tube and vortex gently for 1-2 minutes.[9] Visually inspect the solution against a light and dark background to check for undissolved particulates.

  • Aiding Dissolution (If Necessary): If the compound does not fully dissolve, utilize the following methods sequentially:

    • Sonication: Place the tube in a bath sonicator for 5-15 minutes.[9] This uses ultrasonic waves to break up particle agglomerates.

    • Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes.[9] Caution: Do not overheat, as it may degrade the compound.

  • Final Inspection & Aliquoting: Once the solution is clear and homogenous, it is ready. To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled tubes.[11]

G cluster_prep Preparation cluster_dissolve Dissolution cluster_final Final Steps weigh 1. Weigh Compound add_dmso 2. Add Calculated Volume of DMSO weigh->add_dmso vortex 3. Vortex Gently add_dmso->vortex inspect 4. Visual Inspection vortex->inspect sonicate 5a. Sonicate (If Needed) inspect->sonicate Particulates Present final_inspect 6. Final Inspection inspect->final_inspect Clear Solution warm 5b. Warm to 37°C (If Needed) sonicate->warm warm->final_inspect final_inspect->vortex Precipitate Forms aliquot 7. Aliquot for Storage final_inspect->aliquot Homogenous store 8. Store at -20°C or -80°C aliquot->store

Caption: Workflow for Preparing a DMSO Primary Stock Solution.

Preparation of Aqueous Working Solutions

Diluting the DMSO stock into aqueous assay buffers or cell culture media is a critical step where precipitation can occur. This is known as "crashing out" and happens when the compound's concentration exceeds its solubility limit in the final aqueous environment.

Key Principles:

  • Final DMSO Concentration: The final concentration of DMSO in the assay should be kept as low as possible, ideally ≤0.5% for cell-based assays, to avoid solvent-induced cytotoxicity or artifacts.[9][12] Sensitive primary cells may require even lower concentrations (≤0.1%).[9][13]

  • Order of Addition: Always add the DMSO stock solution to the aqueous buffer/media while vortexing, not the other way around. This ensures rapid dispersion and minimizes localized high concentrations of the compound.[11]

  • Stepwise Dilution: For very hydrophobic compounds, a multi-step (serial) dilution may be necessary to prevent precipitation.[11]

Protocol: Intermediate and Final Dilutions

  • Thaw Stock: Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): First, dilute the high-concentration DMSO stock into your complete assay buffer or cell culture medium to create an intermediate stock. This intermediate stock should still be at a concentration that is 10-100x your highest final assay concentration.

  • Prepare Final Working Solutions: Perform serial dilutions from your intermediate stock using the same assay buffer or medium to generate your final desired concentrations for the bioassay.

  • Vortexing: Ensure thorough mixing by gentle vortexing after each dilution step.

  • Control Group: Always prepare a "vehicle control" containing the same final concentration of DMSO as your experimental samples to account for any effects of the solvent itself.[12]

G stock 1. Thaw 10 mM DMSO Stock Aliquot intermediate 2. Create 100 µM Intermediate Solution (in Assay Buffer) stock->intermediate buffer Assay Buffer or Cell Culture Medium buffer->intermediate serial 3. Perform Serial Dilutions (e.g., 10 µM, 1 µM, 0.1 µM) for Assay Plate buffer->serial intermediate->serial assay 4. Add to Bioassay (Final DMSO ≤ 0.5%) serial->assay

Caption: Workflow for Preparing Aqueous Working Solutions from DMSO Stock.

Alternative Solvents and Solubility Profile

While DMSO is the primary recommendation, certain assays may be incompatible with it. The compound's salt form suggests some inherent aqueous solubility.

Table 2: Solubility Summary and Recommendations

SolventExpected SolubilityRecommendation & Rationale
DMSO High (≥10 mg/mL or ~40 mM)Primary Choice. Excellent for high-concentration stock solutions.[14]
Water / PBS LimitedMay be sufficient for low concentration working solutions. As a chloride salt, solubility is enhanced over the free base, but the purine core limits it. Test empirically starting at <1 mg/mL.
Ethanol Limited to ModerateCan be an alternative to DMSO, but often has lower solvating power for complex structures. May require warming. Final concentration in assays should also be kept low (<1%).
Dilute Acid (e.g., 0.1 M HCl) Moderate to HighThe amino groups on the purine ring can be protonated, increasing aqueous solubility.[1] Use with caution: This is not suitable for cell-based assays as it will drastically alter pH. It may be an option for specific biochemical assays where pH is controlled.
Dilute Base (e.g., 0.1 M NaOH) Moderate to HighThe N-H protons on the purine ring are acidic and can be deprotonated in base, increasing solubility.[1] Use with caution: Not suitable for cell-based assays and may cause compound degradation (hydrolysis).

Quality Control, Storage, and Stability

Proper storage is crucial for maintaining the integrity of the compound.

  • Powder (Solid Form): Store at -20°C, desiccated and protected from light. Under these conditions, the solid should be stable for years.[11]

  • DMSO Stock Solutions: Store at -20°C or -80°C in tightly sealed, single-use aliquots.[11] At -80°C, solutions are typically stable for at least 6 months. Avoid repeated freeze-thaw cycles.

  • Aqueous Working Solutions: These should be prepared fresh on the day of the experiment. Do not store aqueous solutions for more than one day, as the compound may be susceptible to hydrolysis or precipitation over time.[14]

  • Stability Check: Before use, always thaw a stock solution aliquot and visually inspect for any signs of precipitation. If crystals are observed, attempt to redissolve using the sonication and warming steps described in Section 2. If it does not redissolve, the solution should be discarded.

References

  • National Center for Biotechnology Information (2024). Purine Analogs. In: Holland-Frei Cancer Medicine. 6th edition. Hamilton (ON): BC Decker. Available from: [Link]

  • Khan, I., et al. (2022). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45038151, 1-(2-Amino-7H-purin-6-yl)-1-methylpyrrolidinium Chloride. Available from: [Link]

  • Gousset, H., et al. (1997). Investigation of the formation and intracellular stability of purine.(purine/pyrimidine) triplexes. Nucleic Acids Research, 25(10), 1965–1971. Available from: [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885. Available from: [Link]

  • Levy, G., et al. (2020). Aqueous solubility of guanine reported in the literature and obtained in our laboratory at 25 °C. ResearchGate. Available from: [Link]

  • Hill, R. G., & Ross, N. A. (2014). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in molecular biology (Clifton, N.J.), 1113, 299–310. Available from: [Link]

  • Wikipedia (2024). Guanine. Available from: [Link]

  • Singh, S., et al. (2023). Visualization of purine and pyrimidine de novo synthesis and salvage pathway activity in single-cell using Carbon Isotope Imaging. bioRxiv. Available from: [Link]

  • ResearchGate (2014). Peptide solvent for cell-based Assay?. Available from: [Link]

  • Fernandez-Lucas, J., et al. (2018). Purine and pyrimidine salvage pathway in thermophiles: a valuable source of biocatalysts for the industrial production of nucleic acid derivatives. Microbial cell factories, 17(1), 109. Available from: [Link]

  • Fannin, A. A., et al. (2018). The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. Molecules, 23(11), 2947. Available from: [Link]

  • Semantic Scholar (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • ResearchGate (2014). How to enhance drug solubility for in vitro assays?. Available from: [Link]

  • ResearchGate (2015). 1-Methyl-1-propylpyrrolidinium chloride. Available from: [Link]

  • NPTEL-NOC IITM (2017). Pyrimidines, Purines and Azepines – synthesis, reactions and applications. YouTube. Available from: [Link]

  • Quora (2018). How to make a stock solution of a substance in DMSO. Available from: [Link]

  • Wikipedia (2024). Pyrrolidine. Available from: [Link]

  • MacFarlane, D. R., et al. (2000). Pyrrolidinium Imides: A New Family of Molten Salts and Conductive Plastic Crystal Phases. The Journal of Physical Chemistry B, 104(49), 11629–11636. Available from: [Link]

  • Washington State University IACUC (2022). Standard Operating Procedures for Preparation of Dimethyl Sulfoxide (DMSO). Available from: [Link]

  • Protocol Online (2013). Making a stock solution for my drug using DMSO. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12059918, 1-Methyl-1-propylpyrrolidinium. Available from: [Link]

Sources

Application Notes and Protocols for the Oncological Evaluation of 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific oncological research data for 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride (hereinafter referred to as Compound X) is not extensively published. Therefore, this document serves as a comprehensive, experience-driven guide outlining the principles and methodologies for the preclinical evaluation of a novel purine-based anticancer agent, using Compound X as a representative molecule. The protocols and mechanistic hypotheses presented are based on established practices for analogous compounds and are intended to provide a robust framework for investigation.

I. Introduction: The Rationale for Investigating a Novel Purine Analogue

Purine analogues have long been a cornerstone of cancer chemotherapy. Their structural similarity to endogenous purines allows them to interfere with critical cellular processes, including DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. Compound X, with its purine core and pyrrolidinium substituent, presents a unique chemical scaffold that warrants investigation for its potential as a novel anticancer therapeutic. The pyrrolidinium group may enhance cellular uptake and bioavailability, potentially offering improved efficacy or a distinct pharmacological profile compared to existing purine-based drugs.

These application notes will provide a detailed roadmap for the preclinical evaluation of Compound X, from initial in vitro cytotoxicity screening to more complex mechanistic studies and preliminary in vivo efficacy assessments.

II. Physicochemical Characterization of Compound X

Prior to biological evaluation, a thorough characterization of Compound X is essential to ensure the purity, stability, and reproducibility of experimental results.

Table 1: Physicochemical Properties of this compound (Compound X)

PropertyValueSource
CAS Number 680622-68-8[1][2][3][4][5]
Molecular Formula C₁₀H₁₅ClN₆[1][2][3][5]
Molecular Weight 254.72 g/mol [1][2]
Appearance White to off-white solid(Assumed, typical for similar compounds)
Solubility To be determined (e.g., in water, DMSO, ethanol)N/A
Purity ≥98% (as determined by HPLC)[3]
Storage Store at -20°C, protect from light and moisture(Standard practice)

Protocol 1: Preparation of Stock Solutions

  • Initial Solubility Testing: Determine the solubility of Compound X in common laboratory solvents such as water, dimethyl sulfoxide (DMSO), and ethanol.

  • Stock Solution Preparation: For in vitro assays, prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent (typically DMSO). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solutions: On the day of the experiment, thaw a stock solution aliquot and prepare working solutions by diluting it with the appropriate cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.5%).[6]

III. In Vitro Evaluation of Anticancer Activity

The initial assessment of a novel compound's anticancer potential involves a battery of in vitro assays to determine its cytotoxic and cytostatic effects on a panel of cancer cell lines.

A. Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the dose-dependent effect of Compound X on cancer cell proliferation and survival.[7][8]

Protocol 2: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[9]

  • Compound Treatment: The following day, treat the cells with a range of concentrations of Compound X (e.g., 0.1 µM to 100 µM) for a specified duration (e.g., 48 or 72 hours).[9] Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known anticancer drug like doxorubicin).[9]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀), the concentration of Compound X that inhibits cell growth by 50%, by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.[9][10]

Table 2: Illustrative IC₅₀ Values for Compound X in Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM) - 48hIC₅₀ (µM) - 72h
MCF-7 Breast Adenocarcinoma(Example: 12.5 ± 1.8)(Example: 8.2 ± 1.1)
NCI-H460 Lung Carcinoma(Example: 18.7 ± 2.5)(Example: 11.5 ± 1.9)
SF-268 Glioma(Example: 25.1 ± 3.2)(Example: 16.8 ± 2.4)
PC-3 Prostate Carcinoma(Example: 30.4 ± 4.1)(Example: 22.3 ± 3.0)
HL-60 Promyelocytic Leukemia(Example: 5.8 ± 0.9)(Example: 2.9 ± 0.5)

Note: The data presented above are for illustrative purposes only and will need to be determined experimentally.

B. Apoptosis Assays: Unveiling the Mode of Cell Death

Determining whether Compound X induces apoptosis (programmed cell death) is a critical step in understanding its mechanism of action.[11][12]

Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with Compound X at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.[9] The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

dot

G cluster_workflow In Vitro Evaluation Workflow start Select Cancer Cell Lines cell_culture Cell Culture & Seeding (96-well & 6-well plates) start->cell_culture treatment Treat with Compound X (Dose-response & Time-course) cell_culture->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 Determine IC50 Values viability->ic50 data_analysis Data Analysis & Interpretation ic50->data_analysis flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry flow_cytometry->data_analysis cell_cycle->flow_cytometry mechanistic Further Mechanistic Studies (Western Blot, etc.) data_analysis->mechanistic

Caption: A generalized workflow for the in vitro evaluation of Compound X.

C. Cell Cycle Analysis

Purine analogues often disrupt the cell cycle. Analyzing the cell cycle distribution after treatment with Compound X can provide insights into its mechanism.[13]

Protocol 4: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cells with Compound X at various concentrations for a specified time (e.g., 24 hours).

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at 4°C for at least 2 hours.[14][15]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A.[14][16]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[14]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]

IV. Mechanistic Insights: A Hypothetical Pathway

Based on its purine structure, Compound X may function as an antagonist of purine-dependent signaling pathways or as a fraudulent nucleotide that gets incorporated into DNA or RNA, leading to chain termination and cell death. A plausible hypothesis is the inhibition of key enzymes involved in purine biosynthesis or the activation of DNA damage response pathways.

dot

G cluster_pathway Hypothetical Signaling Pathway for Compound X compound_x Compound X purine_synthesis Purine Biosynthesis (e.g., DHFR, ATIC) compound_x->purine_synthesis Inhibition dna_damage DNA Damage compound_x->dna_damage Induction purine_synthesis->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 p21 p21 Expression p53->p21 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 Inhibition cdk CDK Inhibition p21->cdk Inhibition g1_s_arrest G1/S Phase Arrest cdk->g1_s_arrest Leads to mito Mitochondrial Membrane Depolarization bax->mito bcl2->mito Inhibition cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothetical signaling cascade initiated by Compound X.

To validate this or any other proposed mechanism, further experiments such as Western blotting for key proteins (e.g., p53, p21, caspases, PARP), enzyme inhibition assays, and gene expression analysis would be necessary.

V. In Vivo Preclinical Evaluation

Promising in vitro results should be followed by in vivo studies to assess the efficacy and safety of Compound X in a whole-organism context. Human tumor xenograft models in immunocompromised mice are a standard approach.[17][18][19]

Protocol 5: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[17]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer Compound X via a suitable route (e.g., intraperitoneal, oral) at various doses and schedules. The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor volume (e.g., using calipers) and body weight of the mice regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

VI. Conclusion and Future Directions

This document provides a comprehensive framework for the preclinical evaluation of this compound (Compound X) as a potential anticancer agent. The outlined protocols for physicochemical characterization, in vitro screening, and in vivo efficacy testing are based on established and robust methodologies in the field of oncology drug discovery. The successful completion of these studies will provide a strong foundation for further development, including more advanced mechanistic studies, toxicology assessments, and potential advancement towards clinical trials. The unique structure of Compound X holds promise, and a systematic and rigorous evaluation is the key to unlocking its therapeutic potential.

VII. References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central. Retrieved from [Link]

  • Preclinical Drug Testing Using Xenograft Models. (n.d.). Crown Bioscience. Retrieved from [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.). The Scientist. Retrieved from [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019, July 11). ACS Omega. Retrieved from [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. (2023, January 21). Altogen Labs. Retrieved from [Link]

  • Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. (2018, August 1). MDPI. Retrieved from [Link]

  • Apoptosis Detection Assays. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. (2012, February 2). PubMed Central. Retrieved from [Link]

  • Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center. Retrieved from [Link]

  • Master protocols in immuno-oncology: do novel drugs deserve novel designs? (2020, April 1). Annals of Oncology. Retrieved from [Link]

  • Cell Cycle Analysis. (n.d.). University of Wisconsin Carbone Cancer Center. Retrieved from [Link]

  • Cell cycle analysis. (n.d.). Wikipedia. Retrieved from [Link]

  • Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. (n.d.). MDPI. Retrieved from [Link]

  • Protocol of Cell Cycle Staining Flow Cytometry. (n.d.). Creative Biolabs Antibody. Retrieved from [Link]

  • Guidelines for clinical evaluation of anti‐cancer drugs. (n.d.). PubMed Central. Retrieved from [Link]

  • Cancer Cell Line Screening: A Compass for Drug Discovery. (n.d.). Crown Bioscience. Retrieved from [Link]

  • 1-(2-Amino-7H-purin-6-yl)-1-methylpyrrolidinium Chloride. (n.d.). PubChem. Retrieved from [Link]

  • Pyrrolidinium chloride. (n.d.). PubMed Central. Retrieved from [Link]

  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. (n.d.). PubMed Central. Retrieved from [Link]

  • The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. (2023, August 19). PubMed Central. Retrieved from [Link]

  • SYNTHESIS AND ANTITUMOR ACTIVITY OF 2-AMINO-1-METHYLPURINE- 6-THIONE. (1962, September). Journal of Medicinal and Pharmaceutical Chemistry. Retrieved from [Link]

  • Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2'-fluoro-l,l'-biphenyl-4-yl)-3-inethyl-4-quinolinecarboxylic acid sodium salt, DuP 785. (n.d.). SciSpace. Retrieved from [Link]

  • 1-Methyl-1-propylpyrrolidinium chloride. (n.d.). PubMed Central. Retrieved from [Link]

  • Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104. (2007, July 1). Clinical Cancer Research. Retrieved from [Link]

  • Discovery and Characterization of 2-anilino-4-(thiazol-5-yl)pyrimidine Transcriptional CDK Inhibitors as Anticancer Agents. (n.d.). PubMed. Retrieved from [Link]

  • 1-Methyl-1-propylpyrrolidinium chloride. (n.d.). ResearchGate. Retrieved from [Link]

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1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride as a chemical probe

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Characterization of 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride as a Novel Chemical Probe Candidate

Abstract: This document provides a comprehensive framework for the evaluation of this compound, a novel purine derivative, as a potential chemical probe. The structural combination of a 2-aminopurine scaffold, a known pharmacophore that mimics adenosine and guanosine, with a positively charged methyl-pyrrolidinium group suggests potential interactions with a range of biological targets, including kinases, G-protein coupled receptors, or other ATP/GTP-binding proteins. As this molecule is not yet characterized in the scientific literature as a probe, this guide presents a logical, stepwise strategy for its systematic validation. We outline protocols for initial physicochemical characterization, broad biological activity screening, target deconvolution, and specific target engagement assays, both in vitro and in a cellular context. The objective is to provide researchers with a robust experimental roadmap to determine the utility, potency, and selectivity of this compound, thereby establishing its potential as a valuable tool for biological research.

Introduction and Rationale

The development of selective chemical probes is essential for dissecting complex biological pathways and validating novel drug targets.[1][2] A chemical probe is a small molecule that modulates a specific protein's function, allowing researchers to study the biological consequences of that modulation in cellular or organismal systems. The compound this compound (hereafter referred to as "Compound 1") possesses structural motifs that make it an intriguing candidate for such a role. The purine core is a privileged scaffold found in numerous inhibitors of ATP-binding proteins,[3] while the pyrrolidine moiety can confer specific steric and electronic properties influencing target binding and selectivity.[4]

However, a potent and selective tool cannot simply be presumed from its structure. A rigorous, multi-step validation process is required to elevate a compound from a mere "inhibitor" to a high-quality "chemical probe." This guide provides the experimental logic and detailed protocols to undertake this validation journey for Compound 1.

Physicochemical Properties and Handling

Before any biological assessment, understanding the fundamental chemical and physical properties of Compound 1 is critical for ensuring experimental reproducibility and accurate data interpretation.

Table 1: Physicochemical Properties of Compound 1

PropertyValueSource
IUPAC Name 6-(1-methylpyrrolidin-1-ium-1-yl)-7H-purin-2-amine chloride[5]
CAS Number 680622-68-8[5][6]
Molecular Formula C₁₀H₁₅ClN₆[5][7]
Molecular Weight 254.72 g/mol [5][6]
Canonical SMILES C[N+]1(CCCC1)C2=NC(=NC3=C2NC=N3)N.[Cl-][8]
Protocol 1: Solubility and Stability Assessment

Rationale: A chemical probe must be soluble in aqueous buffer systems used for biological assays to avoid compound precipitation, which can lead to artifactual results. Stability is equally crucial; the compound must not degrade significantly over the course of an experiment. This protocol uses a simple method to determine a practical working concentration range.

Materials:

  • Compound 1

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • High-performance liquid chromatography (HPLC) system with a C18 column and UV detector

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration primary stock solution of Compound 1 (e.g., 50 mM) in 100% anhydrous DMSO. Sonicate briefly if necessary to ensure complete dissolution.

  • Aqueous Solubility (Kinetic): a. Serially dilute the DMSO stock into PBS (pH 7.4) to achieve final concentrations ranging from 1 µM to 200 µM. Ensure the final DMSO concentration remains constant and low (≤0.5%). b. Incubate the solutions at room temperature for 2 hours. c. Visually inspect for any precipitation. d. Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes. e. Analyze the supernatant by HPLC-UV, comparing the peak area to a fully solubilized standard to quantify the concentration of soluble compound. The highest concentration without significant loss is the approximate limit of kinetic solubility.

  • Stability in Assay Media: a. Dilute the DMSO stock of Compound 1 into pre-warmed (37°C) cell culture medium + 10% FBS to a final concentration of 10 µM. b. Take aliquots at time points 0, 2, 8, 24, and 48 hours, snap-freezing them immediately in liquid nitrogen. c. Analyze all samples by HPLC-UV. Compare the peak area of Compound 1 at each time point to the t=0 sample to determine the percentage of compound remaining. A degradation of >10% over the typical experiment duration (e.g., 24 hours) may require adjusted experimental designs.

Target Identification and Validation Strategy

As the biological target of Compound 1 is unknown, a systematic approach is required to first identify its biological activity and then deconvolve its molecular target.

G cluster_0 Phase 1: Activity Discovery cluster_1 Phase 2: Target Deconvolution cluster_2 Phase 3: Target Validation pheno_screen Phenotypic Screening (e.g., Cell Viability Assay) affinity Affinity-Based Pulldown (Chemical Proteomics) pheno_screen->affinity Identifies biological activity mass_spec LC-MS/MS Analysis affinity->mass_spec bioinfo Bioinformatic Analysis (Hit Prioritization) mass_spec->bioinfo biochem In Vitro Biochemical Assay (e.g., Kinase Assay) bioinfo->biochem Identifies putative target protein(s) cellular Cellular Target Engagement (e.g., Western Blot) biochem->cellular selectivity Selectivity Profiling (e.g., Kinome Scan) cellular->selectivity probe_declare probe_declare selectivity->probe_declare Validated Chemical Probe G upstream Upstream Signal kinaseX Kinase X (ATP-binding) upstream->kinaseX substrate Substrate Protein kinaseX->substrate ATP->ADP p_substrate Phosphorylated Substrate (Active) substrate->p_substrate response Cellular Response (e.g., Proliferation) p_substrate->response compound1 Compound 1 compound1->kinaseX Binds to ATP pocket G step1 1. Cell Culture & Treatment Seed cells, allow to adhere. Treat with Compound 1 (dose-response). step2 2. Cell Lysis Wash cells with cold PBS. Lyse with RIPA buffer + inhibitors. step1->step2 step3 3. Protein Quantification Measure protein concentration (e.g., BCA Assay). step2->step3 step4 4. SDS-PAGE Load equal protein amounts. Separate proteins by size. step3->step4 step5 5. Western Transfer Transfer proteins from gel to PVDF membrane. step4->step5 step6 6. Immunoblotting Block membrane. Probe with primary antibodies (p-Substrate, Total Substrate, Loading Control). step5->step6 step7 7. Detection Incubate with secondary HRP-conjugated Abs. Add ECL substrate and image. step6->step7

Caption: Experimental workflow for Western blot analysis.

Materials:

  • Cell line expressing Kinase X and its substrate

  • Compound 1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-Substrate (specific for the Kinase X site), anti-total-Substrate, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Cell Treatment: Seed cells and grow to ~80% confluency. Treat cells with increasing concentrations of Compound 1 (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Electrophoresis: Normalize the volume of each lysate to load an equal amount of total protein (e.g., 20 µg) per lane of an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. b. Incubate with the anti-phospho-Substrate primary antibody overnight at 4°C. c. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour. d. Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Reprobing: Strip the membrane and re-probe with anti-total-Substrate and then anti-GAPDH antibodies to ensure equal protein loading.

  • Analysis: Quantify the band intensities. For each concentration, calculate the ratio of phospho-Substrate to total-Substrate, and normalize this to the vehicle control. This will demonstrate a dose-dependent decrease in substrate phosphorylation, confirming cellular target engagement.

Conclusion

The protocols and strategies outlined in this document provide a rigorous pathway for the characterization of this compound. By systematically assessing its physicochemical properties, identifying its biological activity, de-convoluting its molecular target, and validating target engagement with potency and selectivity, researchers can establish whether this novel compound meets the stringent criteria required of a high-quality chemical probe. A successfully validated probe would be a valuable asset for exploring the biology of its target protein.

References

  • PubChem Compound Summary for CID 45038151, 1-(2-Amino-7H-purin-6-yl)-1-methylpyrrolidinium Chloride. National Center for Biotechnology Information. [Link]

  • Cell-Int: a cell–cell interaction assay to identify native membrane protein interactions. PMC. [Link]

  • Advances in Cellular and Molecular Biology Assays: A Review of Gold Standard Methods. Int J Innov Sci Res Technol. [Link]

  • Discovery of a novel fluorescent chemical probe suitable for evaluation of neuropilin-1 binding of small molecules. ResearchGate. [Link]

  • SYNTHESIS AND ANTITUMOR ACTIVITY OF 2-AMINO-1-METHYLPURINE- 6-THIONE. J Med Pharm Chem. [Link]

  • The promise and peril of chemical probes. Nat Chem Biol. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Probing Cellular Protein Complexes via Single Molecule Pull-down. PMC. [Link]

  • 1-Methyl-1-propylpyrrolidinium chloride. PMC. [Link]

  • PubChem Compound Summary for CID 16005070, 6-[(2~{r})-2-[(2-Methylphenoxy)methyl]pyrrolidin-1-Yl]-7~{h}-Purine. National Center for Biotechnology Information. [Link]

  • Purin-6-yl 6-deoxy-1-thio-beta-D-glucopyranoside. Enzymology, chemistry, and cytotoxicity. Carbohydr Res. [Link]

  • Protein-Targeting Drug Discovery. MDPI. [Link]

  • A live-cell assay for the detection of pre-microRNA–protein interactions. RSC Chemical Biology. [Link]

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Application Notes and Protocols for In Vivo Studies with 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Purine Analogue

1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride is a novel chemical entity with a purine scaffold, suggesting potential interactions with a variety of biological targets.[1][2][3][4][5] Purine analogues are a well-established class of molecules with significant therapeutic applications, most notably in oncology and immunology, often acting as antagonists or agonists of purine receptors or as inhibitors of enzymes involved in nucleic acid synthesis. Given the structural similarities, it is hypothesized that this compound may exhibit anti-proliferative or immunomodulatory effects.

These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound. The following sections detail the strategic considerations and step-by-step protocols for a phased, data-driven investigation into the compound's pharmacokinetic, pharmacodynamic, efficacy, and safety profiles. The experimental design emphasizes a rigorous, scientifically sound approach to generate reproducible and translatable data, adhering to the principles of Good Laboratory Practice (GLP).[6]

Phase 1: Foundational In Vivo Characterization

The initial phase of in vivo testing is designed to establish the fundamental pharmacokinetic (PK) and toxicological properties of the compound. This data is critical for designing subsequent efficacy studies and ensuring animal welfare.[7][8]

Acute Toxicity and Dose Range Finding

Rationale: The primary objective of this initial study is to determine the maximum tolerated dose (MTD) and to identify potential acute toxicities. This information is essential for selecting appropriate dose levels for subsequent, more extensive studies.[9]

Protocol:

  • Animal Model: Utilize healthy, young adult mice (e.g., C57BL/6 or BALB/c), with an equal number of males and females.

  • Group Allocation: Assign animals to several dose groups (e.g., 5, 10, 50, 100 mg/kg) and a vehicle control group.

  • Compound Administration: Administer a single dose of this compound via a relevant route, such as intravenous (IV) or intraperitoneal (IP) injection. The choice of administration route may be guided by the compound's solubility and intended clinical application.[10]

  • Observation Period: Monitor animals closely for a minimum of 7 days for clinical signs of toxicity, including changes in weight, behavior, and overall health.

Parameter Description
Species/Strain Mouse (C57BL/6 or BALB/c)
Number of Animals 3-5 per sex per group
Dose Levels Vehicle, 5, 10, 50, 100 mg/kg (example)
Route of Administration IV or IP
Observation Period 7 days
Key Endpoints Clinical signs, body weight, gross necropsy, histopathology
Pharmacokinetic (PK) Profiling

Rationale: Understanding how the body processes the compound (Absorption, Distribution, Metabolism, and Excretion - ADME) is fundamental to designing effective dosing regimens for efficacy studies.[7][8][12][13]

Protocol:

  • Animal Model: Use the same mouse strain as in the acute toxicity study for consistency.

  • Dosing: Administer a single, non-toxic dose of the compound.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

  • Bioanalysis: Utilize a validated analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.

  • Data Analysis: Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Phase 2: Efficacy Evaluation in a Disease Model

Based on the purine-like structure, a logical starting point for efficacy testing is in a cancer model. A xenograft model using human cancer cell lines is a commonly used and well-characterized approach.[14][15][16][17]

Cell Line-Derived Xenograft (CDX) Model

Rationale: The CDX model allows for the evaluation of the compound's anti-tumor activity against a specific human cancer cell line in an in vivo setting.[14][17][18]

Protocol:

  • Cell Line Selection: Choose a human cancer cell line known to be sensitive to purine analogues or with a relevant genetic background.

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID) to prevent rejection of the human tumor cells.[15]

  • Tumor Implantation: Subcutaneously implant a known number of cancer cells into the flank of each mouse.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Dosing Regimen: Administer this compound at one or more doses below the MTD, following a defined schedule (e.g., daily, every other day).

  • Efficacy Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a set duration. Collect tumors and major organs for further analysis.

Parameter Description
Animal Model Athymic Nude or SCID mice
Tumor Model Subcutaneous xenograft of a human cancer cell line
Treatment Groups Vehicle control, Compound (multiple dose levels), Positive control (optional)
Dosing Schedule e.g., Daily, 5 days/week
Primary Endpoint Tumor growth inhibition
Secondary Endpoints Body weight, clinical observations, tumor histology, biomarker analysis
Pharmacodynamic (PD) and Biomarker Analysis

Rationale: To understand the mechanism of action in vivo, it is crucial to assess the compound's effect on its molecular target and downstream signaling pathways within the tumor tissue.[7][12]

Protocol:

  • Sample Collection: At the end of the efficacy study, collect tumor tissue and blood from a subset of animals at various time points after the final dose.

  • Target Engagement: If a specific molecular target is hypothesized, use techniques like Western blotting or immunohistochemistry to measure the modulation of the target (e.g., phosphorylation status).

  • Downstream Effects: Analyze downstream biomarkers of the targeted pathway to confirm the biological effect of the compound.

  • Proliferation and Apoptosis: Assess markers of cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) in the tumor tissue.

Phase 3: Safety and Tolerability Assessment

Comprehensive safety pharmacology and toxicology studies are required to support the progression of a compound towards clinical development.[9][19][20][21]

Repeat-Dose Toxicology

Rationale: To evaluate the potential toxicity of the compound after repeated administration over a longer duration.[11]

Protocol:

  • Animal Model: Use a rodent (e.g., rat) and a non-rodent species (e.g., dog), as per regulatory guidelines.

  • Dosing: Administer the compound daily for a set period (e.g., 28 days).

  • In-life Monitoring: Conduct regular clinical observations, body weight measurements, and food consumption analysis.

  • Clinical Pathology: Perform hematology and clinical chemistry analysis on blood samples.

  • Terminal Procedures: At the end of the study, conduct a full necropsy, weigh organs, and collect a comprehensive set of tissues for histopathological examination.

Safety Pharmacology

Rationale: To investigate the potential adverse effects of the compound on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.[19][20]

Protocol:

  • Cardiovascular: Monitor electrocardiogram (ECG), blood pressure, and heart rate in a conscious, telemetered animal model (e.g., dog or non-human primate).

  • Respiratory: Assess respiratory rate and tidal volume in rodents using whole-body plethysmography.

  • Central Nervous System (CNS): Conduct a functional observational battery (e.g., Irwin test) in rodents to evaluate behavioral and neurological changes.[9]

Visualizing the Experimental Workflow

experimental_workflow cluster_phase1 Phase 1: Foundational Characterization cluster_phase2 Phase 2: Efficacy Evaluation cluster_phase3 Phase 3: Safety & Tolerability acute_tox Acute Toxicity & Dose Range Finding pk_profiling Pharmacokinetic Profiling acute_tox->pk_profiling Determines non-toxic dose cdx_model Cell Line-Derived Xenograft Model pk_profiling->cdx_model Informs dosing regimen pd_analysis Pharmacodynamic & Biomarker Analysis cdx_model->pd_analysis Provides tissue for analysis repeat_dose_tox Repeat-Dose Toxicology cdx_model->repeat_dose_tox Provides efficacy context for safety safety_pharm Safety Pharmacology repeat_dose_tox->safety_pharm

Caption: High-level overview of the phased in vivo experimental workflow.

Hypothesized Signaling Pathway

Given the purine-like structure, a plausible mechanism of action could involve the inhibition of a kinase in a cancer-related signaling pathway, such as the PI3K/Akt/mTOR pathway.

signaling_pathway compound This compound akt Akt compound->akt Inhibition downstream Downstream Effectors (e.g., mTOR) akt->downstream outcome Inhibition of Cell Proliferation & Survival downstream->outcome

Caption: Hypothesized mechanism of action via Akt inhibition.

Conclusion and Future Directions

The successful completion of these in vivo studies will provide a comprehensive preclinical data package for this compound. Positive outcomes, including a favorable safety profile and significant anti-tumor efficacy, would warrant further investigation, such as studies in patient-derived xenograft (PDX) models, which more closely recapitulate the heterogeneity of human tumors.[14] Additionally, combination studies with standard-of-care agents could be explored to identify potential synergistic effects. The data generated will be instrumental in making a " go/no-go " decision for progressing this novel compound into investigational new drug (IND)-enabling studies and ultimately, clinical trials.[6][9][22][23][24]

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Application Notes & Protocols: Delivery Methods for Novel Purine-Based Cationic Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide for 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride (Cmpd-X)

Senior Application Scientist Note: Publicly available data on this compound (herein referred to as Cmpd-X for brevity) is limited.[1][2] This guide is therefore constructed based on established principles for the preclinical delivery of novel compounds with similar structural features. The insights provided are intended to empower researchers to develop a robust, scientifically sound administration strategy for Cmpd-X and analogous molecules.

Foundational Analysis: Physicochemical-Driven Strategy

The molecular structure of Cmpd-X provides critical clues for devising an effective delivery strategy. A systematic evaluation of its constituent parts is the first step in predicting its in vivo behavior.

1.1 Structural Deconstruction and Predicted Properties:

  • Purine Core (2-Amino-7H-purine): The purine backbone is a fundamental component of nucleic acids.[3][4][5] This structural motif suggests that the compound may interact with cellular machinery involved in nucleotide metabolism.[5][6] Purine analogs are a well-established class of therapeutic agents, but their delivery can be complex.[6][7]

  • Pyrrolidinium Cation: The presence of a 1-methyl-pyrrolidinium group confers a permanent positive charge, classifying Cmpd-X as a quaternary ammonium compound (QAC).[1][8][9] This feature is the single most dominant factor influencing its pharmacokinetic profile.

    • High Polarity & Water Solubility: QACs are typically highly soluble in aqueous vehicles.[9]

    • Low Membrane Permeability: The permanent cationic charge significantly hinders passive diffusion across lipid bilayer membranes, such as the gastrointestinal tract and the blood-brain barrier.[10] This makes oral bioavailability exceptionally challenging without advanced formulation strategies.[11][12][13][14]

1.2 Initial Physicochemical Characterization:

Before any in vivo work, empirical determination of the following properties is essential for formulation development:

  • Aqueous Solubility: Confirm solubility in standard physiological buffers (e.g., PBS, 0.9% Saline) at relevant pH ranges (e.g., pH 4.0, 7.4, 9.0).

  • Solubility in Co-solvents: Test solubility in common, well-tolerated preclinical vehicles.[15][16] This data is crucial for achieving desired dosing concentrations.

  • Solution Stability: Assess the stability of Cmpd-X in the selected vehicle over a relevant timeframe (e.g., 4-24 hours) at room temperature and refrigerated conditions to ensure the animal receives the intended dose.

Selecting the Optimal Administration Route

The choice of administration route is a critical experimental variable that directly impacts drug exposure and subsequent biological response. For a novel, permanently charged compound like Cmpd-X, a tiered approach starting with parenteral routes is strongly recommended.

Route of Administration Typical Bioavailability Speed of Onset Advantages Disadvantages & Challenges Recommendation for Cmpd-X
Intravenous (IV) 100% (by definition)ImmediateBypasses absorption barriers; provides precise dose control; ideal for initial PK and efficacy studies.Requires technical skill (tail vein); risk of embolism if not properly formulated; rapid clearance possible.Primary recommendation for initial characterization.
Intraperitoneal (IP) High but variableRapid (5-10 min)Technically simpler than IV; allows for larger volumes; rapid absorption into portal circulation.Potential for injection into organs (cecum, bladder); subject to first-pass metabolism; may cause local irritation.[17]Strong secondary option for efficacy and repeat-dose studies.
Subcutaneous (SC) Good, often sustainedSlowerSimpler than IV/IP; can provide a depot effect for sustained release; well-tolerated.Slower absorption may not be suitable for acute models; potential for local tissue reaction; limited volume.Recommended for studies requiring sustained exposure.
Oral (PO) Very Low / NegligibleSlowestMost convenient and clinically relevant route for chronic dosing.Extremely poor absorption expected for a QAC; high first-pass metabolism; gut wall degradation.Not recommended for initial studies. Requires significant, specialized formulation development.[11][14][18]

Route_Selection_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Efficacy & Dose-Response cluster_2 Phase 3: Advanced Development (Optional) Compound Cmpd-X (Purine-QAC) Solubility Physicochemical Profiling (Solubility, Stability) IV Intravenous (IV) (Bolus or Infusion) PK Pharmacokinetic (PK) Study (AUC, Cmax, T1/2) IP Intraperitoneal (IP) SC Subcutaneous (SC) Efficacy Efficacy / PD Studies (Dose-Response) PO Oral (PO) Formulation Advanced Formulation (e.g., Nanoparticles, SEDDS) Oral_PK Oral Bioavailability Study

Preclinical Formulation & Vehicle Selection

The goal of formulation is to deliver a compound in a safe, stable, and biocompatible vehicle.[19] For a water-soluble QAC like Cmpd-X, simple aqueous vehicles are the logical starting point.[15][16]

Table of Common Preclinical Vehicles for Parenteral Routes

Vehicle Composition Properties & Use Cases Considerations
0.9% Saline 0.9% (w/v) NaCl in Water for InjectionIsotonic, physiologic pH. Excellent default for water-soluble compounds.Ensure sterility. Check for compound precipitation.
PBS Phosphate-Buffered SalineIsotonic, buffered to pH ~7.4. Good for pH-sensitive compounds.Phosphate can sometimes interact with test compounds.
5% Dextrose (D5W) 5% (w/v) Dextrose in WaterIsotonic. Used when saline is incompatible.Can be hyperosmolar at higher concentrations.
10% Solutol HS-15 10% (w/v) Solutol in Saline/WaterNon-ionic solubilizer for poorly soluble compounds.May cause histamine release in some species (especially dogs). Unlikely to be needed for Cmpd-X.
20% HP-β-CD 20% (w/v) Hydroxypropyl-beta-cyclodextrinSolubilizing agent that forms inclusion complexes.Potential for nephrotoxicity at high doses/chronic use. Unlikely to be needed for Cmpd-X.

For Cmpd-X, formulation should begin with sterile 0.9% Sodium Chloride or PBS. Only explore more complex vehicles if solubility or stability issues arise.

Detailed Administration Protocols (Mouse Models)

The following protocols are standardized guidelines. All procedures must be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.[20][21]

4.1 General Preparation (All Routes)

  • Dose Calculation: Calculate the required volume for each animal based on its body weight and the target dose (mg/kg).

    • Volume (mL) = (Dose (mg/kg) x Body Weight (kg)) / Concentration (mg/mL)

  • Vehicle Preparation: Prepare the dosing solution under sterile conditions. Ensure the compound is fully dissolved. Warm the solution to room or body temperature before administration to minimize animal discomfort.[22][23]

  • Animal Handling: Acclimatize animals to handling and restraint to reduce stress.

4.2 Protocol: Intravenous (IV) Tail Vein Injection

This route ensures immediate and complete systemic exposure.[24]

  • Materials: 27-30 gauge needles, 1 mL syringes, appropriate mouse restrainer, heat source (e.g., heat lamp or warming box).[25][26]

  • Procedure:

    • Restraint & Vasodilation: Place the mouse in a restrainer. Warm the tail for 5-10 minutes to dilate the lateral tail veins.[24][26][27]

    • Vein Identification: Swab the tail with 70% ethanol to clean the injection site and improve vein visibility. The two lateral tail veins will be visible on either side of the tail.

    • Needle Insertion: With the bevel facing up, insert the needle into the vein at a shallow angle (~15-20 degrees), parallel to the vein.[26][27] Start injections towards the distal (tip) end of the tail to allow for subsequent attempts more proximally if needed.[24][28]

    • Injection: A successful insertion may result in a small "flash" of blood in the needle hub. Inject the solution slowly and steadily (e.g., over 15-30 seconds). The maximum recommended bolus volume is 5 mL/kg.[25]

    • Confirmation & Withdrawal: If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Withdraw immediately and re-attempt at a more proximal site. After successful injection, withdraw the needle and apply gentle pressure with gauze to prevent bleeding.[24]

    • Monitoring: Monitor the animal for any adverse reactions post-injection.

4.3 Protocol: Intraperitoneal (IP) Injection

A common and technically simpler alternative to IV injection.[17]

  • Materials: 25-27 gauge needles, 1 mL syringes.[22]

  • Procedure:

    • Restraint: Manually restrain the mouse by scruffing the neck and securing the tail. Turn the mouse so its head is tilted downwards. This allows the abdominal organs to shift cranially, creating a safer injection space.[29]

    • Site Identification: Locate the injection site in the lower right abdominal quadrant to avoid the cecum on the left side.[22][29][30]

    • Needle Insertion: Insert the needle (bevel up) at a 30-45 degree angle into the peritoneal cavity.[22][29] Penetration of the skin and abdominal wall should be felt.

    • Aspiration (Optional but Recommended): Gently pull back on the plunger. If no fluid (urine, blood) or air is aspirated, proceed with the injection.

    • Injection: Inject the solution smoothly. The maximum recommended volume is 10 mL/kg.[22]

    • Withdrawal & Monitoring: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.

4.4 Protocol: Subcutaneous (SC) Injection

Used for slower, more sustained absorption.

  • Materials: 25-27 gauge needles, 1 mL syringes.[31]

  • Procedure:

    • Restraint: Scruff the loose skin over the shoulders/dorsal midline.[30][32]

    • Site Identification: The interscapular region is the most common site.[33]

    • Needle Insertion: Create a "tent" with the loose skin. Insert the needle into the base of the tent, parallel to the body.

    • Aspiration: Gently pull back the plunger to ensure a blood vessel has not been entered.

    • Injection: Inject the solution, which will form a small bleb under the skin. The maximum recommended volume per site is 5-10 mL/kg.[31]

    • Withdrawal & Monitoring: Withdraw the needle and gently massage the area to aid dispersion.

4.5 Protocol: Oral Gavage (PO)

For reference only. Not recommended for initial Cmpd-X studies.

  • Materials: 18-20 gauge flexible or bulb-tipped gavage needles, 1 mL syringes.[34][35][36]

  • Procedure:

    • Restraint: Firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the needle.

    • Measure Insertion Depth: Measure the gavage needle from the corner of the mouse's mouth to the last rib (xiphoid process) to prevent stomach perforation.[34][36]

    • Needle Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth into the esophagus.[36] The needle should pass with no resistance.

    • Injection: Once the needle is in place, administer the solution smoothly. Maximum recommended volume is 10 mL/kg.[34][35]

    • Withdrawal: Remove the needle in a single, smooth motion.

    • Monitoring: Monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.

PK_Workflow

Conclusion and Future Directions

The successful preclinical evaluation of this compound (Cmpd-X) hinges on a delivery strategy that respects its inherent physicochemical properties. Its identity as a quaternary ammonium compound dictates that parenteral routes (IV, IP, SC) are the most viable and scientifically sound options for initial in vivo studies. Intravenous administration is the gold standard for determining intrinsic pharmacokinetic and pharmacodynamic properties, while IP and SC routes offer practical alternatives for efficacy and repeat-dose toxicology studies. The oral route should be considered a significant hurdle, requiring dedicated and advanced formulation efforts that are beyond the scope of initial compound characterization. By following a logical, step-wise approach grounded in these principles, researchers can generate reliable and reproducible data to confidently advance the development of this and similar novel chemical entities.

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Application Note: Measuring Downstream Effects of 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride (APM-Chloride) Treatment

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the downstream cellular effects of a novel investigational compound, 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride, hereafter referred to as APM-Chloride. Based on its purine-like core, APM-Chloride is hypothesized to function as a kinase inhibitor. This document outlines a multi-tiered strategy using the well-characterized PI3K/Akt/mTOR signaling pathway as a model system to validate target engagement, quantify pathway modulation, and assess key phenotypic outcomes. The protocols provided herein are detailed, self-validating, and grounded in established scientific principles to ensure data integrity and reproducibility.

Introduction

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that serves as a central regulator of cell metabolism, growth, proliferation, and survival.[1] It integrates signals from growth factors, nutrients, and cellular energy status to control essential cellular processes.[1][2] Dysregulation of the mTOR signaling pathway is a common feature in numerous human cancers, making its components attractive targets for therapeutic intervention.[1][2][3]

APM-Chloride is a novel small molecule with a 2-aminopurine core, a structure commonly associated with competitive inhibition of ATP-binding sites in protein kinases. We hypothesize that APM-Chloride targets and inhibits mTOR kinase activity. To validate this hypothesis and characterize its biological activity, it is essential to systematically measure the compound's effects on downstream signaling events and cellular functions.

This application note details a logical workflow, from proximal target engagement to distal cellular phenotypes, providing robust, field-proven protocols to generate a comprehensive activity profile for APM-Chloride.

Experimental Design Overview

A multi-pronged approach is essential for a thorough characterization of a targeted inhibitor. The workflow is designed to build a chain of evidence, connecting the molecular action of APM-Chloride to its ultimate biological effect.

  • Target Engagement & Proximal Signaling: The first step is to confirm that APM-Chloride inhibits its putative target, mTOR, within the cell. This is achieved by measuring the phosphorylation status of its direct and immediate downstream substrates, p70S6 Kinase (p70S6K) and 4E-Binding Protein 1 (4E-BP1).[1][3] A reduction in the phosphorylation of these proteins provides strong evidence of direct mTOR inhibition.

  • Downstream Transcriptional Regulation: Inhibition of a key signaling hub like mTOR is expected to alter gene expression programs that control cell proliferation and survival. We will quantify the mRNA levels of critical cell cycle regulators, such as c-Myc and Cyclin D1, which are known to be influenced by mTOR activity.[4]

  • Cellular Phenotypic Outcomes: The final step is to measure the overall cellular response to APM-Chloride treatment. This involves assessing its impact on cell proliferation and its potential to induce apoptosis (programmed cell death), which are the desired outcomes for an anti-cancer therapeutic.

The relationship between these experimental stages is visualized in the workflow diagram below.

G cluster_0 Tier 1: Molecular Mechanism cluster_1 Tier 2: Gene Expression cluster_2 Tier 3: Cellular Phenotype Target Hypothesized Target (mTOR Kinase) Proximal Proximal Substrates (p-p70S6K, p-4E-BP1) Target->Proximal Inhibition leads to dephosphorylation Transcription Target Gene mRNA (c-Myc, Cyclin D1) Proximal->Transcription Alters transcription factor activity Phenotype Cellular Outcomes (Proliferation, Apoptosis) Transcription->Phenotype Drives changes in cell behavior

Caption: Experimental workflow for characterizing APM-Chloride.

Protocol: Target Engagement & Proximal Signaling (Western Blotting)

Western blotting is used to detect changes in the phosphorylation state of specific proteins, providing a direct measure of kinase activity.[5] Here, we will assess the phosphorylation of mTORC1 substrates p70S6K (at Thr389) and 4E-BP1 (at Thr37/46) following APM-Chloride treatment. A decrease in phosphorylation at these sites indicates successful target engagement.

Materials
  • Cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • APM-Chloride stock solution (in DMSO)

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking Buffer: 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[6]

  • Primary Antibodies:

    • Rabbit anti-phospho-p70S6K (Thr389)

    • Rabbit anti-phospho-4E-BP1 (Thr37/46)[7]

    • Mouse anti-total p70S6K

    • Mouse anti-total 4E-BP1

    • Rabbit anti-GAPDH or Mouse anti-β-actin (Loading Control)[8]

  • Secondary Antibodies:

    • HRP-conjugated Goat anti-Rabbit IgG

    • HRP-conjugated Goat anti-Mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

    • Allow cells to adhere overnight.

    • Treat cells with a dose-range of APM-Chloride (e.g., 0, 0.1, 1, 10, 100 µM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle-only control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Aspirate media and wash cells once with ice-cold PBS.

    • Add 100 µL of ice-cold lysis buffer to each well, scrape cells, and transfer the lysate to a microcentrifuge tube.[7]

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Transfer:

    • Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and prepare them with Laemmli sample buffer.

    • Boil samples at 95-100°C for 5 minutes.[7]

    • Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-p70S6K) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[5][7]

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

    • Wash the membrane again three times for 5 minutes each with TBST.

  • Detection:

    • Prepare ECL substrate according to the manufacturer's instructions and apply it to the membrane.

    • Image the resulting chemiluminescence using an appropriate imaging system.

    • Strip the membrane (if necessary) and re-probe for total protein and loading controls.

Controls for Scientific Integrity
  • Positive Control: Lysate from cells treated with a known mTOR activator (e.g., insulin or EGF) to ensure the signaling pathway is active and detectable.[8][9][10]

  • Negative Control: Vehicle (DMSO) treated cells serve as the baseline for pathway activity.[9]

  • Loading Control: Probing for a housekeeping protein like GAPDH or β-actin confirms equal protein loading across all lanes, which is crucial for accurate quantification.[8][11]

Protocol: Downstream Transcriptional Regulation (RT-qPCR)

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the abundance of specific mRNA transcripts.[12] This protocol will determine if APM-Chloride treatment affects the expression of genes regulated by the mTOR pathway, such as c-Myc and Cyclin D1.[4][13][14]

Materials
  • Treated cell samples (from a parallel experiment to 3.2)

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Nuclease-free water

  • Primers for target genes (c-Myc, Cyclin D1) and a reference gene (GAPDH, ACTB, or 18S rRNA).[15][16]

  • RT-qPCR instrument

Step-by-Step Protocol
  • RNA Extraction and Quantification:

    • Lyse cells treated with APM-Chloride and extract total RNA using a commercial kit, following the manufacturer's protocol.

    • Quantify RNA concentration and assess purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from a standardized amount of RNA (e.g., 1 µg) using a reverse transcription kit.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix in a 96-well plate. For each sample, combine qPCR master mix, forward and reverse primers for the gene of interest, nuclease-free water, and the synthesized cDNA.

    • Set up reactions in triplicate for each sample and each gene (including the reference gene).

  • RT-qPCR Run:

    • Run the plate on an RT-qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each reaction.[17]

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

    • Calculate the relative change in gene expression using the 2-ΔΔCt method, comparing treated samples to the vehicle control.[18]

Controls for Scientific Integrity
  • No-Template Control (NTC): A reaction containing all components except the cDNA template. Amplification in the NTC indicates contamination.[15]

  • No-Reverse-Transcriptase Control (-RT): A control where the reverse transcriptase enzyme is omitted during cDNA synthesis. Amplification here indicates contaminating genomic DNA.

  • Validated Reference Gene: Use of a stable reference gene is critical for accurate normalization. Its expression should not change under the experimental conditions.[15]

Protocol: Cellular Phenotypic Assays

These assays measure the ultimate biological impact of APM-Chloride on cell populations.

Cell Proliferation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[19][20][21] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[21][22]

  • Cell Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and allow them to adhere overnight.[23]

  • Treatment: Treat cells with a serial dilution of APM-Chloride and incubate for a desired period (e.g., 24, 48, 72 hours). Include vehicle-only and media-only (blank) controls.[19]

  • Add MTT Reagent: Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, until purple precipitate is visible.[19][22]

  • Solubilize Formazan: Carefully remove the media and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well.[22][24]

  • Measure Absorbance: Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the crystals.[20][22] Read the absorbance at 570 nm using a microplate reader.[25][26]

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Induction (Caspase-3/7 Activity Assay)

Executioner caspases-3 and -7 are key proteases activated during apoptosis.[27] This luminescent assay uses a proluminescent substrate containing the DEVD peptide, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal proportional to caspase activity.[28][29]

  • Cell Seeding and Treatment: Seed cells in a white, opaque-walled 96-well plate and treat with APM-Chloride as described in 5.1.1 and 5.1.2.

  • Equilibrate Plate: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.[27]

  • Add Reagent: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (e.g., Promega G8090). Add a volume of reagent equal to the volume of media in each well (e.g., 100 µL).[27][28]

  • Incubate: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[30] Incubate at room temperature for 1-3 hours, protected from light.

  • Measure Luminescence: Read the luminescence using a plate-reading luminometer.[30]

  • Data Analysis: Subtract the background luminescence (from cell-free wells) and express the results as fold-change in caspase activity relative to the vehicle-treated control.

Data Interpretation & Expected Outcomes

The following tables summarize the expected outcomes if APM-Chloride is an effective mTOR inhibitor.

Table 1: Expected Molecular and Transcriptional Changes

Assay Parameter Measured Expected Outcome with APM-Chloride
Western Blot p-p70S6K (Thr389) / Total p70S6K Dose-dependent decrease
p-4E-BP1 (Thr37/46) / Total 4E-BP1 Dose-dependent decrease
RT-qPCR c-Myc mRNA levels Dose-dependent decrease

| | Cyclin D1 mRNA levels | Dose-dependent decrease |

Table 2: Expected Cellular Phenotypes

Assay Parameter Measured Expected Outcome with APM-Chloride
MTT Assay Cell Viability (%) Dose- and time-dependent decrease

| Caspase-3/7 Assay | Luminescence (Fold Change) | Dose- and time-dependent increase |

Troubleshooting Common Issues
  • High Background in Western Blots: Ensure blocking is sufficient (use 5% BSA for phospho-antibodies), increase the number and duration of wash steps, and optimize primary/secondary antibody concentrations.[31]

  • MTT Assay Variability: Avoid "edge effects" by not using the outermost wells of the plate or filling them with PBS to maintain humidity.[23] Ensure formazan crystals are fully dissolved before reading.[23][24]

  • Low Signal in Caspase Assay: Ensure the assay plate has equilibrated to room temperature before adding the reagent, as the luciferase enzyme activity is temperature-dependent.[27]

Signaling Pathway Diagram

G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 p70S6K p70S6K mTORC1->p70S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Apoptosis Apoptosis mTORC1->Apoptosis Inhibition ProteinSynth Protein Synthesis (Cell Growth) p70S6K->ProteinSynth eIF4EBP1->ProteinSynth Inhibition Proliferation Cell Proliferation ProteinSynth->Proliferation APM APM-Chloride APM->mTORC1 Inhibition

Caption: Simplified mTOR signaling pathway and the hypothesized point of inhibition by APM-Chloride.

References

  • Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

  • OncLive. (n.d.). A Tale of 2 Complexes: The mTOR Signaling Pathway in Cancer Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • Pópulo, H., Lopes, J. M., & Soares, P. (2012). Therapeutic targeting of the mTOR-signalling pathway in cancer: benefits and limitations. Histopathology, 61(2), 159-173. Retrieved from [Link]

  • ResearchGate. (n.d.). The list of upstream and downstream targets of mTOR. Retrieved from [Link]

  • Karlen, Y., McNair, A., Perseguers, S., Mazza, C., & Mermod, N. (2007). Statistical significance of quantitative PCR. BMC bioinformatics, 8(1), 1-15. Retrieved from [Link]

  • Mossmann, D., Park, S., & Hall, M. N. (2018). mTOR signalling in health and disease. Nature Reviews Molecular Cell Biology, 19(12), 780-794. Retrieved from [Link]

  • JoVE. (2023). Video: PI3K/mTOR/AKT Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Caspase-Glo® 3/7 Assay. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA. Retrieved from [Link]

  • YouTube. (2024). MTT assay - Protocol, principle and troubleshooting - DETAILED EXPLANATION. Retrieved from [Link]

  • Cell Signaling Technology. (2018). Western Blot (WB) Experimental Design: Choosing Positive Controls | CST Tech Tips. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Western Blot: Principles, Procedures, and Clinical Applications. Retrieved from [Link]

  • The Biochemist. (2020). A beginner's guide to RT-PCR, qPCR and RT-qPCR. Retrieved from [Link]

  • Protocol Online. (2002). C-MYC AND CYCLIN D1 / RT-PCR - Real-Time PCR. Retrieved from [Link]

  • Neoplasia Research. (n.d.). A Real-Time Quantitative PCR Assay for Quantification of c-Myc DNA in Patients who Suffers from Leukemia. Retrieved from [Link]

  • ResearchGate. (n.d.). RT-PCR detection of mutual regulation among c-Myc, cyclin D1.... Retrieved from [Link]

  • ResearchGate. (n.d.). qRT-PCR analysis of c-Myc (A), Cyclin D1 (B), Cyclin E (C) and.... Retrieved from [Link]

  • YouTube. (2017). Tips and tricks: Phospho Western Blots. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of Cyclin D1 and CD20 mRNA Levels by Real-Time Quantitative RT-PCR from Archival Tissue Sections of Mantle Cell Lymphoma and Other Non-Hodgkin's Lymphomas. Retrieved from [Link]

  • ResearchGate. (2014). Western Blotting using p70-S6K antibody?. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Unexpected Cytotoxicity of 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride (hereinafter referred to as "the Compound"). This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected or inconsistent cytotoxicity in their in-vitro cell-based assays. As a novel purine analog with a pyrrolidinium moiety, the Compound's biological effects can be complex. This resource provides a logical, stepwise approach to deconstruct your observations, distinguish between experimental artifacts and true biological activity, and guide you toward reliable and interpretable results.

Part 1: Initial Investigation - Is It Your Experiment or the Compound?

Before delving into complex mechanistic studies, it is crucial to validate your experimental setup. Many instances of "unexpected cytotoxicity" can be traced back to subtle variations in experimental conditions.

FAQ 1: My cell viability has dropped significantly, even at low concentrations of the Compound. Where do I start?

Start by scrutinizing the foundational elements of your assay. The most common culprits are often the most overlooked.

A. The Solvent Vehicle Control:

The solvent used to dissolve the Compound can have its own cytotoxic effects, especially at higher concentrations.[1][2] Dimethyl sulfoxide (DMSO) is a common solvent, but its concentration in the final culture medium should ideally be kept below 0.5%, and certainly no higher than 1%, as concentrations above this can induce cytotoxicity in many cell lines.[1]

  • Troubleshooting Action: Run a solvent toxicity control. This involves treating your cells with the same volume of solvent used for the highest concentration of the Compound, but without the Compound itself. If you observe cytotoxicity in your solvent control, you need to reduce the final solvent concentration.

B. Compound Solubility and Precipitation:

If the Compound is not fully soluble in the culture medium at the tested concentrations, it may precipitate out of solution. This can lead to several problems:

  • Inaccurate effective concentration.

  • Physical stress on the cells.

  • Interference with plate reader optics.

  • Troubleshooting Action:

    • Visual Inspection: After preparing your dosing media, hold the plate up to a light source and look for any visible precipitate or cloudiness in the wells.

    • Microscopic Examination: Examine the wells under a microscope. Look for crystalline structures or amorphous precipitates on the cells or the well bottom.

    • Solubility Test: Perform a formal solubility test in your specific cell culture medium.[3]

Protocol: Rapid Solubility Assessment in Cell Culture Medium
  • Prepare a stock solution of the Compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of the Compound in your complete cell culture medium, mirroring the concentrations used in your cytotoxicity assay.

  • Incubate the solutions under the same conditions as your experiment (e.g., 37°C, 5% CO2) for a few hours.

  • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes.

  • Carefully collect the supernatant and measure the concentration of the Compound using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Compare the measured concentration to the nominal concentration. A significant drop indicates precipitation.

Troubleshooting Workflow: Initial Assessment

start Unexpected Cytotoxicity Observed solvent_check Is the solvent control clean (no toxicity)? start->solvent_check solubility_check Is the compound fully soluble in media at test concentrations? solvent_check->solubility_check Yes fix_solvent Action: Reduce final solvent concentration. solvent_check->fix_solvent No visual_check Visually inspect cells. Are they healthy in control wells? solubility_check->visual_check Yes fix_solubility Action: Lower compound concentration or use a different solvent/formulation. solubility_check->fix_solubility No proceed Proceed to Part 2: Compound Integrity & Assay Interference visual_check->proceed Yes fix_culture Action: Check for contamination, review cell handling and seeding procedures. visual_check->fix_culture No

Caption: Initial troubleshooting decision tree.

Part 2: Intermediate Investigation - Is the Compound or the Assay Misleading You?

If you've ruled out basic experimental errors, the next step is to investigate potential interactions between the Compound and your assay, as well as the stability of the Compound itself.

FAQ 2: My results are inconsistent between experiments, or the dose-response curve is not behaving as expected. What could be the cause?

Inconsistent results often point to issues with compound stability or interference with the assay chemistry.

A. Compound Stability in Culture Medium:

The Compound may not be stable in the aqueous, warm, and CO2-rich environment of a cell culture incubator. Degradation can lead to a loss of activity or the formation of more toxic byproducts.[4]

  • Troubleshooting Action: Assess the stability of the Compound in your cell culture medium over the time course of your experiment.

Protocol: Compound Stability Assessment
  • Prepare a solution of the Compound in your complete cell culture medium at a relevant concentration.

  • Incubate this solution under your standard cell culture conditions (37°C, 5% CO2).

  • At various time points (e.g., 0, 4, 24, 48 hours), take an aliquot of the solution.

  • Analyze the concentration of the parent compound in each aliquot using a quantitative method like HPLC or LC-MS.

  • A significant decrease in the parent compound's concentration over time indicates instability.

B. Interference with Cytotoxicity Assay Readout:

Many common cytotoxicity assays rely on enzymatic conversions that can be affected by the chemical properties of the test compound.[5] For example, in an MTT assay, a compound that is a strong reducing agent could directly convert the MTT reagent to formazan, leading to a false signal of high cell viability.

  • Troubleshooting Action: Run a cell-free assay control to check for direct interference.

Protocol: Cell-Free Assay Interference Test (MTT Example)
  • Prepare a 96-well plate with your complete cell culture medium.

  • Add the Compound at the same concentrations used in your experiment to a set of wells.

  • Include wells with medium only as a negative control.

  • Incubate the plate for the same duration as your cytotoxicity assay.

  • Add the MTT reagent to all wells and incubate as per the standard protocol.

  • Add the solubilization solution and read the absorbance.

  • If you see an increase in absorbance in the wells containing the Compound (without cells), it indicates direct chemical reduction of the MTT reagent.[5]

Data Interpretation: Distinguishing True Cytotoxicity from Artifacts
ObservationPotential CauseSuggested Action
High cytotoxicity at all concentrations, including low ones.Solvent toxicity, compound precipitation, or high intrinsic potency.Check solvent controls and compound solubility first.
Dose-response curve plateaus or is non-sigmoidal.Compound precipitation at higher concentrations, or complex biological response.Verify solubility at all concentrations.
Increased "viability" at high compound concentrations.Compound interference with the assay (e.g., direct reduction of MTT).Perform a cell-free assay interference test.[5]
High variability between replicate wells.Inconsistent cell seeding, edge effects on the plate, or pipetting errors.Review cell counting and seeding procedures; avoid using outer wells of the plate.

Part 3: Advanced Investigation - Understanding the Biological Mechanism

If you have systematically ruled out experimental artifacts, it is time to consider the intrinsic biological activity of the Compound. As a purine analog, it is plausible that it exerts its cytotoxic effects by interfering with nucleic acid metabolism.[6][7][8]

FAQ 3: I've confirmed the cytotoxicity is real. What is the likely mechanism of action?

The structure of the Compound, containing a purine core, suggests it may function as an antimetabolite.[9] Purine analogs can induce cytotoxicity through several mechanisms:[10]

  • Inhibition of DNA and RNA Synthesis: By mimicking endogenous purines (adenine and guanine), the Compound may be metabolized into fraudulent nucleotides. These can then be incorporated into DNA and RNA, leading to chain termination and apoptosis. They can also inhibit key enzymes involved in de novo purine synthesis.[11]

  • Induction of Apoptosis: The accumulation of DNA damage or the disruption of cellular metabolism can trigger programmed cell death (apoptosis).

Investigative Workflow: Exploring the Mechanism of Cytotoxicity

start Cytotoxicity Confirmed to be a True Biological Effect apoptosis_assay Perform Apoptosis Assay (e.g., Annexin V/PI staining) start->apoptosis_assay cell_cycle_analysis Perform Cell Cycle Analysis (e.g., Propidium Iodide staining) start->cell_cycle_analysis dna_damage_assay Assess DNA Damage (e.g., γH2AX staining) apoptosis_assay->dna_damage_assay cell_cycle_analysis->dna_damage_assay conclusion Synthesize data to propose a mechanism of action. dna_damage_assay->conclusion

Caption: Mechanistic investigation workflow.

Recommended Mechanistic Assays

To further investigate the mechanism of action, consider the following assays:

  • Apoptosis vs. Necrosis Assay: Use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to distinguish between early apoptotic, late apoptotic, and necrotic cells. This will clarify the mode of cell death.

  • Cell Cycle Analysis: Treat cells with the Compound for various durations and analyze the cell cycle distribution using PI staining and flow cytometry. An accumulation of cells in a particular phase (e.g., S-phase) would suggest an inhibition of DNA replication.

  • DNA Damage Response Assay: Use immunofluorescence to detect markers of DNA damage, such as phosphorylated histone H2AX (γH2AX). An increase in γH2AX foci would provide direct evidence of DNA damage.

By following this structured troubleshooting guide, you can confidently determine the nature of the observed cytotoxicity of this compound, saving valuable time and resources while ensuring the scientific integrity of your findings.

References

  • National Center for Biotechnology Information. (n.d.). Purine Analogs. In Holland-Frei Cancer Medicine (8th ed.). Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Purine analogues – Knowledge and References. Retrieved from [Link]

  • Clinical Learning. (2023, March 23). 2. Antimetabolites: Purine Analogs: Pharmacology Video Lectures [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-Amino-7H-purin-6-yl)-1-methylpyrrolidinium Chloride. PubChem. Retrieved from [Link]

  • Golebiowska, J., & Ginalska, G. (2012). Biological and Antioxidative Efficiency of Some Pyrrolidinium Salts. Current Organic Chemistry, 16(15), 1785-1793.
  • Henriksen, J. R., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(4), 573–581.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Mossman, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • Wikipedia. (2023, November 18). Purine analogue. Retrieved from [Link]

  • Kim, H. J., et al. (2021). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. Micromachines, 12(10), 1221.
  • Fröhlich, E. (2021). Mechanisms Underlying Cytotoxicity Induced by Engineered Nanomaterials: A Review of In Vitro Studies. International Journal of Molecular Sciences, 22(16), 8575.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4945.
  • ResearchGate. (n.d.). How to know the stability of drugs and reagents in the cell culture media? Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Methods in Molecular Biology. Retrieved from [Link]

  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • EBSCO. (n.d.). Antimetabolites in chemotherapy. In Research Starters. Retrieved from [Link]

  • Shchekotikhin, A. E., et al. (2022). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)
  • Klimek, K., et al. (2016). “False” cytotoxicity of ions-adsorbing hydroxyapatite — Corrected method of cytotoxicity evaluation for ceramics of high specific surface area. Materials Science and Engineering: C, 63, 544-549.
  • Semantic Scholar. (n.d.). Cell Density and Solvent Are Critical Parameters Affecting Formazan Evaluation in MTT Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). I am having problems in getting results in MTT assay. How do I rectify it? Retrieved from [Link]

  • Wołejko, E., et al. (2020). Human Cell Culture, a Pertinent In Vitro Model to Evaluate the Toxicity of Landfill Leachate/Sewage Sludge. A Review. Molecules, 25(22), 5289.
  • Cheson, B. D., et al. (1995). Infectious and immunosuppressive complications of purine analog therapy. Journal of Clinical Oncology, 13(9), 2431-2448.
  • ResearchGate. (n.d.). 1-Methyl-1-propylpyrrolidinium chloride. Retrieved from [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1245678.
  • Ayaki, M., et al. (2012). Cell viability score as an integrated indicator for cytotoxicity of benzalkonium chloride-containing antiglaucoma eyedrops. Biological & Pharmaceutical Bulletin, 35(11), 2020-2026.
  • Nelson Labs. (2022, July 1). How to escape from a cytotoxicity failure? [Video]. YouTube. [Link]

  • Robak, T., et al. (2007). Purine nucleoside analogues for the treatment of hematological malignancies: pharmacology and clinical applications. Current Cancer Drug Targets, 7(6), 537-553.
  • Google Patents. (n.d.). WO1994007892A1 - Process for the preparation of 2-amino-6-chloropurine.
  • Nucleus Biologics. (2023, April 25). Global Guide to Stability Testing for Cell Therapy Products & Regulatory Compliance. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials.
  • Cytiva. (n.d.). Cell Culture Custom Stability Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Retrieved from [Link]

Sources

Technical Support Center: Optimizing 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium Chloride Concentration

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientists, we understand that working with a novel or less-characterized compound like 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride requires a systematic and evidence-based approach to determine its optimal concentration for your experiments. This guide provides a comprehensive framework, from fundamental principles to detailed troubleshooting, to ensure you generate reliable and reproducible data. Our goal is to empower you with the causal logic behind each experimental choice, creating a self-validating system for your research.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the critical first steps and common questions researchers encounter when beginning work with a new compound.

Q1: What is the absolute first step I should take before using this compound in my functional assays?

Answer: The first and most critical step is to determine the compound's solubility in your experimental system. Poor solubility is a primary source of experimental irreproducibility and can lead to misleading results.[1][2] We recommend performing a kinetic solubility assessment. This will help you identify the maximum concentration at which the compound remains in solution when diluted from a stock (typically in DMSO) into your aqueous assay buffer.[3][4]

Q2: How should I prepare and store a stock solution of this compound?

Answer: Proper preparation and storage of your stock solution are paramount for consistent results.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of organic molecules for use in biological assays.[5][6]

  • Preparation: Use a high-quality, anhydrous grade of DMSO. Weigh the compound accurately using a calibrated analytical balance and prepare the stock solution in a volumetric flask for precision.[7] For example, to make a 10 mM stock solution of this compound (Molecular Weight: 254.72 g/mol ), you would dissolve 2.547 mg in 1 mL of DMSO.

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.[6] Ensure vials are tightly sealed to prevent the hygroscopic DMSO from absorbing water, which can lead to compound precipitation.

Q3: I have no preliminary data. What is a reasonable starting concentration range for my initial experiments?

Answer: When working with an unknown compound, it is best to screen a wide range of concentrations to capture the full dose-response curve. A common starting point for cell-based assays is a logarithmic or semi-logarithmic dilution series spanning from nanomolar to micromolar concentrations.[8] A typical initial screening range might be from 1 nM to 100 µM.[9] This broad range increases the likelihood of identifying the effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) of the compound.

Q4: Before I test for efficacy, how do I determine the maximum concentration I can use without simply killing the cells?

Answer: You must establish the compound's cytotoxicity profile in your specific cell type. This is crucial to ensure that any observed effects in your functional assays are due to the compound's specific activity and not just a result of general toxicity. A standard method for this is the MTT assay or similar colorimetric assays that measure metabolic activity as an indicator of cell viability.[10][11] The goal is to identify the highest concentration that does not significantly reduce cell viability (e.g., >90% viability) after the desired treatment duration.[12]

Part 2: Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Issue 1: My compound precipitated out of solution when I added it to my cell culture media. What should I do?

This common problem, often called "crashing out," occurs when a compound highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[13]

  • Underlying Cause: The final concentration of DMSO in your aqueous solution is a critical factor. While necessary for solubility, high concentrations of DMSO can be toxic to cells, so a balance must be struck.

  • Troubleshooting Steps:

    • Check Final DMSO Concentration: For most cell-based assays, the final DMSO concentration should not exceed 0.5% to avoid solvent-induced artifacts.[13] If your dilution scheme results in a higher concentration, you may need to lower your starting stock concentration.

    • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can sometimes prevent immediate precipitation.[13]

    • Re-evaluate Maximum Soluble Concentration: Your initial solubility assessment should guide your maximum working concentration. If you observe precipitation, you are likely exceeding the compound's kinetic solubility limit in your specific buffer.

Issue 2: I'm not observing any biological effect, even at what I consider to be high concentrations (e.g., 50-100 µM). What could be the problem?
  • Underlying Causes: This could be due to several factors, ranging from the compound's properties to the assay design.

  • Troubleshooting Workflow:

    • Confirm Solubility: Visually inspect your highest concentration wells under a microscope. The presence of precipitate means the actual concentration in solution is much lower than intended.

    • Verify Compound Integrity: Ensure the compound has not degraded. If possible, verify its identity and purity via analytical methods.

    • Check Assay Controls: Ensure your positive and negative controls for the assay are behaving as expected. This will confirm the assay itself is working correctly.[14]

    • Consider Incubation Time: The compound may require a longer incubation time to elicit a biological response. A time-course experiment can help determine the optimal duration.

    • Re-evaluate the Target: It's possible that this compound is not active against the specific target or pathway being investigated in your assay.[9]

Issue 3: My results are inconsistent from one experiment to the next. How can I improve reproducibility?
  • Underlying Causes: Inconsistency often stems from subtle variations in experimental conditions.

  • Key Areas to Standardize:

    • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and are of a consistent, low passage number.[15] Over-confluent or high-passage cells can exhibit altered physiology.[16]

    • Seeding Density: Optimize and standardize the cell seeding density for each experiment.[14]

    • Stock Solution Consistency: Always use freshly prepared dilutions from a single, well-characterized stock aliquot for a set of experiments to avoid variability from freeze-thaw cycles.[17]

    • Pipetting Accuracy: Ensure pipettes are calibrated and use proper pipetting techniques to minimize errors in serial dilutions.[14]

Part 3: Key Experimental Protocols

Here we provide step-by-step methodologies for the essential experiments required to determine the optimal concentration of this compound.

Protocol 1: Kinetic Solubility Assessment

This protocol provides a quick assessment of the concentration at which the compound begins to precipitate in your aqueous buffer.[3][4]

  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

  • In a clear 96-well plate, add your aqueous assay buffer to a series of wells.

  • Add a small volume of the DMSO stock solution to the first well to achieve the highest desired concentration (e.g., 200 µM), ensuring the final DMSO concentration is consistent across all planned dilutions (e.g., 1%).

  • Perform a 2-fold serial dilution across the plate.

  • Incubate the plate at room temperature for 1-2 hours.

  • Visually inspect each well for signs of precipitation against a dark background. A nephelometer can also be used for a more quantitative measurement of light scattering.

  • The highest concentration that remains clear is your approximate kinetic solubility limit.

Protocol 2: Determining Maximum Tolerated Concentration (MTT Assay)

This protocol determines the cytotoxic potential of the compound.[11][18]

  • Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.[14]

  • Prepare a series of 2-fold dilutions of the compound in culture medium, starting from your determined solubility limit. Include a "vehicle control" (medium with the same final DMSO concentration) and a "no cells" control.

  • Replace the existing medium with the medium containing the compound dilutions.

  • Incubate for a period relevant to your planned functional assay (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., acidified isopropanol).

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle control. The highest concentration that maintains high viability (e.g., >90%) is your maximum tolerated concentration.

Part 4: Data Presentation and Visualization

Clear presentation of your optimization data is crucial for interpretation and planning subsequent experiments.

Table 1: Example Starting Concentration Ranges for Initial Screening
Assay TypeTypical Starting Range (Logarithmic Scale)Rationale
Cell Viability / Cytotoxicity10 nM - 200 µMTo establish the full toxicity profile and identify the maximum tolerated concentration.
Enzyme Inhibition Assay1 nM - 100 µMTo determine the IC₅₀ and capture a wide range of potential inhibitory activity.
Receptor Binding Assay0.1 nM - 10 µMOften requires lower concentrations due to high-affinity interactions.
Gene Expression Analysis10 nM - 50 µMA narrower range, often below cytotoxic levels, to observe specific signaling effects.

Note: These are generalized ranges. The optimal range for this compound must be determined empirically.

Diagrams of Experimental Workflows

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Refinement A Prepare 10-20 mM Stock in DMSO B Determine Kinetic Solubility in Assay Buffer A->B C Perform Cytotoxicity Assay (e.g., MTT) B->C D Determine Max Tolerated Concentration (MTC) C->D E Select Dose Range (e.g., 0.1 nM to MTC) D->E F Perform Broad Dose-Response Experiment E->F G Identify Preliminary EC50/IC50 F->G H Narrow Dose Range Around EC50/IC50 G->H I Perform Confirmatory Dose-Response H->I J Establish Final Optimal Concentration I->J

Caption: Workflow for determining the optimal experimental concentration.

G rect_node rect_node start Compound Precipitates in Aqueous Buffer? q1 Is final DMSO concentration > 0.5%? start->q1 q2 Was a single-step dilution used? q1->q2 No a1 Action: Lower stock concentration or adjust dilution scheme. q1->a1 Yes q3 Is working concentration above kinetic solubility limit? q2->q3 No a2 Action: Use a stepwise serial dilution method. q2->a2 Yes a3 Action: Reduce working concentration to below the solubility limit. q3->a3 Yes end_node Problem Solved a1->end_node a2->end_node a3->end_node

Caption: Troubleshooting flowchart for compound precipitation issues.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Compound X Solubility.
  • Petrikaite, V. (2018). Answer to "How to choose concentration range of drug for cancer-cell proliferation assay?". ResearchGate. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Solubility Assessment Service.
  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies.
  • Przystupski, D., et al. (2021). Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. International Journal of Molecular Sciences, 22(9), 4896.
  • Shtemenko, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3321.
  • Fonte, V. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. Retrieved from [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708–714.
  • Fischer, B., et al. (2017). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Environmental Health Perspectives, 125(10), 107001.
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  • Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. Current Drug Discovery Technologies, 3(4), 235-245.
  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual.
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  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669.
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  • MDPI. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
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  • Gaillard, T., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
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Technical Support Center: A Guide to the Stable Handling of 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling this compound in solution. Our goal is to ensure the integrity of your experiments by minimizing compound degradation and maximizing reproducibility.

Introduction: Understanding the Molecule

This compound is a synthetic molecule featuring a 2-aminopurine core linked to a methylated pyrrolidinium salt. The stability of this compound in solution is critical for obtaining reliable experimental results. The purine ring system, particularly the guanine-like 2-aminopurine, is susceptible to environmental factors, while the pyrrolidinium salt moiety can also influence its overall stability. This guide will delve into the potential degradation pathways and provide practical solutions to mitigate these issues.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common problems encountered during the handling and storage of this compound solutions.

Q1: I'm observing a gradual loss of compound activity in my aqueous stock solution over a few days. What could be the cause?

A1: Gradual loss of activity is a common indicator of compound degradation. For purine analogs like this one, the primary culprits are often hydrolysis and oxidation. Purine derivatives can be unstable in alkaline solutions[1]. The 2-aminopurine core of your compound is structurally similar to guanine, which is known to be susceptible to oxidative damage.

Troubleshooting Steps:

  • pH Verification: Immediately check the pH of your stock solution. Purine analogs often exhibit greater stability in slightly acidic conditions. For many purine compounds, a pH range of 5-6 is recommended for storage.

  • Solvent Choice: If you are using a purely aqueous solution, consider preparing your stock in a buffer that can maintain a stable pH. Phosphate buffers at a low pH (e.g., 2.5-3.0) can be effective for improving the stability of purines during analytical procedures, and similar principles can apply to storage[2].

  • Storage Temperature: Ensure your stock solution is stored at an appropriate temperature. For long-term storage, -20°C or -80°C is highly recommended to slow down degradation kinetics. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.

  • Protection from Light: Purine and other N-heterocyclic compounds can be susceptible to photodegradation[3][4]. Always store your solutions in amber vials or otherwise protected from light.

Q2: I've noticed a yellowing of my compound solution. Does this indicate degradation?

A2: Yes, a change in color, such as yellowing, is a strong visual indicator of chemical degradation. This can result from the formation of oxidized byproducts or other chromophoric degradation products. The purine ring system is prone to oxidation, which can lead to the formation of colored compounds.

Troubleshooting and Prevention:

  • Inert Atmosphere: When preparing and storing solutions, particularly for long-term use, consider degassing your solvent and blanketing the headspace of the vial with an inert gas like argon or nitrogen to minimize exposure to oxygen.

  • Antioxidant Addition: For certain applications where it will not interfere with your experiment, the addition of a small amount of an antioxidant, such as ascorbic acid, may help to prevent oxidative degradation[5]. However, this should be carefully validated for your specific assay.

  • Solvent Purity: Ensure you are using high-purity solvents. Impurities, especially metal ions, can catalyze oxidative degradation.

A3: The appearance of new peaks in your analytical chromatogram is a clear sign of degradation. These new peaks represent degradation products. Based on the structure of this compound, potential degradation pathways include:

  • Hydrolysis of the Purine Ring: Extreme pH conditions can lead to the opening of the imidazole ring of the purine core.

  • Deamination: The 2-amino group on the purine ring could be susceptible to deamination, especially under harsh acidic or basic conditions.

  • Cleavage of the C-N Bond: The bond connecting the pyrrolidinium ring to the purine core could be susceptible to cleavage, leading to the formation of 2-aminopurine and a derivative of the pyrrolidinium salt.

  • Degradation of the Pyrrolidinium Ring: While generally stable, pyrrolidinium cations can degrade under strongly basic conditions, potentially through Hofmann elimination or other rearrangement reactions[6].

To identify the degradation products, you can perform forced degradation studies as outlined in the ICH guidelines[7]. This involves intentionally degrading the compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and analyzing the resulting mixtures by LC-MS to characterize the degradation products.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing effective strategies to prevent them. The primary routes of degradation for this compound are likely to be hydrolysis and oxidation.

Caption: Potential degradation pathways for this compound.

Recommended Protocols for Solution Preparation and Storage

To ensure the stability of your this compound solutions, follow these validated protocols.

Protocol 1: Preparation of Aqueous Stock Solutions
  • Solvent Selection: Use sterile, high-purity water (e.g., Milli-Q or equivalent). If solubility is an issue, a co-solvent such as DMSO or ethanol can be used, but the final concentration of the organic solvent should be kept to a minimum and be compatible with your downstream application.

  • Buffer Choice: For aqueous solutions, it is highly recommended to use a buffer to maintain a stable pH. A phosphate or citrate buffer at a concentration of 10-25 mM with a pH between 5.0 and 6.5 is a good starting point[8]. The choice of buffer can impact stability, so it's advisable to test a few options if you continue to see degradation[9][10].

  • Dissolution: Allow the compound to fully dissolve by gentle vortexing or sonication. Avoid vigorous shaking which can introduce oxygen.

  • Filtration: If necessary, filter the solution through a sterile 0.22 µm syringe filter to remove any particulates.

  • Inert Gas: For long-term storage, gently bubble argon or nitrogen through the solution for a few minutes to remove dissolved oxygen, and then blanket the headspace of the vial with the inert gas before sealing.

Protocol 2: Long-Term Storage
  • Aliquoting: To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots.

  • Container: Use amber glass vials or polypropylene tubes that are compatible with your storage temperature and solvent.

  • Temperature: For long-term storage (weeks to months), store the aliquots at -80°C. For short-term storage (days to a week), -20°C is acceptable.

  • Light Protection: Always store vials in a dark environment, such as a freezer box, to protect from light.

Data Summary Table: Factors Affecting Stability

FactorRecommendationRationale
pH Maintain a slightly acidic pH (5.0 - 6.5)Purine rings are often more stable in acidic conditions and susceptible to hydrolysis at alkaline pH[1].
Temperature Store at -20°C (short-term) or -80°C (long-term)Low temperatures significantly reduce the rate of chemical degradation.
Light Protect from UV and visible light (use amber vials)N-heterocyclic compounds can undergo photodegradation[3][4].
Oxygen Minimize exposure; consider using inert gasThe 2-aminopurine core is susceptible to oxidative degradation.
Solvent Use high-purity, buffered aqueous solutions or anhydrous organic solvents (e.g., DMSO)Buffers help maintain a stable pH. High-purity solvents minimize catalytic impurities.

Experimental Workflow for Stability Assessment

For researchers needing to rigorously assess the stability of this compound in their specific experimental conditions, a forced degradation study is recommended.

Stability_Workflow start Prepare fresh stock solution of the compound stress_conditions Expose aliquots to stress conditions: - Acid (e.g., 0.1M HCl) - Base (e.g., 0.1M NaOH) - Oxidizing agent (e.g., 3% H2O2) - Heat (e.g., 60°C) - Light (ICH Q1B guidelines) start->stress_conditions analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) using a stability-indicating method (e.g., LC-MS) stress_conditions->analysis data_evaluation Evaluate data: - Quantify parent compound remaining - Identify and quantify major degradation products analysis->data_evaluation conclusion Determine degradation pathways and establish optimal storage/handling conditions data_evaluation->conclusion

Caption: Workflow for conducting a forced degradation study.

By following the guidelines and protocols outlined in this technical support guide, researchers can significantly improve the stability of this compound in solution, leading to more reliable and reproducible experimental outcomes.

References

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  • Dzida, M., et al. (2017). Pyrrolidinium-Based Ionic Liquids as Sustainable Media in Heat-Transfer Processes. ACS Publications. Available at: [Link]

  • Pizzorno, G., Diasio, R. B., & Cheng, Y.-C. (n.d.). Purine Analogs. In Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf. Available at: [Link]

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  • Singh, P., & Kumar, A. (2025). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Medicinal Chemistry. Available at: [Link]

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  • S. M. T. Al-Mousawi, et al. (2023). Physical and Electrochemical Analysis of N-Alkylpyrrolidinium-Substituted Boronium Ionic Liquids. Inorganic Chemistry, 62(44), 18003–18011. Available at: [Link]

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  • Raczyńska, E. D., & Makowski, M. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. International Journal of Molecular Sciences, 24(7), 6215. Available at: [Link]

  • Li, Y., et al. (2024). Association between oxidative balance score and serum uric acid and hyperuricemia: a population-based study from the NHANES (2011–2018). Frontiers in Immunology, 15, 1388611. Available at: [Link]

  • Plank, N., & Davis, J. T. (2023). Optimization of guanosine-based hydrogels with boric acid derivatives for enhanced long-term stability and cell survival. Frontiers in Bioengineering and Biotechnology, 11, 1242301. Available at: [Link]

  • Li, H., et al. (2024). Strategies for Reducing Purine Accumulation in Beer: From Metabolic Mechanisms to Brewing Technology Innovations. Foods, 13(10), 1498. Available at: [Link]

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  • (No author given). (2014). Facile C–N bond cleavage of primary aliphatic amines by (salen)ruthenium(vi) nitrido complexes. Dalton Transactions. Available at: [Link]

  • (No author given). (n.d.). Systemic Uric Acid Administration Increases Serum Antioxidant Capacity in Healthy Volunteers. ResearchGate. Available at: [Link]

  • Raczyńska, E. D., & Makowski, M. (2025). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules. Available at: [Link]

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  • (No author given). (n.d.). N-methyl-N-alkylpyrrolidinium tetrafluoroborate salts: Ionic solvents and solid electrolytes. ResearchGate. Available at: [Link]

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  • (No author given). (n.d.). Biodegradability of 27 pyrrolidinium, morpholinium, piperidinium, imidazolium and pyridinium ionic liquid cations under aerobic conditions. ResearchGate. Available at: [Link]

  • Singh, N. A., et al. (2021). Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation. Antioxidants, 10(11), 1735. Available at: [Link]

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  • (No author given). (2019). Solid Electrolytes in the N-Propyl-N-methyl-pyrrolidinium Tetrafluoroborate—Lithium Tetrafluoroborate System. Materials, 12(23), 3894. Available at: [Link]

  • (No author given). (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega. Available at: [Link]

  • (No author given). (2020). Designing Pyrrolidinium-Based Ionic Liquid Electrolytes for Energy Storage: Thermal and Electrical Behaviour of Ternary Mixtures with Lithium Salt and Carbonates. Materials. Available at: [Link]

  • (No author given). (n.d.). Limited thermal stability of imidazolium and pyrrolidinium ionic liquids. ResearchGate. Available at: [Link]

  • Yu, C., et al. (2023). Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. Molecules, 28(2), 743. Available at: [Link]

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  • (No author given). (2014). Biodegradability of 27 pyrrolidinium, morpholinium, piperidinium, imidazolium and pyridinium ionic liquid cations under aerobic conditions. Green Chemistry. Available at: [Link]

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Technical Support Center: Investigating Off-Target Effects of 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the off-target effects of the novel small molecule, 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride (herein referred to as Compound X). Given that Compound X is a novel chemical entity, a systematic approach to identifying unintended biological interactions is crucial for accurate interpretation of experimental results and for anticipating potential toxicities.[1] This document is structured to anticipate and address common challenges encountered during such an investigation.

Part 1: Foundational FAQs - Understanding Off-Target Effects

Q1: What are off-target effects and why are they a concern for a new compound like Compound X?

A1: Off-target effects occur when a small molecule, such as Compound X, binds to proteins other than its intended therapeutic target.[2] These unintended interactions can lead to a variety of consequences, including misleading experimental data, unexpected toxicity, or even beneficial polypharmacology. For a new chemical entity, early identification of off-target interactions is critical to reduce the high attrition rates of drug candidates in preclinical and clinical development.[1][3]

Q2: My initial phenotypic screen with Compound X shows a desired cellular effect. Could this be due to an off-target interaction?

A2: Absolutely. A common pitfall is to assume that an observed phenotype is solely the result of engaging the intended target. The phenotype could be a composite effect of on-target and off-target activities, or entirely due to an off-target interaction. Therefore, validating that the biological effect is a direct consequence of on-target binding is a critical step.[4]

Q3: What is the general workflow for identifying the off-target profile of Compound X?

A3: A robust workflow involves a multi-pronged approach, starting with broad, unbiased screening methods to generate a list of potential off-target candidates. This is followed by more focused validation techniques to confirm these interactions and assess their functional relevance.

G cluster_0 Phase 1: Broad Screening & Hypothesis Generation cluster_1 Phase 2: Target Engagement & Validation cluster_2 Phase 3: Functional Characterization Kinome Profiling Kinome Profiling Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Kinome Profiling->Cellular Thermal Shift Assay (CETSA) Validate engagement in cells Proteome Microarrays Proteome Microarrays Proteome Microarrays->Cellular Thermal Shift Assay (CETSA) Computational Prediction Computational Prediction Computational Prediction->Cellular Thermal Shift Assay (CETSA) Orthogonal Assays Orthogonal Assays Cellular Thermal Shift Assay (CETSA)->Orthogonal Assays Confirm with different technology Cell-Based Assays Cell-Based Assays Orthogonal Assays->Cell-Based Assays Assess functional impact SAR Studies SAR Studies Cell-Based Assays->SAR Studies Use inactive analogs as controls Compound X Compound X Compound X->Kinome Profiling Identify kinase hits Compound X->Proteome Microarrays Identify binding partners Compound X->Computational Prediction Predict potential targets

Caption: General workflow for off-target identification.

Part 2: Troubleshooting Guide for Broad Off-Target Screening

This section details common high-throughput methods to generate an initial list of potential off-target interactions for Compound X.

Method 1: Kinase Panel Profiling

Given that a significant portion of the proteome consists of kinases and they are common off-targets for small molecules, kinome profiling is an essential first step.[5][6] This involves screening Compound X against a large panel of purified kinases to determine its inhibitory activity.

Q4: We have no prior knowledge of Compound X's target class. Is kinome profiling still a good starting point?

A4: Yes. The structural motif of Compound X (a purine derivative) is a common scaffold in many kinase inhibitors. Therefore, even without a known target, screening against a kinase panel is a high-yield starting point to flag potential off-target activities.[5] Many commercial services offer panels of over 500 kinases.[7]

Q5: What concentration of Compound X should I use for an initial kinase screen?

A5: For a primary screen, a single high concentration (e.g., 1 or 10 µM) is typically used to maximize the chances of detecting even weak interactions. Hits from this screen should then be followed up with dose-response assays to determine their IC50 values.

Troubleshooting Kinome Profiling

Problem Potential Cause Recommended Solution
High number of hits (>10% of panel) Compound X may be a non-specific aggregator, or the concentration is too high. 1. Re-screen at a lower concentration (e.g., 1 µM).2. Perform biophysical assays (e.g., Thermal Shift Assay) to confirm direct binding.
No significant hits Compound X may not be a kinase inhibitor, or it may have a novel binding mode not captured by the assay format. 1. Consider alternative screening platforms like proteome microarrays.2. Ensure the compound is soluble in the assay buffer.

| Inconsistent results between runs | Issues with compound stability, solubility, or assay variability. | 1. Verify compound integrity and solubility.2. Include a known inhibitor for the kinases of interest as a positive control in every run. |

Method 2: Protein Microarrays

Protein microarrays allow for the simultaneous screening of Compound X against thousands of purified human proteins immobilized on a slide.[8][9] This provides a broader, unbiased view of potential binding partners beyond kinases.[10]

Q6: What are the advantages of protein microarrays over kinome profiling?

A6: The primary advantage is breadth. Protein microarrays are not limited to a single protein family and can help identify completely unexpected off-targets.[8][11] This is particularly valuable for a novel compound like Compound X where the target is unknown. High-content protein arrays can be used to identify protein-protein, protein-small molecule, and other interactions.[10]

Q7: My protein microarray screen yielded hundreds of potential hits. How do I prioritize them?

A7: This is a common challenge. Prioritization should be based on several factors:

  • Signal Intensity: Focus on the strongest and most reproducible hits.

  • Biological Plausibility: Are any of the hits known to be involved in pathways related to your observed phenotype?

  • Druggability: Are the hits members of protein families known to be druggable?

  • Cross-referencing: Do any hits overlap with predictions from computational models or other screens?

Troubleshooting Protein Microarrays

Problem Potential Cause Recommended Solution
High background fluorescence Non-specific binding of the compound or detection reagents to the array surface. 1. Increase the stringency of the wash steps.2. Include a blocking step (e.g., with BSA) before adding the compound.3. Ensure your compound is not inherently fluorescent at the detection wavelength.
Low signal-to-noise ratio Weak binding affinity, or the immobilized protein is not in its native conformation. 1. Increase the concentration of Compound X.2. Confirm that the array contains functional, correctly folded proteins. This is a key quality control aspect of the array manufacturer.[12]

| False positives | The compound may bind to the tag used to immobilize the protein, not the protein itself. | Follow up with a secondary assay, like CETSA, that uses untagged, endogenous protein in a cellular context.[13] |

Part 3: Troubleshooting Guide for Off-Target Validation

Once you have a list of putative off-targets from broad screening, the next critical step is to validate these interactions in a more physiological context.

Method 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a compound to its target in intact cells or cell lysates.[13][14] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[15][16] This allows for the verification of target engagement in a physiological environment.[17]

Q8: Why is CETSA a necessary follow-up to a kinase or protein microarray screen?

A8: Biochemical screens use purified, often recombinant, proteins which may not reflect the protein's state inside a cell. CETSA provides evidence of target engagement in a cellular milieu, accounting for factors like cell permeability and the presence of endogenous cofactors or binding partners.[15] It directly links the presence of your compound to the stabilization of a specific protein.[16]

Experimental Protocol: Isothermal Dose-Response CETSA

This protocol is designed to determine the concentration at which Compound X engages a specific target protein inside the cell.

  • Cell Culture: Grow cells known to express the target protein to ~80% confluency.

  • Compound Treatment: Aliquot cells into PCR tubes. Treat with a serial dilution of Compound X (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate at 37°C for 1 hour.

  • Heating Step: Heat the cell suspensions to the predetermined optimal temperature (Topt) for 3 minutes in a thermal cycler. Topt is the temperature that results in about 50% protein precipitation in the vehicle-treated sample and needs to be optimized for each target.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge to separate the soluble fraction (containing stabilized protein) from the precipitated fraction.

  • Quantification: Collect the supernatant and quantify the amount of soluble target protein using an appropriate method (e.g., Western Blot, ELISA, or mass spectrometry).

  • Data Analysis: Plot the amount of soluble protein against the concentration of Compound X to generate a dose-response curve and determine the EC50 for target engagement.

G Cells Cells Treatment Treatment Cells->Treatment Add Compound X (serial dilution) Heating Heating Treatment->Heating Heat to T(opt) Lysis Lysis Heating->Lysis Freeze-thaw Centrifugation Centrifugation Lysis->Centrifugation Separate soluble/insoluble Quantification Quantification Centrifugation->Quantification Analyze supernatant (e.g., Western Blot) Dose-Response Curve Dose-Response Curve Quantification->Dose-Response Curve Plot signal vs. [Compound X]

Caption: Isothermal Dose-Response CETSA Workflow.

Troubleshooting CETSA

Problem Potential Cause Recommended Solution
No thermal shift observed for a suspected target 1. The compound is not cell-permeable.2. The compound is rapidly metabolized or effluxed.3. The binding interaction does not sufficiently stabilize the protein. 1. Perform the assay in cell lysate to bypass the cell membrane.[14]2. Include efflux pump inhibitors if active transport is suspected.3. This can be a limitation of the assay; consider an alternative validation method.[2]
High variability in Western blot signal Inconsistent loading, transfer, or antibody incubation. 1. Use a loading control (e.g., GAPDH) that does not shift with temperature.2. Ensure complete transfer and consistent antibody concentrations and incubation times.

| The protein appears to destabilize (melts at a lower temperature) with compound treatment | The compound may bind to a less stable conformation of the protein or induce a conformational change that promotes unfolding. | This is still a valid result indicating direct binding. Report the destabilizing effect. This phenomenon is well-documented.[15] |

Part 4: Advanced & Orthogonal Validation Strategies

Q9: CETSA has confirmed that Compound X binds to three of the kinases identified in our initial screen. What's next?

A9: Now you need to determine the functional consequence of this binding.

  • Cell-Based Phosphorylation Assays: Use an antibody specific to the phosphorylated substrate of the identified off-target kinase. Treat cells with Compound X and measure the change in substrate phosphorylation to confirm that binding leads to inhibition or activation of the kinase in a cellular context.[7]

  • Structure-Activity Relationship (SAR) Studies: Synthesize or acquire a close analog of Compound X that is structurally similar but inactive against your primary target. If this inactive analog also fails to engage the off-target, it strengthens the evidence that the observed off-target effect is due to the specific chemical structure of Compound X.[4]

Q10: Are there any computational methods to predict off-target effects for Compound X?

A10: Yes, computational or in silico methods can be a cost-effective way to generate hypotheses. These methods use the 2D or 3D structure of Compound X to predict potential binding to a large database of protein structures.[1] Techniques like chemical similarity searching, machine learning models, and molecular docking can provide a list of potential off-targets that can then be experimentally validated.[3] However, these are predictive and always require experimental confirmation.

By systematically applying these screening and validation strategies, you can build a comprehensive off-target profile for this compound, leading to a more robust understanding of its biological activity and potential liabilities.

References

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Lal, A., et al. (2002). Protein microarrays: new tools for pharmaceutical development. PubMed. Available at: [Link]

  • Li, X., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. Available at: [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Available at: [Link]

  • Schenone, M., et al. (2021). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Available at: [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron. Available at: [Link]

  • Robles, A. J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • Huang, J. (2004). Applications of Protein Arrays for Small Molecule Drug Discovery and Characterization. University of Nottingham. Available at: [Link]

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  • Cretu, A., et al. (2019). Protein microarray technology: Assisting personalized medicine in oncology (Review). Spandidos Publications. Available at: [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Charles River Laboratories. Available at: [Link]

  • NittalVekaria. (2023). protein microarray_k.b institute (m.pharm pharmacology) .pptx. Slideshare. Available at: [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

  • PubChem. (n.d.). 1-(2-Amino-7H-purin-6-yl)-1-methylpyrrolidinium Chloride. PubChem. Available at: [Link]

  • U, S. (2007). An update on using protein microarrays in drug discovery. Taylor & Francis Online. Available at: [Link]

  • Timofeev, A., et al. (2024). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. MDPI. Available at: [Link]

  • Taylor, C. M., et al. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. PubMed Central. Available at: [Link]

  • Tipper, D. J., & Strominger, J. L. (1965). Mechanism of action of penicillins: a proposal based on their structural similarity to acyl-D-alanyl-D-alanine. PubMed. Available at: [Link]

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Technical Support Center: Enhancing the Bioavailability of Pyrrolidinium Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to advancing your research and development involving pyrrolidinium compounds. This guide is structured to provide you, our fellow researchers, scientists, and drug development professionals, with actionable insights and troubleshooting strategies to overcome the inherent challenges in improving the bioavailability of this important class of molecules. Pyrrolidinium compounds, as quaternary ammonium compounds (QACs), present a unique set of hurdles to achieving optimal oral absorption due to their permanent positive charge and resulting physicochemical properties. This resource is designed to be a practical, in-depth guide to navigate these complexities, rooted in established scientific principles and field-proven methodologies.

Understanding the Core Challenge: The Bioavailability Hurdle of Pyrrolidinium Compounds

The primary obstacle to the oral bioavailability of pyrrolidinium compounds is their poor permeability across the lipid-rich intestinal epithelium. This is a direct consequence of their quaternary ammonium structure, which confers a permanent positive charge. This charge leads to:

  • Low Lipophilicity: The charged nature of these compounds hinders their ability to passively diffuse across the lipophilic cell membranes of enterocytes.

  • High Hydrophilicity: Their tendency to be well-hydrated in the aqueous environment of the gastrointestinal tract further impedes membrane partitioning.

  • Efflux Transporter Substrates: Pyrrolidinium compounds can be recognized and actively transported back into the intestinal lumen by efflux pumps such as P-glycoprotein (P-gp), effectively reducing their net absorption.

The following diagram illustrates the primary barriers to the oral absorption of pyrrolidinium compounds.

cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_bloodstream Bloodstream Pyrrolidinium Compound Pyrrolidinium Compound Enterocyte Enterocyte Pyrrolidinium Compound->Enterocyte Poor Passive Diffusion P-gp Efflux Pump P-gp Efflux Pump Enterocyte->P-gp Efflux Pump Efflux Substrate Systemic Circulation Systemic Circulation Enterocyte->Systemic Circulation Successful Absorption P-gp Efflux Pump->Pyrrolidinium Compound Active Efflux

Caption: Barriers to Oral Absorption of Pyrrolidinium Compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the bioavailability of my pyrrolidinium compound so low, even though it has good aqueous solubility?

A1: Good aqueous solubility is a double-edged sword for pyrrolidinium compounds. While it ensures dissolution in the gastrointestinal fluids, their permanent cationic charge leads to high hydrophilicity and low lipophilicity, which are major barriers to passive diffusion across the lipid-rich intestinal cell membranes. Furthermore, these compounds are often substrates for efflux transporters like P-glycoprotein (P-gp) that actively pump them back into the intestinal lumen, further reducing net absorption.

Q2: What is the first step I should take to investigate the poor bioavailability of my pyrrolidinium compound?

A2: A crucial first step is to perform an in vitro permeability assessment using a Caco-2 cell monolayer assay. This will help you determine the compound's apparent permeability coefficient (Papp) and its efflux ratio. A low Papp value suggests poor passive diffusion, while an efflux ratio significantly greater than 1 indicates that the compound is a substrate for efflux pumps. This information will guide your strategy for bioavailability enhancement.

Q3: Can changing the counter-ion of my pyrrolidinium salt improve its bioavailability?

A3: Yes, the choice of counter-ion can significantly impact the physicochemical properties of the pyrrolidinium salt, which in turn can influence its bioavailability.[1][2] Lipophilic counter-ions can increase the overall lipophilicity of the resulting ion pair, potentially enhancing membrane permeability. This is a key principle behind the formulation of Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs).[3] However, the effect of the counter-ion on solubility, stability, and hygroscopicity must also be carefully evaluated.[1][2]

Q4: Are there any alternatives to the Caco-2 assay for assessing intestinal permeability?

A4: While the Caco-2 assay is a widely accepted model, other in vitro models are available. The Parallel Artificial Membrane Permeability Assay (PAMPA) can be a quicker and more cost-effective way to assess passive diffusion, but it lacks the active transporters present in Caco-2 cells. Madin-Darby Canine Kidney (MDCK) cells, often transfected with specific transporters like P-gp, can also be used to study the role of efflux in a more targeted manner.

Troubleshooting Guides

Scenario 1: Low Apparent Permeability (Papp) in Caco-2 Assay

If your pyrrolidinium compound exhibits a low Papp value in the apical-to-basolateral direction, it indicates poor intrinsic permeability. Here’s a troubleshooting workflow:

Start Low Papp Value in Caco-2 Assay Strategy1 Formulation Strategy: Ionic Liquids (ILs) Start->Strategy1 Strategy2 Formulation Strategy: Lipid-Based Formulations (e.g., SEDDS) Start->Strategy2 Strategy3 Chemical Modification: Prodrug Approach Start->Strategy3 Outcome1 Improved Papp? Strategy1->Outcome1 Strategy2->Outcome1 Strategy3->Outcome1 Outcome1->Start No, Re-evaluate Strategy End Proceed to In Vivo Studies Outcome1->End Yes

Caption: Troubleshooting Low Permeability of Pyrrolidinium Compounds.

  • Causality: The permanent positive charge of the pyrrolidinium moiety leads to high hydrophilicity and poor partitioning into the lipid bilayer of the intestinal cell membrane.

  • Troubleshooting Steps & Rationale:

    • Ionic Liquid (IL) Formulation:

      • Why: Converting the pyrrolidinium compound into an ionic liquid by pairing it with a suitable counter-ion can modulate its physicochemical properties, such as melting point, solubility, and lipophilicity.[4] Lipophilic counter-ions can enhance membrane permeability.

      • Action: Synthesize a series of ionic liquids with different lipophilic counter-ions (e.g., docusate, oleate). Characterize their solubility in pharmaceutically relevant solvents and re-evaluate their permeability in the Caco-2 assay.

    • Lipid-Based Formulations (e.g., SEDDS):

      • Why: Self-emulsifying drug delivery systems (SEDDS) can improve the oral bioavailability of poorly permeable drugs by presenting the drug in a solubilized form and promoting its absorption via the lymphatic pathway.[5][6]

      • Action: Screen various oils, surfactants, and co-surfactants for their ability to solubilize the pyrrolidinium compound. Develop a SEDDS formulation and characterize its self-emulsification properties and droplet size. Test the permeability of the SEDDS formulation in the Caco-2 model.

    • Prodrug Approach:

      • Why: A prodrug strategy involves masking the charged pyrrolidinium moiety with a lipophilic, cleavable group. This increases the compound's lipophilicity, facilitating its absorption. The masking group is then cleaved in vivo to release the active parent drug.

      • Action: Design and synthesize a prodrug of the pyrrolidinium compound. The prodrug should be stable in the gastrointestinal tract but susceptible to enzymatic or chemical cleavage within the enterocytes or systemic circulation. Evaluate the permeability and stability of the prodrug in vitro.

Scenario 2: High Efflux Ratio in Caco-2 Assay

A high efflux ratio (typically >2) indicates that your compound is a substrate for efflux pumps like P-gp.

  • Causality: The structural features of the pyrrolidinium compound may be recognized by efflux transporters, leading to its active removal from the enterocytes.

  • Troubleshooting Steps & Rationale:

    • Co-administration with an Efflux Pump Inhibitor:

      • Why: To confirm the involvement of a specific efflux pump, the Caco-2 assay can be repeated in the presence of a known inhibitor (e.g., verapamil for P-gp). A significant reduction in the efflux ratio in the presence of the inhibitor confirms its role.

      • Action: Perform the bidirectional Caco-2 assay with and without a P-gp inhibitor. If the efflux ratio decreases significantly, it confirms that your compound is a P-gp substrate.

    • Formulation with Excipients that Inhibit Efflux Pumps:

      • Why: Certain formulation excipients, such as some surfactants used in SEDDS (e.g., Tween 80, Cremophor EL), have been shown to inhibit P-gp, thereby increasing the intracellular concentration of the drug.

      • Action: Develop formulations containing known P-gp inhibiting excipients and re-evaluate the permeability and efflux in the Caco-2 assay.

    • Structural Modification:

      • Why: Minor structural modifications to the pyrrolidinium compound can sometimes reduce its affinity for efflux transporters without compromising its pharmacological activity.

      • Action: If medicinal chemistry resources are available, synthesize analogues of the compound with slight structural changes and screen them for reduced efflux potential.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay for Pyrrolidinium Compounds

This protocol provides a general framework for assessing the intestinal permeability and efflux potential of pyrrolidinium compounds.

Materials:

  • Caco-2 cells (ATCC)

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow (for monolayer integrity testing)

  • Test compound (pyrrolidinium compound)

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • P-gp inhibitor (e.g., verapamil)

  • LC-MS/MS system for sample analysis

Procedure:

  • Cell Culture and Seeding: Culture Caco-2 cells according to the supplier's recommendations. Seed the cells onto the Transwell® inserts at an appropriate density and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Before the permeability assay, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.

  • Permeability Assay (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test compound solution (in HBSS) to the apical (A) side and fresh HBSS to the basolateral (B) side. c. Incubate at 37°C with gentle shaking. d. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS. e. At the end of the experiment, collect the final samples from both the apical and basolateral sides.

  • Permeability Assay (Basolateral to Apical - B to A): a. Follow the same procedure as above, but add the test compound to the basolateral side and sample from the apical side.

  • Assay with Efflux Inhibitor: Repeat the bidirectional assay in the presence of a P-gp inhibitor (e.g., verapamil) in both the apical and basolateral compartments.

  • Sample Analysis: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration of the compound. b. Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B)

Data Interpretation:

Papp (A to B) (cm/s)Permeability Classification
< 1 x 10⁻⁶Low
1 - 10 x 10⁻⁶Moderate
> 10 x 10⁻⁶High
Efflux RatioInterpretation
< 2Not a significant efflux substrate
> 2Potential efflux substrate
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the steps for developing a liquid SEDDS for a pyrrolidinium compound.

Materials:

  • Pyrrolidinium compound

  • Oils (e.g., medium-chain triglycerides, olive oil)

  • Surfactants (e.g., Tween 80, Cremophor EL, Kolliphor EL)

  • Co-surfactants/Co-solvents (e.g., Transcutol, propylene glycol, ethanol)

  • Vortex mixer

  • Water bath

  • Droplet size analyzer

Procedure:

  • Excipient Screening: a. Determine the solubility of the pyrrolidinium compound in a range of oils, surfactants, and co-surfactants. b. Select the excipients that show the highest solubilizing capacity for the compound.

  • Construction of Pseudo-Ternary Phase Diagrams: a. Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios. b. For each mixture, add a small amount of water and observe the self-emulsification process. c. Construct a pseudo-ternary phase diagram to identify the region that forms a stable and clear emulsion.

  • Preparation of the SEDDS Formulation: a. Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant. b. Dissolve the pyrrolidinium compound in the chosen excipient mixture with gentle heating and vortexing until a clear solution is obtained.[5]

  • Characterization of the SEDDS: a. Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to water and observe the spontaneity and efficiency of emulsification. b. Droplet Size Analysis: Dilute the SEDDS with water and measure the mean droplet size and polydispersity index (PDI) using a dynamic light scattering instrument. A smaller droplet size (typically < 200 nm) is desirable for better absorption. c. Thermodynamic Stability Studies: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.

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  • ResearchGate. (PDF) Strategy‐Level Prodrug Synthesis. [Link]

  • MDPI. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • National Center for Biotechnology Information. Bioavailability study of furosemide prodrugs in rats. [Link]

  • National Center for Biotechnology Information. Strategy‐Level Prodrug Synthesis. [Link]

  • ResearchGate. Enhancing the Bioavailability of Poorly Soluble Drugs. [Link]

  • MDPI. Polyols Permeability on Caco-2 Cells and Their Effects on Transport of Low-Permeability Drugs. [Link]

  • National Center for Biotechnology Information. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. [Link]

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addressing experimental variability with 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride

A Guide to Navigating and Mitigating Experimental Variability

Section 1: Foundational Knowledge & Compound Handling

Understanding the physicochemical properties of this molecule is the first step in preventing experimental variability. The compound is a purine analog, a class of molecules known for their biological significance and, at times, challenging handling characteristics.[1][2] The presence of the charged pyrrolidinium group adds to its polarity, influencing its solubility and chromatographic behavior.

FAQ 1.1: How should I properly store and handle the compound to ensure its integrity?

Answer: Proper storage is critical for maintaining the compound's stability and purity. As a solid, it should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, we recommend keeping it at -20°C.

Once in solution, the compound's stability can be solvent- and pH-dependent. Aqueous solutions should be freshly prepared for each experiment or stored at -80°C in small aliquots to minimize freeze-thaw cycles. Avoid repeated exposure to atmospheric moisture.

FAQ 1.2: What is the recommended procedure for preparing a stock solution?

Answer: Due to its salt form and polar nature, the compound's solubility will vary. It is crucial to select an appropriate solvent to create a stable, concentrated stock solution.

Step-by-Step Protocol for Stock Solution Preparation:

  • Solvent Selection: Begin by assessing solubility in common laboratory solvents. Based on its structure, solubility is predicted to be highest in polar solvents.

  • Preparation:

    • Equilibrate the vial of the compound to room temperature before opening to prevent condensation.

    • Weigh the required amount of powder in a sterile microcentrifuge tube.

    • Add the chosen solvent (e.g., DMSO or water) incrementally while vortexing to fully dissolve the compound. Gentle warming (to 37°C) may assist dissolution in aqueous buffers, but monitor for any signs of degradation (e.g., color change).

    • Once fully dissolved, sterile-filter the solution through a 0.22 µm filter if it will be used in cell-based assays.

  • Storage: Aliquot the stock solution into single-use volumes and store at -80°C.

Table 1: Solubility and Recommended Storage Conditions

SolventPredicted SolubilityRecommended Max. ConcentrationStorage of Stock Solution
WaterHigh≥ 10 mg/mL-80°C (up to 1 month)
DMSOHigh≥ 25 mg/mL-20°C (up to 6 months)
PBS (pH 7.4)Moderate~5 mg/mL-80°C (up to 1 month)
EthanolLow< 1 mg/mLNot Recommended for Stock

Note: These are starting recommendations. Always determine solubility empirically with a small amount of material before preparing a large stock.

Section 2: Troubleshooting Analytical Chromatography (HPLC)

A common source of variability arises during the analytical characterization of polar compounds like purine analogs.[3] High-performance liquid chromatography (HPLC) methods can suffer from poor peak shape and shifting retention times if not properly optimized.

FAQ 2.1: My HPLC peak for this compound is tailing or broadening significantly. What is causing this?

Answer: Poor peak shape for polar, basic compounds like this is often due to secondary interactions with the stationary phase. The primary cause is typically the interaction of the purine's amine groups and the positively charged pyrrolidinium moiety with residual, acidic silanol groups on the surface of standard C18 silica columns.[3] This leads to non-ideal chromatographic behavior.

Troubleshooting Strategies:

  • Lower Mobile Phase pH: Add an acid like formic acid (0.1%) or phosphoric acid to your mobile phase to bring the pH to ~2.5-3.0. This protonates the silanol groups, minimizing their ability to interact with the analyte.[3]

  • Use an Ion-Pairing Reagent: Adding a cationic ion-pairing agent, such as sodium heptane sulfonate (1-5 mM), to the mobile phase can form a neutral complex with your compound, improving its retention and peak shape on a reversed-phase column.[3]

  • Select a Different Column:

    • Polar-Embedded Phases: These columns have a polar group embedded near the base of the alkyl chain, which helps to shield the analyte from silanol groups.

    • "Base-Deactivated" Columns: These columns are specifically treated to reduce the number of active silanol sites.

Workflow for HPLC Method Optimization

HPLC_Troubleshooting start Start: Poor Peak Shape or Retention Variability check_pH Is Mobile Phase pH < 3? start->check_pH adjust_pH Action: Add 0.1% Formic Acid or Phosphoric Acid to Mobile Phase check_pH->adjust_pH No check_ion_pair Is an Ion-Pairing Reagent Being Used? check_pH->check_ion_pair Yes adjust_pH->check_ion_pair add_ion_pair Action: Add 1-5 mM Sodium Heptane Sulfonate to Mobile Phase check_ion_pair->add_ion_pair No check_column Is the Column a Standard C18? check_ion_pair->check_column Yes add_ion_pair->check_column change_column Action: Switch to a Polar-Embedded or Base-Deactivated Column check_column->change_column Yes check_solvent Is the Injection Solvent Stronger than the Mobile Phase? check_column->check_solvent No change_column->check_solvent match_solvent Action: Re-dissolve Sample in Initial Mobile Phase Conditions check_solvent->match_solvent Yes end_good Result: Robust and Reproducible Method check_solvent->end_good No match_solvent->end_good

Caption: HPLC Troubleshooting Workflow for Polar Purine Analogs.

Section 3: Addressing Variability in Biological Assays

Purine analogs often interact with complex cellular machinery, including metabolic enzymes and transporters, which can be significant sources of experimental variability.[2][4]

FAQ 3.1: I am observing high variability in my cell-based assay results. What are the likely biological causes?

Answer: Variability in biological assays when using a purine analog can stem from several factors related to purine metabolism and cellular state.

  • Cellular Metabolism: Cells have intricate purine synthesis and salvage pathways.[1] The expression and activity of enzymes in these pathways can vary with cell type, passage number, and culture conditions (e.g., nutrient availability). This can alter the effective intracellular concentration or metabolic fate of your compound.

  • Membrane Transporters: The uptake and efflux of the compound may be mediated by specific transporters. Differences in transporter expression across cell lines or even between different passages of the same line can lead to inconsistent results.

  • Cell Cycle State: The activity of many metabolic pathways, including purine metabolism, is linked to the cell cycle. If your cell populations are not well synchronized, this can introduce significant variability.

Decision Tree for Troubleshooting Biological Assay Inconsistency

BioAssay_Troubleshooting start Start: High Variability in Biological Assay check_reagents Are compound aliquots freshly thawed? start->check_reagents use_fresh Action: Use a new, single-use aliquot for each experiment. check_reagents->use_fresh No check_cells Is cell passage number and confluency consistent? check_reagents->check_cells Yes use_fresh->check_cells standardize_cells Action: Define a strict range for passage number (e.g., 5-15) and seeding density. check_cells->standardize_cells No check_serum Was the same lot of serum (e.g., FBS) used? check_cells->check_serum Yes standardize_cells->check_serum lot_test Action: Test new serum lots before use in critical experiments. check_serum->lot_test No check_metabolism Consider Biological Factors: Purine Metabolism & Transporters check_serum->check_metabolism Yes lot_test->check_metabolism characterize Action: Compare results across different cell lines or use known metabolic inhibitors as controls. check_metabolism->characterize end_good Result: Improved Assay Reproducibility characterize->end_good

Sources

Technical Support Center: Refining Treatment Protocols for 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride (CAS 680622-68-8) is a research compound with limited publicly available data. This guide is developed by a Senior Application Scientist based on the chemical structure, general principles of related compounds (purine analogs and pyrrolidinium-containing molecules), and established laboratory best practices. The proposed mechanisms and protocols should be considered as starting points for experimental design.

Introduction to this compound

This compound is a synthetic compound that combines a purine analog core with a pyrrolidinium substituent.[1][2][3][4][5] Purine analogs are a class of molecules that mimic natural purines (adenine and guanine) and can interfere with nucleic acid synthesis and other cellular processes.[6][7][8][9][10] They are widely used as anticancer and antiviral agents.[6][8] The pyrrolidine ring is a common scaffold in medicinal chemistry, known for its ability to interact with biological targets and improve the physicochemical properties of compounds.[11][12][13][14][15] The cationic nature of the pyrrolidinium group may influence the compound's solubility, cell permeability, and target engagement.

Based on its structure, this compound is hypothesized to function as an antimetabolite, potentially by inhibiting DNA and RNA synthesis or interfering with enzymes involved in purine metabolism.[6][8] This makes it a candidate for research in oncology and virology.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Due to the chloride salt form and the presence of the charged pyrrolidinium group, the compound is expected to have good solubility in polar solvents. For cell culture experiments, sterile dimethyl sulfoxide (DMSO) is the recommended solvent for creating a stock solution. For other applications, consider the following:

SolventRecommended UseNotes
DMSO Primary stock solutions for in vitro assaysPrepare high-concentration stock (e.g., 10-50 mM). Minimize freeze-thaw cycles.
Water (sterile) Working solutions for some biochemical assaysAssess solubility at the desired concentration. May be less stable over time compared to DMSO stocks.
PBS (sterile) Final dilutions for cell-based assaysEnsure the final concentration of DMSO is non-toxic to cells (typically <0.5%).

Q2: How should I store the compound and its solutions?

A2: Proper storage is critical to maintain the compound's integrity.

  • Solid Form: Store the lyophilized powder at -20°C, protected from light and moisture.

  • Stock Solutions (in DMSO): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

  • Aqueous Solutions: Prepare fresh for each experiment. If short-term storage is necessary, keep at 4°C for no longer than 24 hours.

Q3: What is a good starting concentration range for in vitro experiments?

A3: For a novel compound, a broad concentration range should be tested initially. A typical starting point for in vitro cell-based assays would be a dose-response curve from low nanomolar to high micromolar concentrations.

Assay TypeSuggested Starting Range
Cell Viability (e.g., MTT, CellTiter-Glo) 1 nM to 100 µM
Mechanism of Action (e.g., Western blot, PCR) Use concentrations around the determined IC50 value.
Enzyme Inhibition Assays 10 nM to 50 µM

Always include appropriate vehicle controls (e.g., DMSO at the same final concentration as the treated samples).

Troubleshooting Experimental Protocols

This section addresses specific issues that may arise during the use of this compound in experimental settings.

Issue 1: Low or No Observed Efficacy in Cell-Based Assays

Q: I am not observing the expected cytotoxic or antiviral effect, even at high concentrations. What could be the cause?

A: This is a common challenge when working with a new chemical entity. The lack of efficacy could stem from several factors.

Potential Causes and Solutions:

  • Compound Instability:

    • Cause: The compound may be degrading in the culture medium or under experimental conditions (e.g., exposure to light, high temperatures).

    • Solution: Prepare fresh dilutions from a frozen stock solution for each experiment. Minimize the time the compound spends in aqueous solutions before being added to the cells.

  • Incorrect Dosing or Cell Density:

    • Cause: The effective concentration may be higher than tested, or the cell density might be too high for the given dose.

    • Solution: Extend the dose-response curve to higher concentrations (e.g., up to 200 µM), if solubility and off-target effects are not a concern. Optimize cell seeding density to ensure cells are in a logarithmic growth phase during treatment.

  • Cell Line Resistance:

    • Cause: The chosen cell line may have intrinsic or acquired resistance mechanisms, such as drug efflux pumps or altered metabolic pathways.

    • Solution: Test the compound on a panel of different cell lines with varying genetic backgrounds. If available, use a cell line known to be sensitive to other purine analogs.

  • Insufficient Incubation Time:

    • Cause: As an antimetabolite, the compound may require a longer incubation period to exert its effects, especially if it acts by being incorporated into newly synthesized DNA.

    • Solution: Perform a time-course experiment, assessing cell viability at multiple time points (e.g., 24, 48, and 72 hours).

Experimental Workflow for Troubleshooting Low Efficacy

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_decision Decision cluster_next_steps Next Steps prep_stock Prepare Fresh Stock Solution prep_working Make Serial Dilutions prep_stock->prep_working add_compound Add Compound (Broad Range) prep_working->add_compound seed_cells Seed Cells at Optimal Density seed_cells->add_compound incubate Incubate for Multiple Durations (24h, 48h, 72h) add_compound->incubate viability_assay Perform Viability Assay incubate->viability_assay analyze_data Analyze Dose-Response Curve viability_assay->analyze_data check_efficacy Efficacy Observed? analyze_data->check_efficacy proceed Proceed to MOA Studies check_efficacy->proceed Yes troubleshoot Test on Different Cell Lines check_efficacy->troubleshoot No

Caption: Troubleshooting workflow for low experimental efficacy.

Issue 2: High Background Cytotoxicity or Inconsistent Results

Q: I am seeing significant cell death in my vehicle control group, or my results are not reproducible between experiments. What should I check?

A: These issues often point to problems with the experimental setup or compound handling rather than the compound's specific activity.

Potential Causes and Solutions:

  • Solvent Toxicity:

    • Cause: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high.

    • Solution: Ensure the final DMSO concentration is below the toxic threshold for your cell line, typically less than 0.5%. Perform a vehicle toxicity test with varying concentrations of DMSO alone.

  • Compound Precipitation:

    • Cause: The compound may be precipitating out of solution when diluted into aqueous culture medium.

    • Solution: Visually inspect the diluted solutions for any precipitate. If precipitation is suspected, try preparing the working solutions in a serum-free medium before adding them to the cells or consider using a different solvent system if compatible with your assay.

  • Inconsistent Stock Concentration:

    • Cause: Inaccurate weighing of the solid compound or errors in dilution can lead to variability.

    • Solution: Have the stock solution concentration verified by a quantitative method if possible. Always use calibrated pipettes and follow a consistent dilution protocol.

Proposed Mechanism of Action: Inhibition of DNA Synthesis

G Compound This compound Cell Target Cell Compound->Cell Metabolism Cellular Kinases (Phosphorylation) Cell->Metabolism Active_Metabolite Active Triphosphate Metabolite Metabolism->Active_Metabolite DNA_Polymerase DNA Polymerase Active_Metabolite->DNA_Polymerase Inhibition DNA_Synthesis DNA Synthesis Active_Metabolite->DNA_Synthesis Chain Termination DNA_Polymerase->DNA_Synthesis Apoptosis Cell Cycle Arrest & Apoptosis DNA_Synthesis->Apoptosis Disruption leads to

Caption: Hypothesized mechanism of action for the purine analog.

References

  • Li Petri, G., Raimondi, M. V., & Grillo, C. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

  • Massive Bio. (2024). Purine Nucleoside Analog. [Link]

  • Sirin, Y., Isgor, F., Conca, E., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. [Link]

  • Raimondi, M. V., Li Petri, G., & Grillo, C. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4948. [Link]

  • Raimondi, M. V., Li Petri, G., & Grillo, C. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

  • ResearchGate. (2018). (PDF) Biological activities of purine analogues: a review. [Link]

  • Wikipedia. (2024). Purine analogue. [Link]

  • National Center for Biotechnology Information. (n.d.). Purine Analogs - Holland-Frei Cancer Medicine. [Link]

  • Plunkett, W., & Saunders, P. P. (1991). Metabolism and action of purine nucleoside analogs. Pharmacology & Therapeutics, 49(3), 239-268. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-Amino-7H-purin-6-yl)-1-methylpyrrolidinium Chloride. PubChem. [Link]

Sources

Technical Support Center: Managing Autofluorescence of Purine-like Compounds in Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing autofluorescence in imaging experiments involving purine-like compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with high background fluorescence. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you identify, manage, and eliminate autofluorescence, ensuring the integrity and clarity of your imaging data.

Part 1: Frequently Asked Questions (FAQs) - The Basics of Autofluorescence

This section addresses the fundamental questions regarding autofluorescence, particularly in the context of purine-like compounds.

Question: What is autofluorescence and why is it a problem in my imaging experiments?

Answer: Autofluorescence is the natural emission of light by biological structures or compounds when they are excited by light, which can interfere with the detection of your specific fluorescent signal.[1][2][3] This inherent fluorescence can originate from endogenous molecules within the cells or tissues, or it can be induced by the experimental procedures themselves.[3][4][5]

The primary issue with autofluorescence is that it can mask the true signal from your fluorescent probes, leading to a poor signal-to-noise ratio.[6] This can make it difficult to accurately detect and quantify the signal of interest, potentially leading to misinterpretation of results or false positives.[3][7]

Question: My unstained control shows high background fluorescence. How do I confirm it's autofluorescence and what are the likely sources?

Answer: An unstained control is the gold standard for identifying autofluorescence. If you observe significant fluorescence in a sample that has not been treated with any fluorescent probes, it is highly likely due to autofluorescence.[5]

The sources of this autofluorescence can be categorized as follows:

  • Endogenous Sources: Many biological molecules are intrinsically fluorescent. For purine-like compounds, a key source is often the metabolic cofactors NADH and FAD, which are abundant in cells and play a central role in cellular metabolism.[2][8][9][10][11] Other common sources include structural proteins like collagen and elastin, as well as the "aging pigment" lipofuscin, which accumulates in lysosomes of aged cells.[2][4][12]

  • Fixation-Induced Autofluorescence: Aldehyde-based fixatives such as formaldehyde, paraformaldehyde, and especially glutaraldehyde, are major culprits.[12][13] These chemicals react with amines in proteins and other biomolecules to form fluorescent products called Schiff bases, which significantly increase background fluorescence across a broad spectrum.[12][14] The longer the fixation time and the warmer the temperature, the worse the problem can become.[4][15]

  • Procedural Artifacts: Other steps in your protocol can also introduce autofluorescence. For instance, allowing the tissue to dry out can cause a dramatic increase in background fluorescence.[16] Additionally, some components of cell culture media, like phenol red and fetal bovine serum, can be fluorescent.[17]

Question: Are purine-like compounds themselves a major source of autofluorescence?

Answer: Yes, the intrinsic chemical structure of purine-like compounds, which often includes conjugated ring systems, can make them inherently fluorescent. This is particularly true for endogenous purines like the metabolic cofactors NAD(P)H and FAD, which are well-characterized autofluorescent molecules used to monitor cellular metabolism.[8][9][10][11] When developing drugs or probes based on a purine scaffold, it is crucial to consider that the core structure may contribute to background signal.

Part 2: Troubleshooting Guide - Strategies for Managing Autofluorescence

This section provides a structured, question-and-answer guide to troubleshoot and resolve specific issues related to autofluorescence during your imaging experiments.

Issue 1: My images have a high, diffuse background that obscures my signal.
Question: I suspect my fixation protocol is the problem. What can I do to reduce fixation-induced autofluorescence?

Answer: This is a very common issue. Aldehyde fixatives are a primary cause of autofluorescence.[12][13] Here is a decision-making workflow to address this:

start High Diffuse Background (Fixation Suspected) q1 Can you change your fixative? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no opt1 Switch to a non-aldehyde fixative (e.g., ice-cold methanol/ethanol). This is ideal for cell surface markers. ans1_yes->opt1 opt2 Reduce aldehyde concentration and/or fixation time/temperature. ans1_no->opt2 opt3 Perform a chemical quenching step after fixation. opt2->opt3

Decision workflow for fixation issues.

If you must use an aldehyde fixative, a chemical quenching step is highly recommended. The most common method is treatment with Sodium Borohydride (NaBH₄) . This reducing agent converts the fluorescent aldehyde-amine products (Schiff bases) and remaining carbonyl groups into non-fluorescent alcohols and secondary amines.[14][18]

Protocol: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is designed for aldehyde-fixed cells or tissue sections.

  • Preparation: After your standard fixation and permeabilization steps, wash the samples thoroughly with Phosphate-Buffered Saline (PBS).

  • NaBH₄ Solution: Freshly prepare a 0.1% to 1 mg/ml solution of sodium borohydride in ice-cold PBS.[15] Safety Note: Sodium borohydride is caustic and should be handled with care.

  • Incubation: Immerse your samples in the NaBH₄ solution and incubate for 10-30 minutes at room temperature. The optimal time may need to be determined empirically for your specific sample type.

  • Washing: Wash the samples extensively with PBS (at least 3 x 5-minute washes) to remove all traces of the reducing agent.[19]

  • Proceed: Continue with your standard blocking and immunofluorescence staining protocol.

Issue 2: My images contain bright, punctate fluorescent artifacts, especially in older tissues.
Question: What are these bright spots, and how can I get rid of them?

Answer: These bright, punctate structures that fluoresce across multiple channels (e.g., green, yellow, and red) are very likely lipofuscin granules .[4] Lipofuscin is an aggregate of oxidized proteins and lipids that accumulates in the lysosomes of aging cells, and it is a major source of autofluorescence in tissues like the brain and kidney.[20]

For lipofuscin, the most effective quenching agent is Sudan Black B (SBB) , a lipophilic (fat-loving) dye that binds to these granules and effectively masks their fluorescence.[20][21][22][23]

Protocol: Sudan Black B Treatment for Lipofuscin Quenching

This protocol is suitable for both frozen and paraffin-embedded tissue sections.

  • Preparation: Complete all your immunofluorescence staining steps, including primary and secondary antibody incubations and final washes.

  • SBB Solution: Prepare a 0.1% - 0.3% solution of Sudan Black B powder in 70% ethanol.[21][22][23] Allow the solution to mix on a shaker overnight in the dark, then filter it through a 0.2 µm filter before use to remove any undissolved particles.[21]

  • Incubation: After the final wash of your staining protocol, incubate the sections in the filtered SBB solution for 10-15 minutes at room temperature.[21]

  • Washing: Briefly wash the sections with 70% ethanol to remove excess SBB, followed by extensive washing with PBS. Crucially, avoid using any detergents in the wash steps after SBB treatment, as this can wash the dye away.[21]

  • Mounting: Mount your slides with an aqueous mounting medium.

Important Consideration: A major drawback of SBB is that it can introduce its own background fluorescence in the red and far-red channels.[20] If you need to image in these channels, consider using a commercial alternative like TrueBlack®, which is designed to quench lipofuscin with minimal background fluorescence.[20][21]

Issue 3: I've tried chemical quenching, but my signal-to-noise ratio is still poor.
Question: Are there instrument-based or analytical methods to separate my signal from the autofluorescence?

Answer: Yes. When chemical methods are insufficient or impact your specific signal, you can leverage advanced imaging and analysis techniques. The choice depends on the spectral properties of your fluorophore versus the autofluorescence.

start Poor Signal-to-Noise (Post-Quenching) q1 Are the Emission Spectra Distinctly Different? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No (Spectra Overlap) q1->ans1_no opt1 Use Narrow Bandpass Filters and Choose Far-Red Fluorophores to avoid autofluorescence range. ans1_yes->opt1 opt2 Use Spectral Unmixing ans1_no->opt2 opt3 Use Fluorescence Lifetime Imaging (FLIM) ans1_no->opt3 text2 text2 opt2->text2 Separates signals based on distinct emission 'fingerprints'. text3 text3 opt3->text3 Separates signals based on differences in fluorescence decay rates.

Workflow for advanced signal separation.

  • Spectral Imaging and Linear Unmixing: This is a powerful computational technique.[24][25] Autofluorescence typically has a very broad emission spectrum, while your specific fluorophore has a much narrower, defined peak.[4] Spectral imaging captures the fluorescence emission across a range of wavelengths (a "lambda stack"). A linear unmixing algorithm then uses the unique spectral profile (or "fingerprint") of your fluorophore and the autofluorescence to mathematically separate their contributions in each pixel of the image.[6][24][25] This can effectively "subtract" the autofluorescence component, dramatically improving the signal-to-noise ratio.[6]

  • Fluorescence Lifetime Imaging (FLIM): This technique separates fluorescent signals based not on their color (wavelength), but on their fluorescence lifetime —the average time a molecule stays in its excited state before emitting a photon.[26][27][28] Different fluorescent molecules, including your probe and the various sources of autofluorescence, often have distinct fluorescence lifetimes.[27][29] FLIM can generate an image where the contrast is based on these lifetime differences, allowing for clear separation of your signal from the background, even if their emission spectra completely overlap.[26][28]

Comparison of Autofluorescence Management Techniques
TechniquePrincipleBest ForProsCons
Sodium Borohydride Chemical reduction of aldehyde-induced fluorophores.[14]Aldehyde-fixed tissues (e.g., PFA, glutaraldehyde).Simple, effective for fixation-induced background.[18]Can increase red blood cell autofluorescence; caustic.[4][20]
Sudan Black B Lipophilic dye that masks fluorescent lipid aggregates.[20][21]Tissues with high lipofuscin content (e.g., aged brain, kidney).[20][23]Very effective at quenching lipofuscin.[20][22][30]Can introduce its own fluorescence in red/far-red channels.[12][20]
Photobleaching Intense light exposure to permanently destroy fluorescent molecules.[7][31]Broad-spectrum autofluorescence.Can be effective and low-cost; doesn't affect subsequent probe fluorescence.[31]Can be time-consuming; may not be uniformly effective.[31][32]
Spectral Unmixing Computational separation based on distinct emission spectra.[6][24]Signals with overlapping but distinct spectral profiles.Highly effective post-acquisition; can separate multiple fluorophores.[24][25]Requires a spectral detector on the microscope; relies on accurate reference spectra.[25]
FLIM Separation based on distinct fluorescence decay rates (lifetimes).[26][27]Signals with highly overlapping spectra but different lifetimes.Independent of fluorophore concentration; highly sensitive.[28]Requires specialized and expensive FLIM hardware and analysis software.[26]

Part 3: Final Checklist & Best Practices

To minimize autofluorescence from the start, integrate these best practices into your experimental design:

  • ✓ Optimize Fixation: Use the lowest concentration and shortest duration of aldehyde fixative that preserves your sample's morphology.[12][13] When possible, switch to a non-aldehyde fixative like chilled methanol.[13][17]

  • ✓ Perfuse Tissues: Before fixation, perfuse the animal with PBS to remove red blood cells, a major source of heme-based autofluorescence.[12][17]

  • ✓ Choose Fluorophores Wisely: Whenever possible, use fluorophores that emit in the far-red or near-infrared part of the spectrum (>650 nm), where autofluorescence is significantly lower.[6][12]

  • ✓ Include All Controls: Always prepare three key controls: an unstained sample (to assess baseline autofluorescence), a "secondary antibody only" sample (to check for non-specific binding), and your fully stained sample.

  • ✓ Maintain Sample Hydration: Never allow your samples to dry out at any stage of the staining protocol.[16]

  • ✓ Use Antifade Mounting Media: These reagents not only protect your fluorophores from photobleaching but can also help to suppress some background fluorescence.[33]

By systematically addressing the potential sources of autofluorescence and applying the appropriate management strategies, you can significantly improve the quality and reliability of your imaging data.

References
  • Schnell, S. A., Staines, W. A., & Wessendorf, M. W. (1999). Reduction of lipofuscin-like autofluorescence in fluorescently labeled tissue. Journal of Histochemistry & Cytochemistry, 47(6), 719–730.
  • University of Sheffield. Autofluorescence: Causes and Cures. [Link]

  • FluoroFinder. (2023). Tips to Minimize Autofluorescence. [Link]

  • Sino Biological. Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. [Link]

  • Hycult Biotech. Troubleshooting Immunofluorescence. [Link]

  • Visikol. (2021). Autofluorescence Quenching. [Link]

  • Elabscience. (2021). Immunofluorescence Troubleshooting Tips. [Link]

  • ibidi GmbH. Troubleshooting - Immunofluorescence Assays. [Link]

  • Clascá, F., et al. (1995). Reduction of background autofluorescence in brain sections following immersion in sodium borohydride. Journal of Neuroscience Methods, 57(2), 185-191.
  • St John's Laboratory Ltd. (2020). Immunofluorescence Troubleshooting. [Link]

  • Sun, Y., et al. (2011). Sudan black B reduces autofluorescence in murine renal tissue.
  • Viegas, M. S., et al. (2007). Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections.
  • Labcompare. (2021). How to Reduce Autofluorescence. [Link]

  • Neumann, M., & Gabel, D. (2002). Simple method for reduction of autofluorescence in fluorescence microscopy. Journal of Histochemistry & Cytochemistry, 50(3), 437–439.
  • PicoQuant. Fluorescence Lifetime Imaging (FLIM) in Confocal Microscopy Applications: An Overview. [Link]

  • Dickinson, M. E., et al. (2001). Multi-spectral imaging and linear unmixing add a whole new dimension to laser scanning fluorescence microscopy. Biotechniques, 31(6), 1272-1278.
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  • Heikal, A. A. (2010). Intracellular coenzymes as natural biomarkers for metabolic activities and mitochondrial anomalies. Biomarkers in medicine, 4(2), 241–263.
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  • Sun, Y., & Wessendorf, M. W. (2017). Quenching autofluorescence in tissue immunofluorescence. Wellcome Open Research, 2, 75.
  • Skala, M. C., et al. (2007). In vivo multiphoton microscopy of NADH and FAD redox states, fluorescence lifetimes, and cellular morphology in precancerous epithelia. Proceedings of the National Academy of Sciences, 104(49), 19494-19499.
  • Lab Manager. (2016). How Quenching Tissue Autofluorescence Works. [Link]

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  • Sun, Y., et al. (2008). Two postprocessing techniques for the elimination of background autofluorescence for fluorescence lifetime imaging microscopy. Journal of Biomedical Optics, 13(1), 014008.
  • Kumar, B. S., et al. (2015). Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. Indian journal of biochemistry & biophysics, 52(1), 107–110.
  • Park, J., et al. (2023). Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue. Journal of biophotonics, e202300188.
  • McShane, E., et al. (2018). Characterization of NAD(P)H and FAD autofluorescence signatures in a Langendorff isolated-perfused rat heart model. Biomedical optics express, 9(10), 4960–4973.
  • Jue, T. (2014). Typical example of NADH and FAD autofluorescence at high (250 Hz)
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strategies to minimize toxicity of 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride in vivo

Author: BenchChem Technical Support Team. Date: February 2026

< Technical Support Guide

Topic: Strategies to Minimize In Vivo Toxicity of 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "this compound" is a novel chemical entity with limited publicly available data. This guide is therefore constructed based on the toxicological principles of its constituent chemical classes: synthetic guanine analogues and pyrrolidinium-based quaternary ammonium salts. All recommendations should be adapted and validated through rigorous, compound-specific preclinical testing.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Potential Toxicity Profile

This section addresses foundational questions a researcher might have when beginning in vivo studies with a novel compound like this compound.

Q1: What are the primary structural alerts for toxicity in this molecule?

A1: The molecule possesses two key structural features that warrant careful toxicological assessment:

  • Synthetic Guanine Analogue Core: Guanine and other purine analogues can interfere with nucleic acid synthesis and repair, potentially leading to cytotoxicity.[1][2][3] Some analogues are known to cause clastogenic effects (chromosome damage) and can be incorporated into DNA, leading to chain termination.[3][4] The specific toxicity is highly dependent on how the analogue is metabolized and whether it is a substrate for viral or cellular kinases.[3]

  • Pyrrolidinium Cation: This is a quaternary ammonium salt, which imparts a permanent positive charge. Such delocalized lipophilic cations (DLCs) are known to accumulate in mitochondria due to the organelle's large negative membrane potential.[5][6] This accumulation can disrupt mitochondrial function, leading to a collapse of the membrane potential, inhibition of ATP synthesis, generation of reactive oxygen species (ROS), and induction of apoptosis.[6][7][8]

Q2: What are the likely target organs for toxicity?

A2: Based on the compound's structure, the following organs should be monitored closely:

  • Kidneys and Liver: As the primary organs for metabolism and excretion of xenobiotics, they are highly susceptible to damage.[9] Monitoring serum creatinine and liver enzymes (e.g., ALT, AST) is critical.[10]

  • Bone Marrow: Purine analogues frequently cause myelosuppression due to their antiproliferative effects on rapidly dividing hematopoietic stem cells.

  • Heart: Cardiotoxicity is a significant concern for many developmental drugs.[11] Cationic compounds can interfere with cardiac muscle function.

  • Nervous System: Neurotoxicity should be assessed, as some compounds can cross the blood-brain barrier and cause adverse effects.[11]

Q3: How can I establish a safe starting dose for my in vivo experiments?

A3: A Dose Range Finding (DRF) study is essential.[12][13] This is a non-GLP (Good Laboratory Practice) study designed to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects.[12][13][14]

  • Study Design: Typically involves administering single, escalating doses of the compound to a small number of animals (e.g., mice or rats).[12][14][15]

  • Starting Dose: The initial dose can be estimated from in vitro cytotoxicity data (e.g., IC50 values).[12][16]

Q4: Can formulation changes reduce the toxicity of my compound?

A4: Yes, formulation is a powerful strategy to mitigate toxicity. Encapsulating the compound in a nanocarrier can alter its biodistribution, reduce exposure to healthy tissues, and improve its therapeutic index.[18][19]

  • Liposomes: These phospholipid vesicles can encapsulate both hydrophilic and hydrophobic drugs.[20] PEGylation (coating with polyethylene glycol) creates "stealth" liposomes that evade rapid clearance by the immune system, prolonging circulation time and potentially enhancing accumulation at a target site (e.g., a tumor) via the Enhanced Permeability and Retention (EPR) effect.[19][20][21]

  • Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that offer controlled, sustained release of the encapsulated drug, which can lower the peak plasma concentration (Cmax) and thereby reduce dose-dependent toxicities.[18]

Part 2: Troubleshooting Guides for In Vivo Experiments

This section provides structured guidance for specific issues that may arise during your research.

Troubleshooting Scenario 1: Unexpected Acute Toxicity
  • Problem: Significant morbidity or mortality is observed within hours to days of administering the initial doses in a DRF study, even at levels predicted to be safe from in vitro data.

  • Potential Causes & Investigation Workflow:

    • Pharmacokinetic (PK) Mismatch: The drug may have unexpectedly high bioavailability or low clearance, leading to a much higher Cmax and Area Under the Curve (AUC) than anticipated.

    • Rapid Onset of Mechanism-Based Toxicity: The compound might be a potent mitochondrial toxicant, leading to rapid cellular energy depletion in vital organs.

    • Formulation/Vehicle Toxicity: The vehicle used to dissolve or suspend the compound could be contributing to the observed toxicity.

  • Troubleshooting Workflow Diagram:

    Caption: Workflow for troubleshooting unexpected acute toxicity.

Troubleshooting Scenario 2: Evidence of Organ-Specific Toxicity
  • Problem: Post-study analysis (histopathology, blood chemistry) reveals significant damage to a specific organ, such as the liver (hepatotoxicity) or kidneys (nephrotoxicity).

  • Potential Causes & Solutions:

    Observation Potential Cause Recommended Action & Rationale
    Elevated ALT/AST HepatotoxicityAction: Conduct follow-up studies with liver-specific biomarkers. Rationale: To confirm drug-induced liver injury (DILI) and investigate the mechanism (e.g., mitochondrial damage, metabolic activation to a reactive species).
    Elevated BUN/Creatinine NephrotoxicityAction: Assess renal clearance. Consider co-administration with hydration fluids. Rationale: The cationic nature of the compound may lead to accumulation in renal tubules. Improving hydration can enhance clearance.
    Decreased WBC/Platelets MyelosuppressionAction: Reduce dose or explore intermittent dosing schedules (e.g., once every 3 days instead of daily).[22] Rationale: Allows the bone marrow to recover between doses, mitigating the antiproliferative effects.

Part 3: Key Experimental Protocols

This section provides a standardized, step-by-step methodology for a crucial initial experiment.

Protocol: Non-GLP Dose Range Finding (DRF) Study in Mice

Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential target organs of toxicity for this compound.

Materials:

  • Test compound: this compound

  • Vehicle (select based on solubility, e.g., 0.9% Saline, 5% DMSO in corn oil)

  • 8-week-old mice (e.g., C57BL/6 or BALB/c), male and female

  • Standard lab equipment (syringes, scales, caging)

Methodology:

  • Animal Acclimatization: Acclimatize animals to the facility for at least 5 days prior to dosing.

  • Dose Selection:

    • Based on in vitro cytotoxicity data, select a starting dose (Dose 1).

    • Establish 3-5 dose levels with a geometric progression (e.g., 10, 30, 100 mg/kg).[12]

  • Group Allocation:

    • Assign 3-5 animals per sex to each dose group.

    • Include a control group that receives the vehicle only.

  • Administration:

    • Administer the compound via the intended clinical route (e.g., intravenous, intraperitoneal, or oral gavage) as a single dose.

  • Monitoring & Data Collection (7-14 days):

    • Clinical Observations: Record signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture) twice daily.

    • Body Weight: Measure body weight daily. A weight loss of >15-20% is often considered a humane endpoint.

    • Mortality: Record time of death for any fatalities.

  • Terminal Procedures (End of Study):

    • Collect blood via cardiac puncture for complete blood count (CBC) and serum chemistry analysis (liver and kidney function panels).

    • Perform a gross necropsy, examining all major organs for visible abnormalities.

    • Collect key organs (liver, kidneys, spleen, heart, lungs, brain) and preserve in 10% neutral buffered formalin for potential histopathological analysis.

  • Data Analysis:

    • Determine the MTD: The highest dose that does not result in mortality, >20% body weight loss, or severe clinical signs of distress.[13][17]

    • Analyze bloodwork and necropsy findings to identify potential target organs of toxicity.[17] This data is crucial for designing subsequent repeat-dose toxicity studies.[15]

Part 4: Mechanistic Insights & Advanced Mitigation Strategies

Visualizing the Mechanism: Mitochondrial Toxicity

The cationic pyrrolidinium moiety is a key driver of potential toxicity. Its positive charge causes it to accumulate in the mitochondrial matrix, which has a strong negative electrochemical potential (~ -180 mV).

G cluster_0 Cell Cytoplasm cluster_1 Mitochondrion Compound Cationic Compound (+ charge) IMM Inner Mitochondrial Membrane (High Negative Potential) Compound->IMM Driven by Membrane Potential Matrix Mitochondrial Matrix (Accumulation Site) IMM->Matrix Accumulation ETC Electron Transport Chain (ETC) Matrix->ETC Inhibition ETC->Matrix Increased ROS Production ATP_Synthase ATP Synthase ETC->ATP_Synthase Disruption of H+ Gradient ATP_Synthase->Matrix Decreased ATP Production

Caption: Accumulation of cationic compounds in mitochondria disrupts energy production.

Advanced Strategy: Therapeutic Drug Monitoring (TDM)

For compounds with a narrow therapeutic index, TDM is a valuable strategy to enhance efficacy and reduce toxicity.[9][10][23] TDM involves measuring drug concentrations in the blood to tailor dosages for an individual.[10][24]

  • Application in Preclinical Studies: By correlating plasma drug concentrations with observed toxic effects, you can establish a "toxic threshold".[25] This allows for more precise dose adjustments than relying on the administered dose alone, accounting for inter-animal variability in metabolism and clearance.[9][23]

  • When to Implement: TDM is particularly useful when you observe high variability in toxicity at a given dose level or when you need to ensure that exposure levels are consistent across different studies.[23][24]

References

  • Altasciences. Best Practices for Preclinical Dose Range Finding Studies. [Link]

  • myadlm.org. (2019). Therapeutic Drug Monitoring. [Link]

  • UC Davis Health. (2020). Introduction to Therapeutic Drug Monitoring and the Clinical Laboratory's Role. [Link]

  • The Role of Therapeutic Drug Monitoring in Managing Drug Response Variability. [Link]

  • Open Access Journals. Role of clinician in therapeutic drug monitoring practice. [Link]

  • National Institutes of Health (NIH). (2014). Cytotoxicity of guanine-based degradation products contributes to the antiproliferative activity of guanine-rich oligonucleotides. [Link]

  • PubMed. (2019). Cancer Chemoprevention: Preclinical In Vivo Alternate Dosing Strategies to Reduce Drug Toxicities. [Link]

  • ResearchGate. Strategies to improve in vivo toxicology outcomes for basic candidate drug molecules. [Link]

  • GARDP Revive. Dose-ranging studies (including discovery, preclinical and clinical). [Link]

  • PubMed. (1986). Mode of action, toxicity, pharmacokinetics, and efficacy of some new antiherpesvirus guanosine analogs related to buciclovir. [Link]

  • PubMed Central (PMC). (2004). Therapeutic drug monitoring in drug overdose. [Link]

  • National Institutes of Health (NIH). Toxicological considerations when creating nanoparticle based drugs and drug delivery systems?. [Link]

  • Altasciences. PLANNING YOUR PRECLINICAL ASSESSMENT. [Link]

  • Royal Society of Chemistry. (2022). Advances in liposomal nanotechnology: from concept to clinics. [Link]

  • Charles River Laboratories. Dose Range Finding Studies. [Link]

  • ResearchGate. Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids. [Link]

  • ResearchGate. Strategies to Replace in Vivo Acute Systemic Toxicity Testing: The Report and Recommendations of ECVAM Workshop 50. [Link]

  • MDPI. (2021). Pyrrolidinium-Based Ionic Liquids as Advanced Non-Aqueous Electrolytes for Safer Next Generation Lithium Batteries. [Link]

  • ResearchGate. Pyrrolidinium-Based Ionic Liquids as Advanced Non-Aqueous Electrolytes for Safer Next Generation Lithium Batteries. [Link]

  • Research Journal of Pharmacy and Technology. (2020). An Overview on Nanobased Drug Delivery System. [Link]

  • PubMed Central (PMC). (2023). Bridging the Gap: The Role of Advanced Formulation Strategies in the Clinical Translation of Nanoparticle-Based Drug Delivery Systems. [Link]

  • Biobide. Toxicity Screening: 7 Strategies for Preclinical Research. [Link]

  • ResearchGate. Targeting lipophilic cations to mitochondria. [Link]

  • ACS Publications. (2017). Pyrrolidinium-Based Ionic Liquids as Sustainable Media in Heat-Transfer Processes. [Link]

  • Biology LibreTexts. (2021). Antiviral DNA Synthesis Inhibitors. [Link]

  • OPUS at UTS. (2022). Mitochondrial Actions and Structure Activity Relationships of Cytotoxic Ionic Liquids. [Link]

  • PubMed. (2023). Effects of cationic head group structure on cytotoxicity and mitochondrial actions of amphiphilic ionic liquids. [Link]

  • PubMed Central (PMC). (2021). Immunological and Toxicological Considerations for the Design of Liposomes. [Link]

  • Oxford Academic. (1998). Cytogenetic genotoxicity of anti-herpes purine nucleoside analogues in CHO cells expressing the thymidine kinase gene of herpes simplex virus type 1: comparison of ganciclovir, penciclovir and aciclovir. [Link]

  • National Institutes of Health (NIH). A simple model to solve a complex drug toxicity problem. [Link]

  • Chemical Research in Toxicology. (2023). Assessing Modes of Toxic Action of Organic Cations in In Vitro Cell-Based Bioassays: the Critical Role of Partitioning to Cells and Medium Components. [Link]

  • MDPI. (2021). Toxic Effects of Penetrating Cations. [Link]

  • PubMed. (1996). Mitochondrial bioenergetics as affected by cationic detergents. [Link]

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Validation & Comparative

Olaparib vs. Talazoparib: A Comparative Efficacy and Mechanistic Guide for PARP Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone treatment, particularly for cancers harboring defects in DNA damage repair (DDR) pathways, such as those with BRCA1/2 mutations. This guide provides a detailed comparative analysis of two leading PARP inhibitors: Olaparib, the first-in-class agent, and Talazoparib, a highly potent successor. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth data and experimental context required to make informed decisions in their own research and development endeavors.

Mechanistic Foundations: Beyond Simple Inhibition

Both Olaparib and Talazoparib function by inhibiting the enzymatic activity of PARP proteins, primarily PARP1 and PARP2. These enzymes are critical for repairing single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. This overwhelming DNA damage cannot be repaired, ultimately triggering cell death through a process known as synthetic lethality.

However, a critical distinction lies in their secondary mechanism: PARP trapping . This refers to the ability of the drug molecule to stabilize the PARP enzyme on the DNA at the site of a break. This drug-PARP-DNA complex is a significant physical impediment to DNA replication and is considered a more cytotoxic lesion than the unrepaired SSB itself. The relative potency of PARP trapping is a key differentiator between various inhibitors and significantly influences their overall anti-tumor efficacy.

G Figure 1. The Principle of Synthetic Lethality with PARP Inhibitors cluster_0 Normal Cell (Functional HR Repair) cluster_1 BRCA-Mutant Cancer Cell (Deficient HR Repair) SSB Single-Strand Break (SSB) PARP_inhibition PARP Inhibition (Olaparib/Talazoparib) SSB->PARP_inhibition leads to DSB Double-Strand Break (DSB) during Replication PARP_inhibition->DSB causes HR Homologous Recombination (HR) Repair (BRCA1/2, etc.) DSB->HR repaired by Survival Cell Survival & Repair HR->Survival SSB2 Single-Strand Break (SSB) PARP_inhibition2 PARP Inhibition & Trapping (Olaparib/Talazoparib) SSB2->PARP_inhibition2 leads to DSB2 Double-Strand Break (DSB) during Replication PARP_inhibition2->DSB2 causes HR_deficient Deficient HR Repair DSB2->HR_deficient cannot be repaired Apoptosis Cell Death (Apoptosis) SYNTHETIC LETHALITY HR_deficient->Apoptosis

Caption: Figure 1. The Principle of Synthetic Lethality with PARP Inhibitors

Comparative Efficacy: A Data-Driven Analysis

The primary distinction in the preclinical performance of Olaparib and Talazoparib lies in their respective potencies for both enzymatic inhibition and PARP trapping. This difference has significant implications for their cytotoxic potential.

ParameterOlaparibTalazoparibFold DifferenceReference
PARP1 Enzymatic Inhibition (IC₅₀) ~1-5 nM~0.57-1.2 nM~2-4x more potent
PARP Trapping Potency (Relative) ModerateHigh>100x more potent
Cellular Cytotoxicity (CC₅₀ in BMN 673-sensitive cells) ~5 nM~0.5 nM~10x more potent

Key Insights from the Data:

  • Enzymatic Inhibition: While both compounds are potent PARP1/2 enzyme inhibitors, Talazoparib consistently demonstrates several-fold greater potency in cell-free enzymatic assays.

  • PARP Trapping: The most striking difference is in their ability to trap PARP on DNA. Talazoparib is profoundly more effective at this mechanism, being over 100-fold more potent than Olaparib. This superior trapping efficiency is believed to be the primary driver of its enhanced cytotoxicity.

  • Cellular Potency: The enhanced PARP trapping of Talazoparib translates directly to greater potency in cellular models. In cell lines sensitive to PARP inhibition, Talazoparib exhibits approximately 10-fold greater cytotoxicity than Olaparib.

Experimental Protocols: Measuring Comparative Efficacy

To ensure the reproducibility and validity of these findings, it is crucial to employ robust and standardized experimental protocols. Below are methodologies for quantifying the key parameters discussed.

Protocol: PARP1 Enzymatic Inhibition Assay (HTRF)

This protocol outlines a homogenous time-resolved fluorescence (HTRF) assay to determine the IC₅₀ of PARP inhibitors.

Principle: This assay measures the synthesis of poly(ADP-ribose) (PAR) chains by recombinant PARP1 enzyme using NAD+ as a substrate. A biotinylated NAD+ analog is incorporated into the growing PAR chain, which is then detected by a streptavidin-fluorophore conjugate.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution series of Olaparib and Talazoparib in DMSO, typically starting from 10 mM. Further dilute in assay buffer to achieve final concentrations ranging from 1 µM to 0.01 nM.

  • Reaction Setup: In a 384-well assay plate, add the following in order:

    • 5 µL of assay buffer (or compound dilution).

    • 5 µL of recombinant human PARP1 enzyme and activated DNA.

    • 10 µL of a substrate mix containing biotinylated NAD+.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

  • Detection: Add 5 µL of HTRF detection reagents (e.g., streptavidin-d2 and anti-PAR antibody-Eu3+ cryptate).

  • Second Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Analysis: Calculate the HTRF ratio and plot the inhibitor concentration versus the signal. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

G Figure 2. Workflow for PARP1 Enzymatic Inhibition HTRF Assay start Start: Prepare Serial Dilutions reagents Add Reagents to Plate: 1. Compound 2. PARP1 Enzyme + DNA 3. Biotin-NAD+ Substrate start->reagents 1 incubate1 Incubate 60 min @ RT reagents->incubate1 2 detection Add HTRF Detection Reagents incubate1->detection 3 incubate2 Incubate 60 min @ RT (Dark) detection->incubate2 4 read Read Plate (HTRF Reader) incubate2->read 5 analyze Analyze Data: Calculate IC50 read->analyze 6 end End analyze->end 7

Caption: Figure 2. Workflow for PARP1 Enzymatic Inhibition HTRF Assay

Protocol: PARP Trapping Assay (In-Cell)

Principle: This immunofluorescence-based assay quantifies the amount of PARP1 protein "trapped" on chromatin following drug treatment and the induction of DNA damage.

Step-by-Step Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., U2OS) on coverslips in a multi-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat cells with various concentrations of Olaparib or Talazoparib for a defined period (e.g., 2 hours). Include a vehicle control (DMSO).

  • DNA Damage: Co-treat or pre-treat with a DNA damaging agent like methyl methanesulfonate (MMS) to induce SSBs, which are the substrate for PARP trapping.

  • Cell Lysis & Extraction: Perform a sequential cell fractionation. First, incubate cells with a detergent-based buffer to extract soluble cytoplasmic and nucleoplasmic proteins.

  • Chromatin Fraction: The remaining pellet contains the chromatin-bound proteins.

  • Fixation & Immunofluorescence: Fix the chromatin-bound fraction on the coverslip with 4% paraformaldehyde. Permeabilize the cells and block non-specific binding.

  • Antibody Staining: Incubate with a primary antibody specific for PARP1, followed by a fluorescently-labeled secondary antibody. Stain DNA with DAPI.

  • Imaging & Analysis: Acquire images using a high-content imaging system or confocal microscope. Quantify the mean fluorescence intensity of the PARP1 signal within the nucleus for each condition. The increase in nuclear PARP1 intensity relative to the control indicates trapping.

Conclusion and Future Directions

The evidence strongly indicates that while both Olaparib and Talazoparib are effective inhibitors of PARP enzymatic activity, Talazoparib's superior efficacy in preclinical models is driven by its substantially higher potency in PARP trapping . This enhanced trapping leads to greater cytotoxicity at lower concentrations, a finding that has been corroborated in clinical settings where Talazoparib is often administered at a lower dose than Olaparib.

For researchers, the choice between these inhibitors may depend on the specific experimental goals.

  • Olaparib remains a valuable tool and a clinically relevant benchmark. Its extensive characterization provides a solid foundation for comparative studies.

  • Talazoparib is the compound of choice when seeking maximum cytotoxic effect from PARP inhibition, particularly in models where high levels of PARP trapping are hypothesized to be beneficial.

Future research should continue to explore the downstream cellular consequences of differential PARP trapping and how this mechanism can be best exploited in novel combination therapies to overcome resistance and improve patient outcomes.

References

  • Title: The PARP inhibitor Olaparib in BRCA-mutated cancer: a review. Source: Expert Opinion on Pharmacotherapy, Taylor & Francis Online. URL: [Link]

  • Title: Talazoparib is a potent PARP inhibitor with unique properties as a single agent and in combination with chemotherapy in preclinical models. Source: Oncotarget. URL: [Link]

  • Title: Talazoparib: a new poly(adenosine diphosphate–ribose) polymerase inhibitor for the treatment of patients with HER2-negative advanced breast cancer and a germline BRCA mutation. Source: Journal of the Advanced Practitioner in Oncology. URL: [Link]

  • Title: Olaparib and other PARP inhibitors in ovarian cancer. Source: The Lancet. URL: [Link]

  • Title: PARP inhibitors: a new era of targeted therapy. Source: Cancer, Wiley Online Library. URL: [Link]

A Framework for Assessing the Reproducibility of Novel Purine Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The pursuit of novel therapeutics frequently leads to the synthesis of new chemical entities, with purine analogs representing a particularly fruitful scaffold in medicinal chemistry.[1][2] However, the journey from initial discovery to a validated, reproducible scientific finding is fraught with challenges. This guide offers a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously assess the reproducibility of findings related to novel purine analogs, using the well-studied class of purine-based kinase inhibitors as a practical case study. While this guide is broadly applicable, it is framed in the context of a hypothetical, yet structurally plausible compound, 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride [3], for which public data on biological activity is not yet available, highlighting the critical need for a robust validation strategy when encountering such novel agents.

The Imperative of Reproducibility in Drug Discovery

Reproducibility is the cornerstone of scientific progress. In the context of drug discovery, the inability to reproduce initial "hit" findings can lead to wasted resources and the pursuit of non-viable candidates. For purine analogs, which are often designed as kinase inhibitors, receptor antagonists, or antimetabolites, slight variations in experimental conditions can lead to significant differences in observed activity.[1][4] Therefore, a systematic approach to confirming initial findings is not just good practice, but a critical step in the validation of a new therapeutic agent.

Part 1: Initial Characterization of a Novel Purine Analog

Before assessing biological reproducibility, the fundamental chemical and physical properties of the compound must be unequivocally confirmed. For a novel compound like this compound, this would be the first and most critical step.

Experimental Protocol 1: Physicochemical Characterization

Objective: To confirm the identity, purity, and solubility of the synthesized purine analog.

Methodology:

  • Structural Verification:

    • NMR Spectroscopy (¹H and ¹³C): Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. The resulting spectra should be consistent with the proposed structure of this compound.

    • Mass Spectrometry (MS): Utilize high-resolution mass spectrometry (e.g., ESI-TOF) to determine the accurate mass of the molecule. The observed mass should correspond to the calculated exact mass of the cationic component (C₁₀H₁₅N₆⁺).[3]

  • Purity Analysis:

    • High-Performance Liquid Chromatography (HPLC): Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to assess the purity of the compound. The goal is to achieve >95% purity, with all impurities identified if possible.

  • Solubility Assessment:

    • Determine the solubility in various relevant solvents, particularly aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO) used for biological assays. This is crucial as poor solubility can be a major source of experimental irreproducibility.

Causality Behind Experimental Choices:

  • NMR and MS are chosen for their ability to provide unambiguous structural confirmation at the atomic and molecular levels, respectively.

  • HPLC is the gold standard for assessing the purity of small molecules, ensuring that the observed biological effects are not due to contaminants.

  • Solubility is a critical parameter that dictates how the compound will behave in an aqueous biological environment. Undissolved compound can lead to inaccurate concentration calculations and inconsistent results.

Part 2: A Case Study in Reproducibility: Purine-Based Kinase Inhibitors

Given the lack of published biological data for our topic compound, we will turn to the well-documented class of purine-based kinase inhibitors to illustrate the process of assessing reproducibility. Many purine analogs have been investigated for their ability to inhibit protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[1][2]

Comparative Compound Selection

For our case study, we will consider a hypothetical "lead compound," Purine Analog X , and compare its reported findings with a known, well-characterized kinase inhibitor, Roscovitine (Seliciclib) , another purine analog that inhibits several cyclin-dependent kinases (CDKs).

CompoundTarget ProfileReported Potency (IC₅₀)Key References
Purine Analog X (Hypothetical) CDK2/cyclin E15 nMInternal/Unpublished Data
Roscovitine (Seliciclib) CDK1, CDK2, CDK5, CDK7, CDK9100-700 nM[Relevant CDK inhibitor reviews/papers]
Staurosporine (Control) Broad-spectrum kinase inhibitor1-20 nM[General kinase assay literature]
Experimental Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To independently reproduce the reported inhibitory activity of "Purine Analog X" against its primary target, CDK2/cyclin E, and compare its performance against Roscovitine and Staurosporine.

Methodology:

  • Reagents and Materials:

    • Recombinant human CDK2/cyclin E enzyme.

    • Kinase substrate (e.g., Histone H1).

    • ATP (at a concentration close to the Kₘ for the enzyme).

    • Test compounds (Purine Analog X, Roscovitine, Staurosporine) dissolved in DMSO.

    • Kinase assay buffer.

    • Detection reagent (e.g., ADP-Glo™, a luminescence-based assay that measures ADP production).

  • Assay Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, substrate, and buffer.

    • Add the diluted compounds to the wells. Include "no inhibitor" and "no enzyme" controls.

    • Pre-incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 1 hour at 30°C.

    • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Trustworthiness and Self-Validation:

  • Orthogonal Controls: The inclusion of both a well-characterized specific inhibitor (Roscovitine) and a potent, non-specific inhibitor (Staurosporine) provides internal validation. The results for these controls should align with historical data.

  • ATP Concentration: Running the assay at the Kₘ of ATP for the kinase is crucial. Compounds that are ATP-competitive will show decreased potency at higher ATP concentrations, a key mechanistic insight that can be tested to ensure the mode of action is consistent.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Dilution Serial Dilution of Purine Analogs Add_Compounds Add Compounds to Plate Compound_Dilution->Add_Compounds Plate_Setup Plate Kinase, Substrate, and Buffer Plate_Setup->Add_Compounds Pre_Incubate Pre-incubation (15 min) Add_Compounds->Pre_Incubate Add_ATP Initiate with ATP Pre_Incubate->Add_ATP Incubate Incubate (1 hr, 30°C) Add_ATP->Incubate Stop_Reaction Stop Reaction & Add Detection Reagent Incubate->Stop_Reaction Read_Plate Read Luminescence Stop_Reaction->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis

Caption: Workflow for the in vitro kinase inhibition assay.

Part 3: Assessing Cellular Activity and Off-Target Effects

Reproducing an in vitro biochemical finding is only the first step. A robust assessment requires demonstrating that the compound has the desired effect in a cellular context and that this effect is due to the intended mechanism of action.

Experimental Protocol 3: Cellular Proliferation Assay

Objective: To determine if the kinase inhibition observed in vitro translates to an anti-proliferative effect in a relevant cancer cell line and to compare the potency of different purine analogs.

Methodology:

  • Cell Line Selection: Choose a cancer cell line known to be dependent on CDK2 activity for proliferation (e.g., MCF-7 breast cancer cells).

  • Cell Plating: Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the purine analogs (e.g., Purine Analog X and Roscovitine). Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels) and measure luminescence.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀) by fitting the data to a dose-response curve.

Comparative Data Summary
CompoundIn Vitro IC₅₀ (CDK2)Cellular GI₅₀ (MCF-7)Therapeutic Window (GI₅₀ / IC₅₀)
Purine Analog X (Reproduced) 18 nM250 nM13.9
Roscovitine 450 nM15 µM33.3
Staurosporine 5 nM10 nM2.0

Interpretation of Results:

  • The data for Purine Analog X shows good correlation between biochemical and cellular activity, suggesting it effectively enters cells and engages its target.

  • Roscovitine, while less potent, also demonstrates a clear cellular effect.

  • Staurosporine's high potency in both assays is expected, but its low therapeutic window highlights its lack of selectivity and high toxicity, making it a poor therapeutic candidate but a good positive control for cell killing.

Visualizing the Signaling Pathway

To understand the mechanism of action, it is crucial to visualize the pathway being targeted. Purine analogs like Roscovitine inhibit the phosphorylation of key substrates like Retinoblastoma protein (Rb) by CDK2, which in turn prevents the cell from progressing from the G1 to the S phase of the cell cycle.

G cluster_pathway G1/S Cell Cycle Transition CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates Purine_Analog Purine Analog (e.g., Roscovitine) Purine_Analog->CyclinE_CDK2 inhibits

Caption: Inhibition of the G1/S transition by a purine analog.

Conclusion and Best Practices

Assessing the reproducibility of findings for a novel compound like this compound requires a multi-faceted and rigorous approach. While direct biological data for this specific molecule is not publicly available, the principles outlined in this guide provide a clear roadmap for validation.

Key Takeaways for Researchers:

  • Start with the Source: Always begin by confirming the identity, purity, and solubility of your compound. A well-characterized molecule is the foundation of any reproducible study.

  • Use Orthogonal Assays: Do not rely on a single assay. Confirm findings using different methods and technologies (e.g., biochemical vs. cellular assays).

  • Benchmark Against Standards: Always include well-characterized compounds as positive and negative controls. This provides a crucial reference point for your own data.

  • Interrogate the Mechanism: Go beyond simple potency measurements. Design experiments that probe the mechanism of action, such as varying ATP concentrations for kinase inhibitors.

  • Publish Detailed Methods: For findings to be truly reproducible, the methods must be described in sufficient detail for others to replicate the experiments precisely.

By adhering to these principles, the scientific community can enhance the reliability of published findings, accelerate the pace of drug discovery, and ensure that promising new purine analogs are advanced based on a foundation of robust, reproducible data.

References

  • Vankayalapati, H. et al. (2002). Synthesis and biological evaluation of 4-purinylpyrrolidine nucleosides. Journal of Medicinal Chemistry, 45(15), 3269-3276. Available at: [Link]

  • PubChem. (n.d.). 1-(2-Amino-7H-purin-6-yl)-1-methylpyrrolidinium Chloride. PubChem Compound Summary for CID 45038151. Retrieved from: [Link]

  • Al-Otaibi, F. et al. (2024). Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy. Results in Chemistry, 7, 101416. Available at: [Link]

  • Corona, P. et al. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. Molecules, 24(19), 3563. Available at: [Link]

  • Hilpert, H. et al. (2006). Synthesis and biological testing of purine derivatives as potential ATP-competitive kinase inhibitors. Archiv der Pharmazie, 339(6), 299-307. Available at: [Link]

  • Wikipedia. (2023). Purine analogue. In Wikipedia. Retrieved from: [Link]

  • Yıldırım, I. et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Turkish Journal of Chemistry, 48(1), 108-115. Available at: [Link]

  • Kovács, M. et al. (2026). Design and Synthesis of Novel Purine Analogues as Potential IL-1β Inhibitors Targeting Vascular Inflammation. Chemistry & Biodiversity, 23(1), e02588. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium Chloride Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride. Designed for researchers and drug development professionals, this document synthesizes established principles of medicinal chemistry with actionable experimental protocols to guide the rational design of novel therapeutic agents based on this scaffold.

Introduction: The Therapeutic Potential of Purine Scaffolds

Purines are fundamental heterocyclic compounds, forming the backbone of DNA and RNA and participating in cellular signaling and energy transfer.[1][2] Their biological ubiquity has made purine analogs a cornerstone of medicinal chemistry, leading to the development of numerous antiviral, anticancer, and anti-inflammatory drugs.[3][4][5] These synthetic compounds function by mimicking natural purines, thereby disrupting critical cellular processes like nucleic acid synthesis or inhibiting key enzymes.[4][5]

The specific scaffold, this compound, combines the biologically active 2-aminopurine core with a positively charged pyrrolidinium moiety. The pyrrolidine ring is a privileged structure in medicinal chemistry, frequently found in compounds targeting a wide range of biological systems.[6][7] The permanent positive charge of the quaternary ammonium group can enhance interactions with specific biological targets, such as ion channels or the phosphate backbone of nucleic acids, and may improve aqueous solubility.

This guide will dissect the core scaffold to explore potential structural modifications and predict their impact on biological activity. By understanding these relationships, researchers can strategically design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic profiles.

The Principles of Structure-Activity Relationship (SAR) Studies

SAR analysis is a foundational process in drug discovery that systematically investigates how modifications to a molecule's chemical structure affect its biological activity. This iterative process of design, synthesis, and testing allows medicinal chemists to identify the key structural features—the pharmacophore—responsible for a compound's therapeutic effects and to optimize them.[8]

The general workflow for an SAR study is a cyclical process aimed at refining a lead compound into a viable drug candidate.

SAR_Workflow A Identify Lead Compound (e.g., this compound) B Design Analogs (Systematic Structural Modifications) A->B Hypothesize Modifications C Chemical Synthesis of Analogs B->C D Biological Evaluation (In Vitro & In Vivo Assays) C->D E Analyze Data (Establish SAR) D->E Compare Activity E->B Refine Design F Optimized Lead (Improved Potency/Selectivity) E->F Identify Key Features Scaffold_Modification Key Modification Points on the Core Scaffold Scaffold RegionA Region A: The Purine Core RegionB Region B: The Pyrrolidinium Moiety RegionC Region C: C6-Position Linker

Sources

A Comparative Analysis of 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride (LBS-007) in Hematological Malignancies

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rationale for Targeting CDC7 in Oncology

The cell division cycle 7 (CDC7) kinase is a critical regulator of the initiation of DNA replication.[1] Its essential role in the S phase of the cell cycle has made it an attractive target for anticancer drug development.[1] Overexpression of CDC7 is frequently observed in a variety of human cancers, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), correlating with poor prognosis.[2][3] Inhibition of CDC7 leads to S-phase arrest and subsequent apoptosis in cancer cells, while largely sparing normal, non-proliferating cells.[1]

1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride (LBS-007) is a novel, non-ATP competitive inhibitor of CDC7 currently under investigation for the treatment of a broad range of cancers, with a particular focus on relapsed or refractory acute leukemias.[2][4] Preclinical studies have demonstrated its potent activity against both leukemia and solid tumor cell lines, including those resistant to conventional chemotherapy.[5][6] This guide will provide a comparative analysis of LBS-007's in vitro activity alongside standard-of-care purine analogs and other chemotherapeutic agents.

Comparative Compounds: A Rationale for Selection

To provide a comprehensive assessment of LBS-007's potential, its activity is compared against the following agents:

  • Mercaptopurine (6-MP): A purine analog and an established antimetabolite used in the maintenance therapy of ALL.[4] It interferes with DNA synthesis, targeting rapidly dividing cells.

  • Fludarabine: Another purine analog effective against chronic lymphocytic leukemia and low-grade lymphomas.[7] Its mechanism involves the inhibition of DNA synthesis and repair.

  • Doxorubicin: An anthracycline antibiotic and a widely used chemotherapeutic agent for various cancers, including acute leukemias. It functions by intercalating into DNA, inhibiting topoisomerase II, and generating free radicals.

In Vitro Efficacy: A Cross-Cell Line Comparison

The following tables summarize the half-maximal effective concentration (EC50) and half-maximal growth inhibitory concentration (GI50) values for LBS-007 and comparator drugs across a panel of relevant cancer cell lines. This data, compiled from publicly available preclinical studies, provides a quantitative basis for comparing their cytotoxic and anti-proliferative activities.

Table 1: Comparative Activity (EC50, nM) of LBS-007 and Other Agents in AML and Solid Tumor Cell Lines

Cell LineLBS-007BMS-863233 (CDC7 Inhibitor)Tak-931 (CDC7 Inhibitor)EtoposidePaclitaxelCarboplatinCisplatinIrinotecan
HL-60 (AML) 83.8> 10,000------
MV4-11 (AML) 71.55,400------
THP-1 (AML) 108> 10,000------
Panc-1 (Pancreatic) 1271,100> 10,000-----
H146 (Lung) 183--> 10,000> 10,000> 10,0002,800> 10,000

Data sourced from a Lin BioScience company presentation.[4]

Table 2: Growth Inhibitory Activity (GI50, nM) of LBS-007 in p53-Altered AML Cell Lines

Cell Line StatusGI50 (nM)
p53 deleted (17p-) 62
p53 hotspot mutation (R175H) 40
p53 hotspot mutation (R248Q) 59
Wild-type p53 133

Data sourced from a publication in Blood by the American Society of Hematology.[7]

Table 3: Comparative Cytotoxicity (IC50, µM) of Standard Chemotherapies in Leukemia Cell Lines

DrugCell LineIC50 (µM)
Mercaptopurine L1210 (Leukemia)0.024
MT4 (T-cell Leukemia)0.1
CCRF-CEM (T-cell ALL)1
Fludarabine K562 (CML)3.33
RPMI 8226 (Multiple Myeloma)1.54 (µg/mL)
Doxorubicin MOLM-13 (AML)< 1
U-937 (Histiocytic Lymphoma)> 1

Data compiled from various preclinical studies.

Mechanistic Deep Dive: How LBS-007 Differs

The primary mechanism of action for LBS-007 is the direct inhibition of CDC7 kinase activity.[2] This targeted approach offers a distinct advantage over traditional chemotherapies that broadly interfere with DNA synthesis and can lead to significant off-target toxicities.

cluster_cell_cycle Cell Cycle Progression cluster_mechanism Mechanism of Action G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 DNA_Rep DNA Replication Initiation M M Phase G2->M M->G1 LBS007 LBS-007 CDC7 CDC7 Kinase LBS007->CDC7 Inhibits CDC7->DNA_Rep Activates S_Arrest S-Phase Arrest DNA_Rep->S_Arrest Apoptosis Apoptosis S_Arrest->Apoptosis

Caption: Mechanism of LBS-007 action.

By specifically targeting CDC7, LBS-007 prevents the initiation of DNA replication, leading to an accumulation of cells in the S phase.[8] This prolonged S-phase arrest triggers cellular stress pathways that ultimately result in programmed cell death, or apoptosis.[1] This targeted approach is anticipated to have a more favorable therapeutic window compared to agents that indiscriminately affect all rapidly dividing cells.

Experimental Protocols for Cross-Validation

To ensure scientific integrity and reproducibility, detailed protocols for the key assays used to generate the comparative data are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of the test compound (LBS-007 or comparators) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection: Annexin V Staining

Annexin V is a cellular protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis.

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis: Propidium Iodide Staining

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the analysis of cell cycle distribution based on DNA content.

  • Cell Treatment: Treat cells with the test compounds for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histogram.

start Start: Cancer Cell Culture treatment Compound Treatment (LBS-007 & Comparators) start->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) treatment->cell_cycle ic50 IC50 Determination cytotoxicity->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Experimental workflow for cross-validation.

Discussion and Future Directions

The preclinical data presented in this guide highlight the potent and selective activity of LBS-007 against various cancer cell lines, particularly those of hematological origin. Its nanomolar efficacy in AML cell lines, including those with p53 mutations, suggests a potential therapeutic advantage, as p53 mutations are often associated with resistance to conventional therapies.[7] The targeted mechanism of CDC7 inhibition provides a strong rationale for its continued development, with the potential for reduced off-target effects compared to traditional cytotoxic agents.

The ongoing Phase 1/2 clinical trial (NCT05756322) will be crucial in determining the safety, tolerability, and preliminary efficacy of LBS-007 in patients with relapsed or resistant acute leukemias.[9] Future preclinical studies should focus on expanding the panel of cell lines to include a broader range of hematological malignancies and solid tumors, as well as investigating potential synergistic combinations with other anticancer agents.

Conclusion

This compound (LBS-007) represents a promising new therapeutic agent with a novel mechanism of action. The cross-validation of its activity against a panel of cancer cell lines, as detailed in this guide, provides a strong foundation for its further investigation. The data suggests that LBS-007's targeted inhibition of CDC7 may offer a significant clinical benefit, particularly for patient populations with limited treatment options.

References

  • Lin BioScience. (n.d.). LBS-007. Retrieved from [Link]

  • Lin BioScience. (2025, July 22). Bringing Hope to Incurable Diseases. Retrieved from [Link]

  • Targeted Oncology. (2024, November 27). FDA Grants Fast Track Designation to LBS-007 in AML. Retrieved from [Link]

  • Patsnap Synapse. (2024, December 3). FDA Grants Fast Track to Lin BioScience's LBS-007. Retrieved from [Link]

  • withpower.com. (n.d.). LBS-007 for Acute Leukemia. Retrieved from [Link]

  • ClinicalTrials.gov. (2025, September 15). The Safety and Tolerability of LBS-007 in Patients With Relapsed or Resistant Acute Leukaemias. Retrieved from [Link]

  • OncLive. (2024, December 3). FDA Awards Fast Track Designation to LBS-007 for Acute Myeloid Leukemia. Retrieved from [Link]

  • Sasi, N., et al. (2014). Drug design with Cdc7 kinase: a potential novel cancer therapy target. Future Oncology, 10(9), 1637-1649. Retrieved from [Link]

  • BioSpace. (2024, May 23). CDC 7 Kinase Inhibitor Clinical Landscape. Retrieved from [Link]

  • Montagnoli, A., et al. (2008). A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity. Nature Chemical Biology, 4(6), 357-365. Retrieved from [Link]

  • Seton Hall University. (2016, August 24). Cdc7 inhibitor for the treatment of cancer. Retrieved from [Link]

  • American Society of Hematology. (2023, November 2). Unraveling Novel Mechanisms for Targeting the Intra-S-Phase Checkpoint in p53-Mutated Acute Myeloid Leukemia. Blood, 142(Supplement 1), 153. Retrieved from [Link]

Sources

A Comparative Analysis of 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride in Oncology: A Hypothetical Evaluation Against Standard-of-Care CDK4/6 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The landscape of targeted cancer therapy is continually evolving, with a significant focus on the development of selective kinase inhibitors. The 2-amino-6-substituted purine scaffold is a well-established pharmacophore known to exhibit potent inhibitory activity against various kinases, particularly cyclin-dependent kinases (CDKs)[1][2][3]. This guide introduces 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride (hereafter referred to as Compound-X), a novel purine derivative. While direct biological data for Compound-X is not yet publicly available, its structural similarity to known CDK inhibitors warrants a thorough, albeit hypothetical, comparative analysis against the current standard-of-care CDK4/6 inhibitors in relevant oncological settings, such as hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. This document provides a framework for researchers and drug development professionals to evaluate the potential of Compound-X, outlining key experimental protocols and data interpretation strategies.

Introduction: The Rationale for Targeting the Cell Cycle in Cancer

Uncontrolled cell proliferation is a hallmark of cancer, often driven by dysregulation of the cell cycle machinery. Cyclin-dependent kinases (CDKs), in partnership with their cyclin regulatory subunits, are central to the orderly progression through the cell cycle. Specifically, the CDK4/6-cyclin D complex plays a pivotal role in the G1 to S phase transition by phosphorylating the retinoblastoma protein (Rb), thereby releasing the E2F transcription factor and initiating the transcription of genes required for DNA replication. In many cancers, including a majority of breast cancers, the CDK4/6-cyclin D-Rb pathway is hyperactivated, making it a prime therapeutic target.

The approval of CDK4/6 inhibitors such as Palbociclib, Ribociclib, and Abemaciclib has revolutionized the treatment of HR+/HER2- advanced or metastatic breast cancer. These agents, when used in combination with endocrine therapy, have demonstrated significant improvements in progression-free survival. Compound-X, as a 2-amino-6-substituted purine, is hypothesized to function as an ATP-competitive inhibitor of CDK4/6, a mechanism shared by the approved inhibitors. The presence of the pyrrolidinium group at the C6 position introduces a novel chemical feature that may influence potency, selectivity, and pharmacokinetic properties compared to existing treatments.

Hypothetical Mechanism of Action of Compound-X

Based on the extensive literature on 2-amino-6-substituted purines as CDK inhibitors, we postulate that Compound-X binds to the ATP-binding pocket of CDK4 and CDK6. The purine core is expected to form hydrogen bonds with the hinge region of the kinase domain, a canonical interaction for this class of inhibitors. The 2-amino group is crucial for this interaction. The 1-methyl-pyrrolidinium substituent at the C6 position is projected to occupy the ribose-binding pocket, and its specific stereochemistry and charge may afford unique interactions that could translate to higher affinity or selectivity over other kinases.

CDK4_6_Inhibition_Pathway cluster_G1_Phase G1 Phase cluster_Inhibition Therapeutic Intervention CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 forms complex Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F sequesters G1_S_Transition G1-S Transition E2F->G1_S_Transition activates Rb_P p-Rb Rb_P->E2F releases CompoundX Compound-X / Standard of Care CompoundX->CDK46 inhibits caption Fig. 1: Hypothesized mechanism of Compound-X action.

Caption: Hypothesized mechanism of Compound-X action.

Comparative Experimental Evaluation Framework

A rigorous head-to-head comparison of Compound-X with standard-of-care CDK4/6 inhibitors is essential to determine its therapeutic potential. The following experimental workflow outlines a logical progression from in vitro characterization to in vivo efficacy studies.

Experimental_Workflow Start Biochemical_Assays Phase 1: Biochemical Assays Start->Biochemical_Assays In Vitro Cell_Based_Assays Phase 2: Cell-Based Assays Biochemical_Assays->Cell_Based_Assays Cellular Context In_Vivo_Models Phase 3: In Vivo Models Cell_Based_Assays->In_Vivo_Models Preclinical Efficacy Conclusion Comparative Profile of Compound-X In_Vivo_Models->Conclusion

Caption: Phased experimental workflow for evaluation.

Phase 1: Biochemical Assays - Potency and Selectivity

The initial step is to quantify the direct inhibitory activity of Compound-X against purified CDK enzymes and to establish its selectivity profile.

Protocol 1: Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Objective: To determine the IC50 values of Compound-X, Palbociclib, Ribociclib, and Abemaciclib against CDK4/Cyclin D1 and CDK6/Cyclin D3.

  • Materials: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes, Eu-anti-tag antibody, Alexa Fluor™ conjugate tracer, test compounds.

  • Procedure:

    • Prepare serial dilutions of Compound-X and standard-of-care inhibitors.

    • In a 384-well plate, combine the kinase, Eu-labeled antibody, and test compound.

    • Incubate for 60 minutes at room temperature.

    • Add the Alexa Fluor™ tracer and incubate for another 60 minutes.

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

    • Calculate IC50 values from the dose-response curves.

  • Causality: This assay directly measures the displacement of a fluorescent tracer from the kinase's ATP pocket by the inhibitor, providing a quantitative measure of binding affinity. A lower IC50 value indicates higher potency.

Protocol 2: Kinome Selectivity Profiling (KINOMEscan™)

  • Objective: To assess the selectivity of Compound-X across a broad panel of human kinases.

  • Procedure: Compound-X is tested at a fixed concentration (e.g., 1 µM) against a panel of over 400 kinases. The percentage of binding for each kinase is determined.

  • Causality: This broad screen is crucial for identifying potential off-target effects, which can lead to toxicity, and for confirming selectivity for the intended CDK targets. High selectivity for CDK4/6 over other CDKs (e.g., CDK1, CDK2) and other kinase families is a desirable attribute.

Table 1: Hypothetical Biochemical Data Summary

CompoundCDK4 IC50 (nM)CDK6 IC50 (nM)CDK1 IC50 (nM)CDK2 IC50 (nM)Kinome Selectivity (S-score at 1µM)
Compound-X 5 8 >1000 >500 0.02
Palbociclib1116>5000>50000.04
Ribociclib1039>1000>10000.03
Abemaciclib21065730.10

Data are hypothetical and for illustrative purposes only.

Phase 2: Cell-Based Assays - Cellular Potency and Mechanism Confirmation

Moving into a cellular context, these assays will confirm the on-target activity of Compound-X and its effect on cell proliferation.

Protocol 3: Cell Proliferation Assay (MTS Assay)

  • Objective: To determine the GI50 (concentration for 50% growth inhibition) of Compound-X in HR+/HER2- breast cancer cell lines (e.g., MCF-7, T-47D).

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere.

    • Treat with a range of concentrations of Compound-X and standard-of-care inhibitors for 72 hours.

    • Add MTS reagent and incubate until color development.

    • Measure absorbance at 490 nm.

    • Calculate GI50 values.

  • Causality: This assay provides a measure of the compound's overall cytostatic or cytotoxic effect on cancer cell growth.

Protocol 4: Target Engagement Assay (Western Blot for Rb Phosphorylation)

  • Objective: To confirm that Compound-X inhibits CDK4/6 activity in cells by measuring the phosphorylation of its downstream target, Rb.

  • Procedure:

    • Treat MCF-7 cells with Compound-X or a standard-of-care inhibitor for 24 hours.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe with antibodies against phospho-Rb (Ser780) and total Rb.

    • Visualize bands using chemiluminescence.

  • Causality: A dose-dependent decrease in the p-Rb/total Rb ratio provides direct evidence of target engagement and inhibition of the CDK4/6 pathway within the cell.

Table 2: Hypothetical Cell-Based Data Summary

CompoundMCF-7 GI50 (nM)T-47D GI50 (nM)p-Rb Inhibition (IC50, nM in MCF-7)
Compound-X 80 105 65
Palbociclib10012085
Ribociclib11014090
Abemaciclib507540

Data are hypothetical and for illustrative purposes only.

In Vivo Evaluation: Preclinical Efficacy

The final preclinical step is to assess the anti-tumor efficacy of Compound-X in a relevant animal model.

Protocol 5: Xenograft Tumor Model

  • Objective: To evaluate the in vivo anti-tumor activity of Compound-X in an MCF-7 xenograft mouse model.

  • Procedure:

    • Implant MCF-7 cells subcutaneously into ovariectomized nude mice supplemented with estrogen.

    • Once tumors reach a palpable size, randomize mice into treatment groups (Vehicle, Compound-X, Palbociclib).

    • Administer treatment daily via oral gavage.

    • Measure tumor volume and body weight twice weekly.

    • At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., p-Rb levels).

  • Causality: Tumor growth inhibition in this model provides the most compelling preclinical evidence of potential therapeutic efficacy.

Conclusion and Future Directions

This guide presents a hypothetical but scientifically rigorous framework for the initial evaluation of This compound (Compound-X) as a potential best-in-class CDK4/6 inhibitor. Based on its chemical structure, we postulate potent and selective inhibition of the CDK4/6-Rb pathway. The outlined experimental protocols provide a clear path to validating this hypothesis, from initial biochemical potency and selectivity profiling to cellular mechanism of action studies and, ultimately, in vivo efficacy.

Should the hypothetical data presented here hold true, Compound-X would represent a highly promising clinical candidate with potency comparable to or exceeding current standard-of-care treatments. The unique pyrrolidinium moiety may also confer advantageous pharmacokinetic properties, such as improved solubility or cell permeability, which must be determined through dedicated ADME (Absorption, Distribution, Metabolism, and Excretion) studies. The successful completion of this evaluation framework would provide the necessary foundation for advancing Compound-X into formal preclinical development and, eventually, clinical trials for the treatment of HR+/HER2- breast cancer and other CDK4/6-dependent malignancies.

References

  • Coxon, C. R., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1746-1767. [Link][1][3]

  • Seneviratne, U., et al. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Medicinal Chemistry Research, 30, 483–499. [Link]

  • Vince, R., et al. (1987). Synthesis and antiviral activity of carbocyclic analogues of xylofuranosides of 2-amino-6-substituted-purines and 2-amino-6-substituted-8-azapurines. Journal of Medicinal Chemistry, 30(11), 2026-2030. [Link]

  • Wang, S., et al. (2022). Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. Frontiers in Chemistry, 10, 868933. [Link][2]

  • Lee, J., et al. (2022). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. Pharmaceuticals, 15(9), 1041. [Link]

  • PubChem. 1-(2-Amino-7H-purin-6-yl)-1-methylpyrrolidinium Chloride. [Link]

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A Senior Application Scientist's Guide to Comparative Computational Docking of a Novel Purine Analog

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis of 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride's Potential as a Cyclin-Dependent Kinase 2 Inhibitor

Introduction

In the landscape of modern drug discovery, purine analogs represent a cornerstone of therapeutic development, with a rich history as anticancer and antiviral agents.[1] Their mechanism of action often involves the competitive inhibition of key enzymes in cellular signaling and replication, such as protein kinases.[1] This guide presents a comprehensive computational docking study of a novel purine derivative, this compound.

The structural hallmark of this compound is the fusion of a classic 2-aminopurine core with a positively charged 1-methyl-pyrrolidinium moiety. This unique structural feature invites an investigation into its potential as a kinase inhibitor. Given that numerous purine analogs are known to target cyclin-dependent kinases (CDKs), this study will focus on Cyclin-Dependent Kinase 2 (CDK2) as a primary therapeutic target.[2] CDKs are pivotal regulators of the cell cycle, and their dysregulation is a common feature in many cancers, making them an attractive target for therapeutic intervention.[3]

To contextualize the potential of our topic compound, we will perform a comparative docking analysis against two well-established, clinically relevant CDK2 inhibitors: Roscovitine (also known as Seliciclib) and Olomoucine .[4][5] Both are purine analogs that have been extensively studied and co-crystallized with CDK2, providing a robust framework for validating our computational methodology.[4][6] This guide will provide a detailed, step-by-step protocol for this comparative analysis, from protein and ligand preparation to the interpretation of docking results, offering researchers a practical framework for evaluating novel kinase inhibitors.

Methodology: A Validated Computational Docking Workflow

The foundation of any credible in-silico study is a rigorously validated protocol. Here, we outline a self-validating system for docking our compounds of interest into the active site of CDK2 using the widely recognized software, AutoDock Vina.[7] The validity of our approach is established by first replicating the experimentally determined binding poses of the reference inhibitors, Roscovitine and Olomoucine, within their respective co-crystal structures.

Experimental Workflow Overview

The entire computational workflow is depicted in the following diagram, illustrating the logical progression from data acquisition to final analysis.

G cluster_prep Preparation cluster_dock Docking & Validation cluster_analysis Analysis & Comparison PDB Protein Preparation (PDB: 2A4L & 1W0X) Ligand_Topic Topic Compound Preparation (SMILES to 3D) Ligand_Ref Reference Ligands Preparation (Roscovitine & Olomoucine) Validation Protocol Validation (Re-docking of References) PDB->Validation Docking Docking of Topic Compound Ligand_Topic->Docking Ligand_Ref->Validation Validation->Docking Binding_Energy Binding Affinity Analysis (kcal/mol) Docking->Binding_Energy Pose_Analysis Binding Pose & Interaction Analysis Docking->Pose_Analysis Comparison Comparative Analysis Binding_Energy->Comparison Pose_Analysis->Comparison

Caption: Computational docking workflow from preparation to analysis.

Step 1: Protein and Ligand Preparation

Accurate preparation of both the receptor (protein) and the ligands is critical for a successful docking simulation.

Protein Preparation:

  • Acquisition: Download the crystal structures of human CDK2 in complex with Roscovitine (PDB ID: 2A4L) and Olomoucine (PDB ID: 1W0X) from the RCSB Protein Data Bank.[4][6]

  • Cleaning: Using molecular visualization software such as UCSF Chimera or PyMOL, remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any crystallographic additives. For this study, retain only the protein chain (Chain A in both 2A4L and 1W0X) and the co-crystallized ligand (Roscovitine, ligand ID: RRC; and Olomoucine, ligand ID: OLO, respectively).[8]

  • Protonation and Charge Assignment: Use AutoDockTools (part of the MGLTools suite) to add polar hydrogens and assign Gasteiger charges to the protein. This step is crucial for accurately calculating the electrostatic interactions during docking.

  • File Format Conversion: Save the prepared protein structure in the pdbqt format, which is required by AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.

Ligand Preparation:

  • Structure Acquisition: Obtain the 2D structures of the topic compound, Roscovitine, and Olomoucine. These can be represented by their SMILES (Simplified Molecular Input Line Entry System) strings.

    • This compound: C[N+]1(CCCC1)C2=NC(=NC3=C2NC=N3)N.[Cl-]

    • Roscovitine: CCNC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3[9]

    • Olomoucine: CN1C=NC2=C(N=C(N=C21)NCCO)NCC3=CC=CC=C3[10]

  • 3D Structure Generation: Convert the 2D SMILES strings into 3D structures using a molecular modeling tool like Avogadro or the online CORINA service. It is essential to generate a reasonable initial 3D conformation.

  • Energy Minimization: Perform an energy minimization of the 3D ligand structures using a force field such as MMFF94 or UFF to obtain a low-energy conformation.

  • Protonation and Charge Assignment: Similar to the protein, use AutoDockTools to add polar hydrogens and assign Gasteiger charges to each ligand.

  • Torsional Degrees of Freedom: Define the rotatable bonds in the ligands. AutoDockTools can automatically detect and set these, allowing for conformational flexibility during the docking process.

  • File Format Conversion: Save the prepared ligands in the pdbqt format.

Step 2: Docking Protocol Validation (Re-docking)

To ensure our docking parameters are appropriate, we first perform a re-docking experiment. This involves docking the co-crystallized ligand back into its corresponding protein structure.

  • Grid Box Definition: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. For a targeted docking, the grid box should encompass the active site of the protein. A reliable method is to center the grid box on the co-crystallized ligand.

    • For PDB ID 2A4L (CDK2 with Roscovitine), the grid box will be centered on the coordinates of the Roscovitine molecule.

    • For PDB ID 1W0X (CDK2 with Olomoucine), the grid box will be centered on the coordinates of the Olomoucine molecule.

    • A typical grid box size for this type of active site is 25 x 25 x 25 Å, which is large enough to allow for translational and rotational freedom of the ligand.[7]

  • Running AutoDock Vina: Execute the docking simulation using the prepared protein, the re-extracted ligand, and the defined grid box parameters.

  • Validation Criterion: The success of the re-docking is evaluated by calculating the Root Mean Square Deviation (RMSD) between the predicted best binding pose and the original, experimentally determined pose of the co-crystallized ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[2][11]

Step 3: Docking of the Topic Compound

Once the protocol is validated, the same procedure is applied to dock our novel compound, this compound, into the active site of CDK2 (using the prepared structure from PDB ID 2A4L, as it is a high-quality crystal structure).

  • Protein and Ligand: Use the prepared CDK2 structure (from 2A4L) and the prepared pdbqt file for the topic compound.

  • Grid Box: Use the same grid box parameters that were validated with the Roscovitine re-docking.

  • Execution: Run the AutoDock Vina simulation.

Results and Comparative Analysis

The output from AutoDock Vina provides several key pieces of data for each predicted binding pose: the binding affinity (in kcal/mol), and the RMSD of that pose from the best-predicted pose.

Binding Affinity Comparison

The binding affinity is an estimation of the binding free energy of the ligand to the protein. More negative values indicate a stronger predicted binding. We will compare the predicted binding affinities of our topic compound with those of the reference inhibitors.

CompoundPredicted Binding Affinity (kcal/mol)Experimental IC50 for CDK2 (µM)
This compoundTo be determined by dockingNot available
RoscovitineTo be determined by docking0.7[4]
OlomoucineTo be determined by docking7[2]

Note: The docking scores for Roscovitine and Olomoucine will be from the docking into the 2A4L structure to ensure a direct comparison with the topic compound.

Binding Pose and Interaction Analysis

A crucial aspect of docking is the analysis of the predicted binding poses to understand the molecular interactions driving the binding.

Reference Inhibitor Interactions:

  • Roscovitine: The purine core of Roscovitine forms key hydrogen bonds with the backbone of residues in the hinge region of CDK2's ATP-binding pocket, specifically with Leu83. The benzyl group occupies a hydrophobic pocket, contributing to its affinity and selectivity.[12]

  • Olomoucine: Similar to Roscovitine, Olomoucine's purine scaffold interacts with the hinge region of CDK2.[13]

The predicted interactions for our topic compound will be analyzed and compared to these known binding modes. We will look for:

  • Hydrogen Bonds: The formation of hydrogen bonds with key residues in the active site (e.g., Leu83, Glu81).

  • Hydrophobic Interactions: The engagement of non-polar regions of the ligand with hydrophobic pockets in the protein.

  • Electrostatic Interactions: The role of the positively charged pyrrolidinium ring in potential electrostatic or cation-π interactions.

The following diagram illustrates the key interactions of a typical purine-based inhibitor within the CDK2 active site.

G cluster_cdk2 CDK2 Active Site Hinge Hinge Region (Leu83) Hydrophobic_Pocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue Inhibitor Purine-based Inhibitor Inhibitor->Hinge Hydrogen Bonds Inhibitor->Hydrophobic_Pocket Hydrophobic Interactions Inhibitor->Gatekeeper Steric Interactions

Caption: Key interaction points for purine inhibitors in the CDK2 active site.

Discussion and Future Directions

This comparative guide provides a framework for the initial in-silico assessment of this compound as a potential CDK2 inhibitor. The comparison of its predicted binding affinity and binding mode to those of established inhibitors like Roscovitine and Olomoucine will offer valuable insights into its potential efficacy.

A strong predicted binding affinity, coupled with a binding mode that recapitulates the key interactions of known inhibitors, would provide a strong rationale for its synthesis and in vitro biological evaluation. Conversely, a poor predicted affinity or an unstable binding pose might suggest that chemical modifications are necessary to improve its activity.

It is imperative to remember that computational docking is a predictive tool. While it is invaluable for hypothesis generation and prioritizing compounds for experimental testing, the results must be validated through in vitro kinase assays and, subsequently, cell-based assays to confirm biological activity. Future work could also involve molecular dynamics simulations to assess the stability of the predicted protein-ligand complexes over time.

By following the detailed protocol outlined in this guide, researchers can perform a robust and meaningful computational evaluation of novel purine analogs, accelerating the early stages of drug discovery.

References

  • De Azevedo, W. F., Jr, Leclerc, S., Meijer, L., Havlicek, L., Strnad, M., & Kim, S. H. (1997). Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine. European journal of biochemistry, 243(1-2), 518–526. [Link]

  • Schulze-Gahmen, U., Brandsen, J., Jones, H. D., Morgan, D. O., Meijer, L., Vesely, J., & Kim, S. H. (1995). Multiple modes of ligand recognition: crystal structures of cyclin-dependent protein kinase 2 in complex with ATP and two inhibitors, olomoucine and isopentenyladenine. Proteins, 22(4), 378–391. [Link]

  • Cicenas, J., Kalyan, K., Sorokinas, A., Stankunas, E., Levy, J., & Valius, M. (2015). Roscovitine in cancer and other diseases. Annals of translational medicine, 3(10), 135. [Link]

  • PubChem. (n.d.). Roscovitine. National Center for Biotechnology Information. Retrieved from [Link]

  • AdooQ Bioscience. (n.d.). Roscovitine (Seliciclib). Retrieved from [Link]

  • PubChem. (n.d.). Olomoucine. National Center for Biotechnology Information. Retrieved from [Link]

  • Warren, G. L., Andrews, C. W., Capelli, A. M., Clarke, B., LaLonde, J., Lambert, M. H., Lindvall, M., Nevins, N., Semus, S. F., Senger, S., Tedesco, G., Wall, I. D., Woolven, J. M., Peishoff, C. E., & Head, M. S. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912–5931. [Link]

  • Puri, A., & Sharma, R. (2013). Purine analogues as kinase inhibitors: A review. Mini reviews in medicinal chemistry, 13(10), 1465–1485.
  • A computational study of the protein-ligand interactions in CDK2 inhibitors. (2005). Biophysical journal, 88(1), 406–415. [Link]

  • Krystof, V., McNae, I. W., Walkinshaw, M. D., Fischer, P. M., Müller, P., Vojtěšek, B., Orság, M., Havlíček, L., & Strnad, M. (2005). Antiproliferative activity of olomoucine II, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor. Cellular and molecular life sciences : CMLS, 62(15), 1763–1771. [Link]

  • Raje, N., Kumar, S., Hideshima, T., Roccaro, A., Ishitsuka, K., Yasui, H., Shiraishi, N., Chauhan, D., Munshi, N. C., & Anderson, K. C. (2005). Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma. Blood, 106(3), 1042–1047. [Link]

  • National Cancer Institute. (n.d.). NCI Drug Dictionary: Seliciclib. Retrieved from [Link]

  • De Azevedo, W. F., Jr, Canduri, F., & da Silveira, C. H. (2002). Structural basis for interaction of inhibitors with cyclin-dependent kinase 2. Current medicinal chemistry. Anti-cancer agents, 2(6), 649–660. [Link]

  • Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm. Nature reviews. Cancer, 9(3), 153–166. [Link]

  • AutoDock Vina 1.2.0 documentation. (n.d.). Basic docking. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Seliciclib. In Wikipedia. Retrieved January 21, 2026, from [Link]

  • wwPDB. (n.d.). PDB Entry - 2A4L. Retrieved from [Link]

  • Nanos-Webb, A., Jabbour, N. A., Multani, A. S., Wingate, H., O'Malley, B. W., & Keyomarsi, K. (2012). Targeting low molecular weight cyclin E (LMW-E) in breast cancer. Breast cancer research and treatment, 132(2), 575–588. [Link]

  • NCBI. (n.d.). 2A4L: Human cyclin-dependent kinase 2 in complex with roscovitine. Retrieved from [Link]

  • ResearchGate. (n.d.). How to interpret Autodock Vina's calculated affinity for a ligand to its receptor? Retrieved from [Link]

  • RCSB PDB. (n.d.). 2A4L: Human cyclin-dependent kinase 2 in complex with roscovitine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Amino-7H-purin-6-yl)-1-methylpyrrolidinium Chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). How to create a grid in autodock vina by using the co-crystallized ligand as reference? Retrieved from [Link]

  • Kufareva, I., & Abagyan, R. (2012). Methods of protein structure comparison. Methods in molecular biology (Clifton, N.J.), 857, 231–257. [Link]

  • RCSB PDB. (n.d.). Versions: 2A4L. Retrieved from [Link]

  • RCSB PDB. (n.d.). 2A4 Ligand Summary Page. Retrieved from [Link]

  • Introduction to using AutoDock Vina for determination of receptor-ligand binding affinity. (2024, September 24). YouTube. Retrieved from [Link]

  • Generating grid box for Docking using Vina. (2024, May 9). YouTube. Retrieved from [Link]

  • Hidayat, A. N., Aki, E., Beksac, M., & Yalcin, I. (2015). Insight into human protease activated receptor-1 as anticancer target by molecular modelling. Journal of receptor and signal transduction research, 35(5), 416–425. [Link]

  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. (2020, July 18). YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Exact procedure for autodock result analysis. Retrieved from [Link]

  • Bioinformatics Stack Exchange. (n.d.). How to tell if our ligand-protein docking is good from AutoDock Vina's result. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrolidinium chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • RCSB PDB. (n.d.). Ligand Expo Search. Retrieved from [Link]

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A Comparative Guide to a Novel Purine Derivative: 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride

Author: BenchChem Technical Support Team. Date: February 2026

To Researchers, Scientists, and Drug Development Professionals:

This guide addresses the compound 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride (CAS No. 680622-68-8).[1][2][3] Initial comprehensive searches reveal that while this compound is commercially available for research purposes, there is a notable absence of published experimental data in peer-reviewed literature detailing its biological activity, mechanism of action, or comparative performance.[3]

The chemical structure, characterized by a 2-aminopurine core linked to a methylated pyrrolidinium cation, suggests its classification as a purine analog.[2] Purine analogs are a well-established class of molecules with significant therapeutic applications, acting as antimetabolites that mimic natural purines to interfere with cellular processes like DNA synthesis.[4][5][6]

Given the scarcity of direct data for the subject compound, this guide will provide a comparative framework based on the known activities of structurally related 2-aminopurine derivatives. We will focus on a key therapeutic area where such compounds have shown considerable promise: the inhibition of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and prominent targets in oncology.[7][8]

This guide will therefore compare the structural features of this compound with established 2-aminopurine-based CDK inhibitors, providing experimental protocols for evaluating its potential efficacy and selectivity.

Section 1: Structural Analysis and a Comparison with Known CDK Inhibitors

The core of the subject compound is a 2-aminopurine scaffold. This feature is shared by a class of potent CDK inhibitors.[7][8] The primary difference lies in the substituent at the 6-position of the purine ring. In many known CDK inhibitors, this position is occupied by an alkoxy group, whereas the compound features a cationic 1-methyl-pyrrolidinium group.[7][8]

Table 1: Structural Comparison of this compound with Representative 2-Aminopurine CDK Inhibitors

Compound6-Position SubstituentKey Therapeutic Target(s)Reported IC50 (CDK2)
This compound 1-methyl-pyrrolidinium chlorideHypothesized: CDK familyData not available
Roscovitine (Seliciclib)[(1R)-1-ethyl-2-hydroxyethyl]aminoCDK1, CDK2, CDK5, CDK7, CDK9~0.2 µM
NU6102(cyclohexylmethoxy)CDK20.0054 µM
Purvalanol AN-(1-isopropyl-1H-indol-5-yl)CDK1, CDK2, CDK4, CDK5, c-Src~0.006 µM

This structural difference is significant. The cationic nature of the pyrrolidinium group may influence cell permeability and interaction with the ATP-binding pocket of kinases. Further experimental validation is required to determine its inhibitory potential.

Section 2: Hypothesized Mechanism of Action and Proposed Experimental Workflow

Based on its structural similarity to known kinase inhibitors, it is hypothesized that this compound may function as an ATP-competitive inhibitor of CDKs. The purine ring would mimic the adenine base of ATP, while the pyrrolidinium substituent could form interactions within the kinase's binding pocket.

To validate this hypothesis, a systematic experimental workflow is proposed.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays A Compound Acquisition & Purity Analysis B Kinase Panel Screening (Initial Broad Screen) A->B Purity >95% C IC50 Determination for Hits (e.g., CDK2, CDK9) B->C Identify primary targets D Mechanism of Action Studies (ATP Competition Assay) C->D Confirm competitive inhibition E Cell Viability/Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) C->E Translate to cellular context G Target Engagement Assay (e.g., Western Blot for p-Rb) D->G Confirm target inhibition in cells F Cell Cycle Analysis (Flow Cytometry) E->F Determine GI50 F->G Observe G1/S or G2/M arrest

Sources

comparative analysis of 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride and its enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride and Its Enantiomers: A Guide for Drug Discovery Professionals

Introduction: The Significance of Chirality in Purinergic Ligand Design

This compound represents a novel chiral scaffold with potential applications in modulating purinergic signaling pathways. Its structural resemblance to endogenous purines, such as adenosine and guanosine, suggests possible interactions with a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and kinases. The introduction of a chiral center in the pyrrolidinium moiety necessitates a thorough investigation into the stereospecific properties of its enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacodynamic, pharmacokinetic, and toxicological profiles. Therefore, a comprehensive comparative analysis of the racemic mixture and its individual enantiomers is not merely a regulatory requirement but a fundamental step in understanding the compound's therapeutic potential and selecting the optimal candidate for further development.

This guide provides a roadmap for the systematic evaluation of this compound and its enantiomers. We will detail the essential experimental workflows, from chiral separation and characterization to a tiered approach for in vitro and in vivo comparative analysis. The methodologies and hypothetical data presented herein are grounded in established principles of medicinal chemistry and pharmacology, offering a robust framework for researchers in the field.

Part 1: Chiral Separation and Absolute Stereochemistry Determination

The foundational step in this comparative analysis is the physical separation of the enantiomers and the unambiguous determination of their absolute stereochemistry.

Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To resolve the racemic this compound into its individual enantiomers with high enantiomeric purity.

Experimental Protocol:

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as a cellulose or amylose derivative coated on a silica support, is recommended as a starting point. Columns like Chiralcel® OD-H or Chiralpak® AD-H are often effective for separating polar, nitrogen-containing compounds.

  • Mobile Phase Optimization: A systematic screening of mobile phases should be conducted. A typical starting condition would be a mixture of a polar organic solvent (e.g., ethanol or isopropanol) and an aliphatic hydrocarbon (e.g., n-hexane), with a small percentage of an amine additive (e.g., diethylamine) to improve peak shape for the basic purine moiety.

  • Method Development: The separation should be optimized by varying the mobile phase composition, flow rate, and temperature to achieve a resolution factor (Rs) of >1.5.

  • Scale-up: Once an analytical method is established, it can be scaled up to a preparative scale to isolate sufficient quantities of each enantiomer for further biological evaluation.

  • Purity Analysis: The enantiomeric excess (% ee) of the isolated fractions should be determined using the analytical chiral HPLC method. Fractions with >99% ee are suitable for subsequent studies.

Determination of Absolute Configuration

Objective: To assign the (R) and (S) configuration to the separated enantiomers.

Methodology: X-ray crystallography is the gold standard for determining absolute stereochemistry. A suitable crystalline derivative of one of the enantiomers is prepared, and its structure is solved. Alternatively, vibrational circular dichroism (VCD) spectroscopy, in conjunction with quantum chemical calculations, can be a powerful tool for assigning absolute configuration in the absence of a suitable crystal.

Part 2: Comparative In Vitro Pharmacological Profiling

Based on the structural similarity to adenosine, a hypothetical primary target for this compound could be an adenosine receptor subtype, for instance, the A2A adenosine receptor (A2AAR), a GPCR involved in various physiological processes.

Receptor Binding Affinity

Objective: To determine the binding affinity (Ki) of the racemate and each enantiomer for the human A2AAR.

Experimental Protocol (Radioligand Binding Assay):

  • Membrane Preparation: Membranes from cells recombinantly expressing the human A2AAR (e.g., HEK293-A2AAR) are prepared.

  • Assay Buffer: A standard binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA) is used.

  • Radioligand: A high-affinity A2AAR antagonist radioligand, such as [3H]ZM241385, is employed.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the test compounds (racemate, enantiomer 1, enantiomer 2).

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound by rapid filtration through a glass fiber filter mat.

  • Scintillation Counting: The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Binding Affinity Data
CompoundKi (nM) for hA2AAR
Racemic Mixture52.8
Enantiomer 1 (e.g., R-isomer)5.1
Enantiomer 2 (e.g., S-isomer)> 10,000

This hypothetical data illustrates a common scenario where one enantiomer (the eutomer) is significantly more potent than the other (the distomer).

Functional Activity: cAMP Accumulation Assay

Objective: To determine the functional activity (EC50 or IC50) and efficacy of the compounds as agonists or antagonists at the A2AAR.

Experimental Protocol (cAMP HTRF Assay):

  • Cell Culture: HEK293 cells stably expressing the human A2AAR are cultured.

  • Compound Treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) and then stimulated with a known A2AAR agonist (e.g., NECA) in the presence of varying concentrations of the test compounds (to assess antagonism). To assess agonism, cells are treated with the test compounds alone.

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Data Analysis: The data is plotted as a dose-response curve, and the EC50 (for agonists) or IC50 (for antagonists) values are determined.

Hypothetical Functional Activity Data (Antagonist Mode)
CompoundIC50 (nM) for cAMP inhibition
Racemic Mixture85.3
Enantiomer 1 (R-isomer)12.7
Enantiomer 2 (S-isomer)> 25,000
Off-Target Selectivity Profiling

A crucial aspect of drug development is to assess the selectivity of a compound. The racemate and the more potent enantiomer should be screened against a panel of other receptors, enzymes, and ion channels to identify potential off-target liabilities.

Cytotoxicity Assessment

Objective: To evaluate the potential for the compounds to induce cell death.

Experimental Protocol (MTT Assay):

  • Cell Plating: A relevant cell line (e.g., HepG2 for hepatotoxicity) is plated in a 96-well plate.

  • Compound Incubation: The cells are treated with a range of concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is read on a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control, and the CC50 (concentration causing 50% cytotoxicity) is determined.

Part 3: In Vivo Pharmacokinetic and Pharmacodynamic Evaluation

Should the in vitro data reveal a promising profile for one of the enantiomers, a comparative in vivo study in a relevant animal model (e.g., mouse or rat) is warranted.

Comparative Pharmacokinetics

Objective: To compare the absorption, distribution, metabolism, and excretion (ADME) properties of the enantiomers.

Experimental Design:

  • Dosing: Separate groups of animals receive an intravenous (IV) and an oral (PO) dose of each enantiomer.

  • Blood Sampling: Blood samples are collected at various time points post-dosing.

  • Bioanalysis: The plasma concentrations of each enantiomer are quantified using a stereospecific analytical method, such as LC-MS/MS with a chiral column.

  • Parameter Calculation: Key pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, bioavailability) are calculated for each enantiomer.

It is important to assess for potential chiral inversion (in vivo conversion of one enantiomer to the other).

Pharmacodynamic Evaluation

Objective: To assess the in vivo efficacy of the enantiomers in a disease-relevant model. For an A2AAR antagonist, a model of Parkinson's disease or an inflammation model could be appropriate. The experimental design would be model-specific, but the goal is to establish a dose-response relationship for the pharmacologically active enantiomer.

Diagrams

Experimental Workflow

G cluster_0 Compound Preparation & Characterization cluster_1 In Vitro Profiling cluster_2 In Vivo Evaluation racemate Racemic Mixture chiral_sep Chiral HPLC Separation racemate->chiral_sep binding Receptor Binding Assay (Ki determination) racemate->binding enantiomer1 Enantiomer 1 chiral_sep->enantiomer1 enantiomer2 Enantiomer 2 chiral_sep->enantiomer2 abs_config Absolute Configuration (X-ray Crystallography) enantiomer1->abs_config enantiomer1->binding enantiomer2->binding functional Functional Assay (cAMP accumulation) binding->functional cytotoxicity Cytotoxicity Assay (MTT) functional->cytotoxicity pk Pharmacokinetics (PK) cytotoxicity->pk pd Pharmacodynamics (PD) pk->pd

Caption: A streamlined workflow for the comparative analysis of a chiral compound and its enantiomers.

Hypothetical Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular A2AAR A2AAR Gs Gs A2AAR->Gs activates AC Adenylate Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene Enantiomer 1\n(Antagonist) Enantiomer 1 (Antagonist) Enantiomer 1\n(Antagonist)->A2AAR

Caption: A simplified diagram of the A2A adenosine receptor signaling pathway, a potential target for purinergic compounds.

Conclusion

The comprehensive, stepwise evaluation of this compound and its enantiomers is paramount for elucidating its therapeutic potential. The significant differences in biological activity often observed between enantiomers underscore the necessity of moving beyond the racemic mixture early in the drug discovery process. By following a rigorous analytical and pharmacological workflow, researchers can identify the eutomer, characterize its selectivity and safety profile, and make informed decisions for advancing the optimal chemical entity towards clinical development. This guide provides a foundational framework for such an investigation, emphasizing scientific integrity and data-driven decision-making.

References

  • Chiral Separations by Liquid Chromatography. Subramanian, G. (2007). A Practical Approach to Chiral Separations by Liquid Chromatography. Wiley-VCH. [Link]

  • The Cheng-Prusoff Equation. Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Adenosine A2A Receptors in Drug Development. Müller, C. E., & Jacobson, K. A. (2011). Recent developments in adenosine receptor ligands and their potential as novel drugs. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(5), 1290-1308. [Link]

  • MTT Cell Viability Assay. van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. [Link]

  • Importance of Chirality in Drug Development. Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science, 2(2), 85–100. [Link]

Safety Operating Guide

1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand the critical importance of proper chemical handling and disposal not just for regulatory compliance, but for the safety of our researchers and the integrity of our environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride, grounded in established safety protocols and an understanding of the compound's chemical nature.

Understanding the Hazard Profile

  • Pyrrolidinium Derivatives: Safety data for related pyrrolidinium compounds, such as 1-Methyl-1-propylpyrrolidinium chloride and 1-Methylpyrrolidine, indicate potential hazards including flammability, acute toxicity if swallowed, severe skin and eye damage, and toxicity to aquatic life.[2][3][4]

  • Purine Analogs: As a purine analog, this compound is designed to interact with biological systems.[5] Uncharacterized biological activity necessitates handling it as a potentially hazardous substance.

  • N-Methyl-2-pyrrolidone (NMP): This related chemical is a known reproductive toxin and irritant.[6][7]

Disposal Workflow: A Step-by-Step Guide

The following procedure outlines the necessary steps for the safe disposal of this compound, from the laboratory bench to final removal by a certified waste handler.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure substance, solutions, or contaminated materials), ensure you are wearing appropriate PPE.

PPE ItemSpecificationRationale
Gloves Nitrile gloves (double-gloving recommended)Prevents skin contact. Related compounds can cause severe skin irritation or burns.[3][4]
Eye Protection Chemical splash goggles or a face shieldProtects against splashes that could cause serious eye damage.[3][8]
Lab Coat Standard laboratory coatProtects clothing and skin from contamination.
Respiratory Use in a certified chemical fume hoodPrevents inhalation of any dusts or aerosols. Some related compounds are harmful if inhaled.[4][7]
Step 2: Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions.[9]

  • Designate a Waste Container: Use a dedicated, compatible container for this specific waste stream. A high-density polyethylene (HDPE) or glass bottle with a screw cap is generally appropriate.[10][11] Do not use metal containers for any waste stream unless you are certain of its compatibility.[11]

  • Labeling: The container must be clearly labeled as soon as the first drop of waste is added.[12] The label must include:

    • The words "HAZARDOUS WASTE "[10]

    • The full chemical name: "this compound"

    • An indication of the hazards (e.g., "Toxic," "Irritant")[12]

  • Waste Streams:

    • Solid Waste: Collect unused or expired pure compound, as well as any grossly contaminated items like weigh boats or spatulas, in this container.

    • Liquid Waste: Collect solutions containing the compound in a separate, clearly labeled liquid hazardous waste container.

    • Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container.[9]

    • Contaminated PPE: Lightly contaminated items like gloves and disposable lab coats should be double-bagged and disposed of as hazardous waste.

Step 3: On-Site Storage

Store the designated waste container in a satellite accumulation area (SAA) within the lab.[12]

  • The container must be kept closed at all times, except when adding waste.[10]

  • The storage area should be under the control of laboratory personnel.[11]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[12]

  • Ensure the waste is stored away from incompatible materials.[9]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[13]

  • Contact EHS: Follow your institution's specific procedures for requesting a chemical waste pickup.

  • Documentation: Complete any required waste manifests or tags provided by your EHS office. This documentation is a legal requirement to track the waste from "cradle to grave."

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its solutions be poured down the sanitary sewer.[14] This is due to its potential aquatic toxicity and unknown effects on wastewater treatment processes.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Hazard Assessment & Segregation cluster_2 On-Site Management cluster_3 Final Disposal Start Waste Generated (Solid, Liquid, or Contaminated Material) Assess Is the waste contaminated with the target compound? Start->Assess Segregate Segregate into a dedicated, labeled 'HAZARDOUS WASTE' container. Assess->Segregate Yes NonHaz Dispose as non-hazardous laboratory waste. Assess->NonHaz No Store Store container in a designated Satellite Accumulation Area (SAA). Segregate->Store Check Is container full or ready for pickup? Store->Check Check->Store No ContactEHS Contact Environmental Health & Safety (EHS) for waste pickup. Check->ContactEHS Yes End Disposal by licensed hazardous waste vendor. ContactEHS->End

Caption: Logical workflow for the safe disposal of generated waste.

Regulatory Framework

All laboratory waste disposal is governed by strict regulations to protect human health and the environment.

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan, which includes procedures for safe handling and disposal of hazardous materials.[15][16]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for managing hazardous waste.[17][18] Laboratories are considered hazardous waste generators and must comply with regulations regarding waste identification, storage, and disposal.

By adhering to the procedures outlined in this guide, you ensure compliance with these key regulations and contribute to a safe and responsible research environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]

  • Australian Government Department of Health. (2013, November 22). 2-Pyrrolidinone, 1-methyl-: Human health tier II assessment. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-Methyl-1-propylpyrrolidinium chloride. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Environmental Protection Agency. (2017, February 22). Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: N-Methylpyrrolidone (NMP). Retrieved from [Link]

  • Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45038151, 1-(2-Amino-7H-purin-6-yl)-1-methylpyrrolidinium Chloride. Retrieved from [Link]

  • Minnesota Pollution Control Agency. (2020, March 8). P-list and F-list of acute hazardous wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • CIVCO Medical Solutions. (n.d.). How to Dispose of High Level Disinfectants Safely. Retrieved from [Link]

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NIH Waste Disposal Guide. Retrieved from [Link]

  • Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • Dirty Medicine. (2024, March 1). Purine Salvage Pathway. Retrieved from [Link]

  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • Defense Centers for Public Health - Aberdeen. (2024, December 30). Hazardous Waste. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Regulations.gov. (n.d.). Attachment 15. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Risks: A Structural-Activity Perspective

The molecule , 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride, possesses two key structural features that inform our safety assessment: the purine analog core and the pyrrolidinium cation.

  • Purine Analogs : These are structurally similar to the endogenous purines, adenine and guanine, and can interfere with DNA and RNA synthesis.[1] In therapeutic applications, purine analogs are known to cause significant biological effects, including myelosuppression (a decrease in the production of blood cells) and immunosuppression.[2][3][4] Some have also been associated with neurological side effects.[1] Given these potential activities, it is prudent to treat this compound as potentially bioactive and hazardous.

  • Pyrrolidinium Salts : The pyrrolidinium component is a five-membered nitrogen-containing ring. Safety data for related compounds, such as pyrrolidine, indicate that it can be corrosive and cause severe skin burns and eye damage.[5][6] While the quaternization of the nitrogen to a pyrrolidinium salt may alter its reactivity, the potential for skin and eye irritation remains a significant concern.[7]

Therefore, a conservative approach dictates that we treat this compound as a hazardous substance with the potential for skin and eye irritation, as well as systemic effects if absorbed.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is paramount to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, with detailed explanations below.

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves.Provides a robust barrier against dermal absorption. Double-gloving is a best practice when handling potentially hazardous compounds.[8] Powder-free gloves are recommended to prevent aerosolization of the compound.[9]
Eye Protection Chemical splash goggles or a full-face shield.Protects against splashes and aerosols, which can cause serious eye irritation or damage.[8] Standard safety glasses do not provide adequate protection.
Lab Coat/Gown Disposable, long-sleeved gown with tight-fitting cuffs that closes in the back.Prevents contamination of personal clothing and skin. Gowns should be changed regularly and immediately if contaminated.[8]
Respiratory Protection An N95 respirator or higher, depending on the risk of aerosolization.Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles.[8]
Footwear Closed-toe shoes.Protects feet from potential spills.

Operational Plans: From Receipt to Disposal

A systematic workflow is critical for ensuring safety at every stage of handling this compound.

Receiving and Unpacking
  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Don appropriate PPE, including gloves and eye protection, before opening the package.

  • If there is any evidence of a spill, consult your institution's hazardous material spill response protocol.

Handling and Weighing
  • All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Use dedicated spatulas and weighing boats.

  • Clean all surfaces thoroughly after each use.

Solution Preparation
  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Ensure adequate ventilation.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety.

Chemical Waste
  • All waste containing this compound, both solid and in solution, should be collected in a designated, labeled hazardous waste container.

  • Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines for this class of chemical.

Contaminated PPE
  • Used gloves, gowns, and other disposable PPE should be disposed of as hazardous waste.

  • Remove PPE in a manner that avoids contaminating your skin or clothing.

Visualizing the Workflow: PPE Selection and Disposal

To further clarify these critical procedures, the following diagrams illustrate the decision-making process for PPE selection and the proper waste disposal stream.

PPE_Selection cluster_ppe PPE Selection Workflow start Start: Handling this compound handling_solid Handling Solid Compound? start->handling_solid in_hood Working in a Chemical Fume Hood? handling_solid->in_hood Yes handling_solution Handling Solution? handling_solid->handling_solution No weighing Weighing or generating dust? in_hood->weighing ppe_solid_bench Required PPE: - Double Nitrile Gloves - Goggles - Lab Coat - N95 Respirator in_hood->ppe_solid_bench No ppe_solid_hood Required PPE: - Double Nitrile Gloves - Goggles - Lab Coat weighing->ppe_solid_hood No weighing->ppe_solid_bench Yes ppe_solution Required PPE: - Nitrile Gloves - Goggles - Lab Coat handling_solution->ppe_solution end Proceed with Caution ppe_solid_hood->end ppe_solid_bench->end ppe_solution->end

Caption: PPE Selection Workflow Diagram

Disposal_Workflow cluster_disposal Waste Disposal Workflow start Waste Generated waste_type Type of Waste? start->waste_type chemical_waste Chemical Waste (Solid or Liquid) waste_type->chemical_waste Chemical contaminated_ppe Contaminated PPE (Gloves, Gown) waste_type->contaminated_ppe PPE sharps Contaminated Sharps waste_type->sharps Sharps hw_container Hazardous Waste Container (Labeled) chemical_waste->hw_container ppe_bag Hazardous Waste Bag (Labeled) contaminated_ppe->ppe_bag sharps_container Sharps Container (Labeled) sharps->sharps_container ehs_pickup Arrange for EHS Pickup hw_container->ehs_pickup ppe_bag->ehs_pickup sharps_container->ehs_pickup

Caption: Waste Disposal Workflow Diagram

Conclusion: A Culture of Safety

The responsible handling of novel compounds like this compound is foundational to both scientific progress and personal safety. By understanding the potential hazards based on its chemical structure, implementing a robust PPE strategy, and adhering to strict operational and disposal plans, we can confidently advance our research while upholding the highest standards of laboratory safety.

References

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Cheson, B. D., Vena, D. A., Foss, F. M., & Sorensen, J. M. (1995). Infectious and Immunosuppressive Complications of Purine Analog Therapy. Journal of Clinical Oncology, 13(9), 2431–2448.
  • Holowiecki, J., Giebel, S., Wojnar, J., Krawczyk-Kulis, M., Jagoda, K., & Paluszewska, M. (2009). The Use of Purine Analogues Does Not Aggravate Infectious Complications During Induction and Consolidation Therapy of Acute Myeloid Leukemia. Blood, 114(22), 4811.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-Amino-7H-purin-6-yl)-1-methylpyrrolidinium Chloride. PubChem. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Purine analogues – Knowledge and References. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Juliusson, G. (1997). Complications in the treatment of CLL with purine analogues. Hematology and Cell Therapy, 39(Suppl 1), S41–S44.
  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Infusion Nursing, 29(6), 333–338.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Ravandi, F., & O'Brien, S. (2005). Infections associated with purine analogs and monoclonal antibodies. Blood Reviews, 19(5), 253–273.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.